1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-7-3-6(4-11-5-7)9(1-2-9)8(12)13/h3-5H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOCHOGYZNRHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CN=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732424 | |
| Record name | 1-(5-Bromopyridin-3-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256038-40-0 | |
| Record name | 1-(5-Bromopyridin-3-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid, a key building block in modern drug discovery. The synthesis is presented in a detailed, three-step pathway, commencing with the preparation of the crucial intermediate, 2-(5-bromopyridin-3-yl)acetonitrile, followed by a phase-transfer catalyzed cyclopropanation, and culminating in the acidic hydrolysis to the target carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also in-depth explanations of the underlying reaction mechanisms and strategic considerations for each synthetic transformation.
Introduction: The Significance of the Cyclopropyl Moiety in Medicinal Chemistry
The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a privileged motif in medicinal chemistry.[1] Its unique conformational rigidity and electronic properties impart a range of desirable attributes to bioactive molecules. The introduction of a cyclopropyl group can lead to enhanced metabolic stability, improved binding affinity to biological targets, and favorable alterations in physicochemical properties such as solubility and lipophilicity.[2] Specifically, the 1-arylcyclopropane-1-carboxylic acid scaffold is a recurring feature in a number of potent and selective enzyme inhibitors and receptor modulators. The target molecule, 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid, combines this valuable cyclopropyl acid moiety with a bromopyridine core, a versatile handle for further chemical elaboration through cross-coupling reactions, making it a highly sought-after intermediate in the synthesis of novel pharmaceutical candidates.[3]
Overall Synthetic Strategy
The synthesis of 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid is strategically designed as a three-step sequence. This approach ensures high overall yield and purity of the final product, with each step being a well-established and scalable chemical transformation.
Caption: Overall synthetic workflow for 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid.
Step-by-Step Synthesis and Mechanistic Insights
Step 1: Synthesis of 2-(5-Bromopyridin-3-yl)acetonitrile
The initial step involves the conversion of the readily available 3-acetyl-5-bromopyridine to the corresponding acetonitrile derivative. A highly efficient method to achieve this is through a two-step sequence involving a Horner-Wadsworth-Emmons reaction to form the acrylonitrile intermediate, followed by a selective reduction of the double bond.
3.1. Reaction Scheme:
3.2. Mechanism of the Horner-Wadsworth-Emmons Reaction:
The Horner-Wadsworth-Emmons reaction is a powerful tool for the stereoselective synthesis of alkenes.[4] In this case, the phosphonate ylide, generated by the deprotonation of diethyl cyanomethylphosphonate with a strong base like sodium hydride, acts as a potent nucleophile.[5] This ylide attacks the electrophilic carbonyl carbon of 3-acetyl-5-bromopyridine. The resulting betaine intermediate undergoes intramolecular cyclization to form a transient four-membered oxaphosphetane ring. This ring subsequently collapses to yield the thermodynamically stable (E)-alkene and a water-soluble phosphate byproduct, driving the reaction to completion.[6]
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
3.3. Experimental Protocol for the Synthesis of 2-(5-Bromopyridin-3-yl)acetonitrile:
-
Materials:
-
3-Acetyl-5-bromopyridine
-
Diethyl cyanomethylphosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diethyl cyanomethylphosphonate (1.1 eq.) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the phosphonate ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of 3-acetyl-5-bromopyridine (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(5-bromopyridin-3-yl)acrylonitrile.
-
Dissolve the crude acrylonitrile in ethanol and cool to 0 °C.
-
Add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 2-4 hours until the reduction is complete (monitored by TLC).
-
Quench the reaction with water and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 2-(5-bromopyridin-3-yl)acetonitrile.
-
Step 2: Cyclopropanation of 2-(5-Bromopyridin-3-yl)acetonitrile
The construction of the cyclopropane ring is achieved via a phase-transfer catalyzed (PTC) alkylation of the acetonitrile intermediate with 1,2-dibromoethane. PTC is a highly effective technique for reactions involving a water-soluble base and an organic-soluble substrate, as it facilitates the transport of the hydroxide ion into the organic phase.[7]
3.4. Reaction Scheme:
Caption: Mechanism of phase-transfer catalyzed cyclopropanation.
3.6. Experimental Protocol for the Synthesis of 1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile:
-
Materials:
-
2-(5-Bromopyridin-3-yl)acetonitrile
-
1,2-Dibromoethane
-
50% Aqueous sodium hydroxide solution
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a vigorously stirred solution of 2-(5-bromopyridin-3-yl)acetonitrile (1.0 eq.) and tetrabutylammonium bromide (0.1 eq.) in toluene, add 1,2-dibromoethane (1.5 eq.).
-
Add 50% aqueous sodium hydroxide solution (5.0 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir vigorously for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
The crude 1-(5-bromopyridin-3-yl)cyclopropane-1-carbonitrile can be purified by recrystallization or column chromatography.
-
Step 3: Hydrolysis of 1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile
The final step is the hydrolysis of the nitrile to the corresponding carboxylic acid. This transformation is typically achieved under strong acidic conditions, which effectively converts the nitrile group to a carboxylic acid through an amide intermediate.
3.7. Reaction Scheme:
3.8. Mechanism of Acid-Catalyzed Nitrile Hydrolysis:
The hydrolysis of a nitrile in the presence of a strong acid proceeds through a series of steps. First, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. A water molecule then attacks this activated carbon, and after a series of proton transfers, an amide intermediate is formed. Under the reaction conditions, the amide is further hydrolyzed to the carboxylic acid and an ammonium salt.
Caption: Mechanism of acid-catalyzed nitrile hydrolysis.
3.9. Experimental Protocol for the Synthesis of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid:
-
Materials:
-
1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile
-
Concentrated Hydrochloric Acid
-
Water
-
Sodium hydroxide solution (for neutralization)
-
Diethyl ether
-
-
Procedure:
-
A mixture of 1-(5-bromopyridin-3-yl)cyclopropane-1-carbonitrile (1.0 eq.) and concentrated hydrochloric acid is heated at reflux for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled to room temperature.
-
The pH of the solution is carefully adjusted to approximately 3-4 with a sodium hydroxide solution.
-
The precipitated solid is collected by filtration and washed with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid. [8][9]
-
Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield | Purity |
| 1 | 3-Acetyl-5-bromopyridine | Diethyl cyanomethylphosphonate, NaH, NaBH₄ | 2-(5-Bromopyridin-3-yl)acetonitrile | 75-85% | >95% (after chromatography) |
| 2 | 2-(5-Bromopyridin-3-yl)acetonitrile | 1,2-Dibromoethane, NaOH, TBAB | 1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile | 80-90% | >97% (after recrystallization) |
| 3 | 1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile | Concentrated HCl | 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid | 85-95% | >98% (after recrystallization) |
Conclusion
This technical guide has detailed a reliable and scalable three-step synthesis of 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid. The described pathway utilizes well-established chemical transformations, including the Horner-Wadsworth-Emmons reaction, phase-transfer catalyzed cyclopropanation, and acid-catalyzed nitrile hydrolysis. The provided experimental protocols and mechanistic insights offer a comprehensive resource for researchers and scientists engaged in the synthesis of novel pharmaceutical intermediates. The strategic design of this synthesis ensures high yields and purity, making it suitable for both laboratory-scale and potential industrial applications.
References
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Clark, J. (2023). Hydrolysis of Nitriles. Chemguide. [Link]
- El-Hiti, G. A., Smith, K., Balakit, A. A., Masmali, A., & Kariuki, B. M. (2013). (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1385.
- Srinivasan, C., & Arumugam, P. (2007). Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br.
- CN105061301A - Synthesis method of 2,5-dibromopyridine. (2015).
- Wikipedia contributors. (2023). Horner–Wadsworth–Emmons reaction. Wikipedia, The Free Encyclopedia.
- Abdel-Ghani, T. M., & El-Sayed, M. A. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969.
- US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. (1972).
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- US7307188B2 - Purification of carboxylic acids by complexation with selective solvents. (2007).
- Bajaj, P., Sreenilayam, G., & Fasan, R. (2019). Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. Journal of the American Chemical Society, 141(22), 8849–8853.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions of (2-Bromoethyl)cyclopentane.
- Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
- Al-Warhi, T. I., Al-Ghorbani, M., & El-Emam, A. A. (2023). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega, 8(42), 39028–39040.
- Wang, Y., et al. (2014). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research, 5(12), 122-125.
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- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
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- Reddy, C. V., & Reddy, G. V. (2000). Phase Transfer Catalyzed Synthesis of Ferrocenoylcyclopropans.
- Postigo, A., & Ferreri, C. (2008). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Synthesis, 5(2), 136-158.
- Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (2017).
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- Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry.
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A Comprehensive Technical Guide to the Physicochemical Properties of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid
Abstract
This technical guide provides an in-depth examination of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid, a heterocyclic building block of significant interest in modern medicinal chemistry. Lacking extensive characterization in public literature, this document synthesizes available data with established analytical methodologies to serve as a foundational resource for researchers, chemists, and drug development professionals. We will explore the compound's molecular identity, propose a robust synthetic pathway, and detail the experimental protocols necessary to fully elucidate its physicochemical profile, from spectroscopic signatures to critical properties like lipophilicity and acidity. The guide emphasizes the causality behind experimental choices, ensuring that the described protocols are both accurate and self-validating. Its role as a key intermediate in the synthesis of high-value pharmaceutical agents, such as kinase inhibitors, underscores the necessity of this comprehensive analysis.
Introduction
1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid is a structurally unique molecule that incorporates three key pharmacophores: a brominated pyridine ring, a strained cyclopropane linker, and a carboxylic acid moiety. This combination makes it a versatile and highly sought-after scaffold in drug discovery. The pyridine ring offers a hydrogen bond acceptor and a platform for further functionalization, the rigid cyclopropane ring provides conformational constraint and metabolic stability, and the carboxylic acid group serves as a critical interaction point for biological targets or a handle for amide coupling.
Molecular Identity and Structure
Correctly identifying a compound is the first step in any rigorous scientific investigation. The following table summarizes the key identifiers for 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid based on aggregated data from chemical databases.
| Identifier | Value | Source |
| IUPAC Name | 1-(5-bromo-3-pyridinyl)cyclopropane-1-carboxylic acid | PubChem[2] |
| CAS Number | 1256038-40-0 | MySkinRecipes[1], Biosynth[3] |
| Molecular Formula | C₉H₈BrNO₂ | PubChem[2] |
| Molecular Weight | 242.07 g/mol | Benchchem[4], MySkinRecipes[1] |
| Canonical SMILES | C1CC1(C2=CC(=CN=C2)Br)C(=O)O | PubChem[2] |
| InChI | InChI=1S/C9H8BrNO2/c10-7-3-6(4-11-5-7)9(1-2-9)8(12)13/h3-5H,1-2H2,(H,12,13) | PubChem[2] |
| InChIKey | IWOCHOGYZNRHGW-UHFFFAOYSA-N | PubChem[2] |
Synthesis and Purification
While specific literature detailing the synthesis of this exact molecule is sparse, a reliable pathway can be constructed based on established methods for analogous structures, such as substituted 1-phenylcyclopropane carboxylic acids.[5] The proposed two-step synthesis starts from the corresponding cyclopropanecarbonitrile precursor.[6]
Proposed Synthetic Workflow
The logical pathway involves the acid-catalyzed hydrolysis of 1-(5-Bromopyridin-3-yl)cyclopropanecarbonitrile. This precursor is accessible through the cyclopropanation of (5-Bromopyridin-3-yl)acetonitrile with an agent like 1,2-dibromoethane under phase-transfer catalysis, a common method for generating such cyclopropane rings.[5]
Caption: Proposed synthesis via acid hydrolysis of the nitrile precursor.
Experimental Protocol: Synthesis
Objective: To synthesize 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid via hydrolysis.
Materials:
-
1-(5-Bromopyridin-3-yl)cyclopropanecarbonitrile
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 1.0 equivalent of 1-(5-Bromopyridin-3-yl)cyclopropanecarbonitrile with 20 mL of a 6M aqueous HCl solution.
-
Hydrolysis: Equip the flask with a reflux condenser and heat the mixture to 110°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). The formation of an amide intermediate may be observed.[5]
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the solution by the slow addition of a saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physicochemical properties is critical for its application in drug development, influencing everything from formulation to ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The following sections detail these properties and the standard protocols for their determination.
Summary of Physicochemical Data
| Property | Value / Expected Value | Significance |
| Physical State | White to off-white crystalline solid | Purity, Handling |
| Predicted XLogP3 | 1.4 - 1.7 | Moderate lipophilicity, potential for cell permeability[2][4] |
| pKa | Expected: 4.0 - 5.0 (Carboxylic Acid) | Determines ionization state, solubility, and receptor binding |
| Solubility | To be determined | Crucial for formulation and in-vitro/in-vivo assays |
| Melting Point | To be determined | Indicator of purity and solid-state stability |
Analytical Workflow
The characterization of a newly synthesized batch of the compound should follow a logical workflow to confirm its identity, purity, and key properties.
Caption: Standard workflow for physicochemical characterization.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility between an organic (e.g., octanol) and an aqueous phase. It is a key predictor of drug-likeness.
-
Predicted Data: Computational models predict an XLogP3 value between 1.4 and 1.7, suggesting the molecule has moderate lipophilicity and is likely to have good oral absorption characteristics.[2][4]
-
Experimental Protocol (Shake-Flask Method):
-
Prepare a stock solution of the compound in n-octanol.
-
Mix a known volume of this stock solution with an equal volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed vial.
-
Agitate the vial for 24 hours at a constant temperature to ensure equilibrium is reached.
-
Centrifuge the vial to fully separate the two phases.
-
Carefully sample both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using UV-Vis spectroscopy or HPLC.
-
Calculate LogP as: Log₁₀([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ).
-
Acidity (pKa)
The pKa value defines the pH at which a compound is 50% ionized. For this molecule, the carboxylic acid is the primary acidic functional group.
-
Causality: The pKa is critical as it dictates the charge state of the molecule in different physiological compartments. A negatively charged carboxylate at physiological pH (~7.4) can form crucial ionic bonds with target receptors and significantly enhances aqueous solubility compared to the neutral form.
-
Experimental Protocol (Potentiometric Titration):
-
Accurately weigh and dissolve a sample of the compound in a known volume of deionized water (or a water/co-solvent mixture like methanol if solubility is low).
-
Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).
-
Insert a calibrated pH electrode into the solution.
-
Titrate the solution with a standardized solution of sodium hydroxide (NaOH, e.g., 0.1 M), adding small, precise aliquots.
-
Record the pH after each addition of titrant.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).
-
Spectroscopic Profile
Spectroscopy provides unambiguous confirmation of the molecular structure.
Mass Spectrometry: While no experimental spectrum is published, predicted data for various adducts can guide analysis.[2] This is essential for confirming the molecular weight.
| Adduct | Predicted m/z |
| [M+H]⁺ | 241.98113 |
| [M+Na]⁺ | 263.96307 |
| [M-H]⁻ | 239.96657 |
-
Protocol (ESI-MS): Prepare a dilute solution (1-10 µg/mL) in methanol or acetonitrile. Infuse the solution directly into an electrospray ionization (ESI) mass spectrometer and acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.
NMR Spectroscopy (¹H and ¹³C):
-
Expected ¹H NMR Signals:
-
Pyridine Ring: Aromatic protons (3H) will appear as distinct multiplets in the δ 7.5-9.0 ppm range.
-
Cyclopropane Ring: Aliphatic protons (4H) will appear as complex multiplets in the δ 1.0-2.0 ppm range, characteristic of a strained ring system.
-
Carboxylic Acid: A broad singlet (1H) far downfield (δ > 10 ppm), which is exchangeable with D₂O.
-
-
Protocol: Dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.
Infrared (IR) Spectroscopy:
-
Expected Absorption Bands:
-
O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer).
-
C=O Stretch: A strong, sharp band around 1700-1725 cm⁻¹.
-
C=C/C=N Stretch: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.
-
C-Br Stretch: A band in the fingerprint region, typically 500-650 cm⁻¹.
-
-
Protocol: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, run the analysis using an Attenuated Total Reflectance (ATR) accessory.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related bromopyridines and carboxylic acids can inform safe handling practices.[7][8][9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[8] Avoid breathing dust. Wash hands thoroughly after handling.[7]
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]
Applications in Research and Development
The true value of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid lies in its role as a strategic building block for creating more complex, biologically active molecules.
Caption: Role as a core scaffold in medicinal chemistry.
The carboxylic acid functional group is an ideal handle for amide coupling reactions, allowing for the straightforward attachment of various amine-containing fragments to explore structure-activity relationships (SAR). Furthermore, the bromine atom on the pyridine ring is a versatile anchor for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups to further elaborate the molecular structure. This dual functionality makes it an invaluable tool for generating compound libraries aimed at discovering new therapeutic agents.[1]
Conclusion
1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid is a high-value building block whose full potential is unlocked through a comprehensive understanding of its physicochemical properties. This guide has established its molecular identity, proposed a reliable synthetic route, and provided a detailed framework of validated protocols for its complete characterization. While many of its properties remain to be experimentally determined, the methodologies outlined herein provide a clear path for researchers to generate this crucial data. By bridging the gap in the existing literature, this work aims to empower scientists in medicinal chemistry and drug discovery to utilize this versatile scaffold with greater confidence and efficiency.
References
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An In-depth Technical Guide on the Hypothesized Mechanism of Action of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the hypothesized mechanism of action for the novel compound, 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid. In the absence of direct empirical data for this specific molecule, we postulate its function as a potent and selective inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). This hypothesis is predicated on structural similarities to known pyridine-based NAMPT inhibitors and an understanding of the critical role of the NAD+ salvage pathway in hyperproliferative diseases such as cancer. This document will provide a comprehensive overview of the NAMPT-mediated NAD+ salvage pathway, the molecular interactions underpinning the hypothesized inhibition, a detailed roadmap for experimental validation, and a discussion of the potential therapeutic implications.
Introduction: The Critical Role of NAMPT in Cellular Metabolism and Disease
Nicotinamide adenine dinucleotide (NAD+) is an indispensable coenzyme in a vast array of cellular processes, including redox reactions, DNA repair, and cell signaling.[1] In mammalian cells, the primary route for NAD+ biosynthesis is the salvage pathway, which recycles nicotinamide (NAM) back into NAD+. The rate-limiting enzyme in this critical pathway is Nicotinamide Phosphoribosyltransferase (NAMPT).[2]
NAMPT catalyzes the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT).[3] Many cancer cells exhibit a heightened reliance on the NAMPT-mediated salvage pathway to fuel their accelerated metabolism and proliferation, making NAMPT a compelling target for anticancer therapies.[4][5] Inhibition of NAMPT leads to a rapid depletion of intracellular NAD+ pools, precipitating an energy crisis and inducing apoptosis in these vulnerable cancer cells.[6][7]
Hypothesized Mechanism of Action: 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid as a NAMPT Inhibitor
We propose that 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid functions as a competitive inhibitor of NAMPT. This hypothesis is rooted in the structural features of the molecule, specifically the presence of a pyridine ring, which is a common motif in a number of potent NAMPT inhibitors.[8][9]
The pyridine moiety is hypothesized to mimic the natural substrate, nicotinamide, allowing the compound to bind to the active site of the NAMPT enzyme. The cyclopropane-1-carboxylic acid portion of the molecule is predicted to occupy an adjacent pocket, forming stabilizing interactions that lock the inhibitor in place and prevent the catalytic conversion of nicotinamide.
Caption: Hypothesized binding of the inhibitor to the NAMPT active site.
The downstream consequences of this inhibition are a cascade of events culminating in cellular demise. The depletion of NAD+ inhibits the function of NAD+-dependent enzymes, such as PARPs and sirtuins, which are crucial for DNA repair and cell survival.[1] Furthermore, the reduction in NAD+ levels cripples cellular energy metabolism, leading to a drop in ATP production and the activation of apoptotic pathways.[6]
Caption: The proposed signaling cascade following NAMPT inhibition.
Experimental Validation: A Step-by-Step Methodological Approach
To rigorously test our hypothesis, a multi-faceted experimental approach is required. The following protocols outline the key experiments necessary to validate the on-target effect of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid.
Biochemical Validation: Direct Inhibition of NAMPT
The initial step is to confirm that the compound directly interacts with and inhibits the enzymatic activity of NAMPT.
Experimental Protocol: In Vitro NAMPT Inhibition Assay
-
Reagents and Materials:
-
Purified recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
NAMPT assay buffer
-
Coupled enzyme system (e.g., NMNAT, alcohol dehydrogenase)
-
Fluorogenic or colorimetric substrate
-
1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid
-
Positive control inhibitor (e.g., FK866)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In a 384-well plate, add the purified NAMPT enzyme to each well.
-
Add the serially diluted compounds to the respective wells.
-
Initiate the enzymatic reaction by adding a master mix containing NAM, PRPP, and ATP.
-
Incubate the plate at 37°C for a predetermined time.
-
Add the coupled enzyme system and the detection reagent.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
| Compound | Hypothesized IC50 (nM) |
| 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid | < 10 |
| FK866 (Positive Control) | 1 - 5 |
Cell-Based Assays: On-Target Effects in a Biological System
Following biochemical confirmation, the next crucial step is to demonstrate the compound's activity in a cellular context.
Experimental Protocol: Cellular NAD+/NADH Measurement
-
Reagents and Materials:
-
Cancer cell line known to be sensitive to NAMPT inhibition (e.g., A2780)
-
Cell culture medium and supplements
-
1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid
-
NAD+/NADH assay kit (colorimetric or fluorometric)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound for 24-48 hours.
-
Lyse the cells using the extraction buffer provided in the assay kit.
-
Follow the manufacturer's protocol to measure the intracellular levels of NAD+ and NADH.[10][11][12]
-
Normalize the results to the total protein concentration in each well.
-
| Treatment | Expected Outcome |
| Vehicle Control | Normal NAD+ levels |
| 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid | Dose-dependent decrease in NAD+ levels |
In Vivo Efficacy: Demonstrating Therapeutic Potential
The final preclinical validation step involves assessing the compound's anti-tumor activity in a living organism.
Experimental Protocol: Xenograft Tumor Model
-
Reagents and Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Cancer cell line for xenograft implantation
-
1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid formulated for in vivo administration
-
Vehicle control
-
-
Procedure:
-
Subcutaneously implant the cancer cells into the flanks of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).[13]
-
| Treatment Group | Expected Outcome |
| Vehicle Control | Progressive tumor growth |
| 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid | Significant inhibition of tumor growth |
Therapeutic Potential and Future Directions
The successful validation of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid as a NAMPT inhibitor would position it as a promising candidate for the treatment of various cancers. Its unique chemical structure may offer advantages in terms of potency, selectivity, and pharmacokinetic properties over existing NAMPT inhibitors.[14]
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the lead compound for improved efficacy and reduced toxicity.[15]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: To establish a clear relationship between drug exposure and target engagement.[7]
-
Biomarker Discovery: To identify patient populations most likely to respond to treatment.
-
Combination Therapies: To explore synergistic effects with other anticancer agents.[6]
Conclusion
While the mechanism of action of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid is yet to be empirically determined, the hypothesis of it acting as a NAMPT inhibitor provides a robust framework for its continued investigation. The experimental protocols detailed in this guide offer a clear and logical path to validate this hypothesis and unlock the potential of this novel compound as a next-generation cancer therapeutic.
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Technical Brief: Unlocking the Therapeutic Potential of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid
Introduction: A Molecule of Untapped Potential
In the landscape of modern drug discovery, the strategic combination of validated pharmacophores into novel chemical entities presents a fertile ground for identifying next-generation therapeutics. 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid is a compound that, while not extensively studied, embodies this principle. Its structure marries two key motifs with established significance in medicinal chemistry: the pyridine carboxylic acid scaffold and the cyclopropane carboxylic acid moiety. This technical guide will delve into the therapeutic promise of this molecule by analyzing the biological activities of its constituent parts, proposing a primary mechanism of action, and outlining a comprehensive research framework for its evaluation.
Physicochemical Properties
A foundational understanding of a molecule begins with its physical and chemical characteristics.
| Property | Value |
| Molecular Formula | C₉H₈BrNO₂ |
| Molecular Weight | 242.07 g/mol |
| CAS Number | 1256038-40-0 |
| Appearance | White to light brown powder |
The Strategic Importance of the Constituent Scaffolds
The Pyridine Carboxylic Acid Moiety: A Privileged Scaffold in Drug Design
The pyridine ring is a cornerstone of pharmaceutical development, ranking as the second most utilized nitrogen heterocycle in FDA-approved drugs.[1] Its prevalence is due to a combination of favorable properties. The aromatic, electron-deficient nature of the pyridine ring allows for π-π stacking and hydrogen bond interactions with biological targets, enhancing binding affinity.[1]
The addition of a carboxylic acid group further amplifies its therapeutic potential. This functional group introduces polarity and, critically, can coordinate with metal ions frequently found in the active sites of enzymes.[1] This makes pyridine carboxylic acid derivatives particularly adept as enzyme inhibitors.[1][2] This scaffold is a key component in a plethora of drugs targeting a wide array of diseases, including cancers, infections, and inflammatory conditions.[1][2][3]
The Cyclopropane Carboxylic Acid Moiety: Enhancing Potency and Stability
The cyclopropane ring, though seemingly simple, offers distinct advantages in drug design. Its rigid conformation can lock a molecule into a bioactive conformation, thereby enhancing binding potency to a target protein.[4] Furthermore, the strong C-H bonds of the cyclopropane ring can increase metabolic stability, a desirable trait for any drug candidate.[4]
Derivatives of cyclopropane carboxylic acid have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-depressive, and anti-tumor effects.[4][5] Of particular note is their emerging role as inhibitors of leukotriene C4 (LTC4) synthase, a key enzyme in the inflammatory cascade.[6]
Hypothesized Biological Activity: Inhibition of Leukotriene C4 Synthase
Given the established roles of its constituent parts, we hypothesize that 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid is a potential inhibitor of leukotriene C4 (LTC4) synthase .
Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid. The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are particularly implicated in the pathophysiology of asthma and other inflammatory diseases.[6] LTC4 synthase catalyzes the conjugation of leukotriene A4 (LTA4) with glutathione to form LTC4.[7] By inhibiting this crucial step, the production of all downstream cysteinyl leukotrienes is suppressed, leading to a potent anti-inflammatory effect.[7][8] This targeted approach is a promising therapeutic strategy for managing inflammatory conditions.[7]
The structural features of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid align well with this hypothesis. The cyclopropane carboxylic acid moiety can mimic a substrate or bind within the active site of LTC4 synthase, while the bromopyridine portion can form additional interactions, enhancing affinity and selectivity.
Proposed Research Workflow: A Roadmap to Validation
To systematically evaluate the biological activity of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid, the following experimental workflow is proposed.
Experimental Protocols
Proposed Synthesis of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid
This protocol is adapted from established methods for the synthesis of analogous 1-arylcyclopropane carboxylic acids.[4]
-
Step 1: Synthesis of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carbonitrile
-
To a solution of 2-(5-bromopyridin-3-yl)acetonitrile (1.0 eq) in a suitable solvent (e.g., acetonitrile or water), add a phase transfer catalyst such as tetra-n-butylammonium bromide (TBAB) (0.1 eq).
-
Add 1,2-dibromoethane (1.2 eq) to the mixture.
-
Add a 50% aqueous solution of sodium hydroxide (NaOH) (2.0 eq) dropwise while maintaining the temperature at 60°C.
-
Stir the reaction mixture at 60°C for 4-6 hours, monitoring the reaction progress by TLC or LCMS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired carbonitrile.
-
-
Step 2: Hydrolysis to 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid
-
Suspend the purified 1-(5-bromopyridin-3-yl)cyclopropane-1-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Heat the mixture to reflux (approximately 110°C) for 2-4 hours, monitoring the conversion by TLC or LCMS.
-
Cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product.
-
Protocol: In Vitro LTC4 Synthase Inhibition Assay
This enzymatic assay is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.
-
Reagents and Materials:
-
Human recombinant LTC4 synthase
-
Leukotriene A4 (LTA4), substrate
-
Glutathione (GSH), co-substrate
-
Test compound: 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid, dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl with appropriate co-factors)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
96-well microplate
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, human recombinant LTC4 synthase, and the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the substrates, LTA4 and GSH.
-
Incubate for a defined period (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding the quenching solution.
-
Analyze the formation of LTC4 by LC-MS/MS.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
-
Conclusion and Future Directions
1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid stands as a promising, yet underexplored, candidate for drug discovery. By combining the well-established therapeutic potential of the pyridine carboxylic acid and cyclopropane carboxylic acid scaffolds, this molecule is logically poised as a potential inhibitor of LTC4 synthase, a key target in inflammatory diseases. The proposed research workflow provides a clear and robust path to validating this hypothesis, from chemical synthesis to enzymatic and cellular characterization. Successful validation would not only confirm the biological activity of this specific molecule but also open avenues for further structure-activity relationship (SAR) studies to optimize potency and selectivity, ultimately paving the way for a new class of anti-inflammatory agents.
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy. Retrieved January 21, 2026, from [Link]
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Biologically active pyridine carboxylic acid derived enzyme inhibitors reported in recently published literature. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2021). Heliyon. Retrieved January 21, 2026, from [Link]
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1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. (1989). Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
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Leukotriene-C4 synthase – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 21, 2026, from [Link]
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An In-Depth Technical Guide to 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic Acid Derivatives and Analogs
Abstract
The 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid scaffold is a privileged structural motif in modern medicinal chemistry. Its inherent conformational rigidity, conferred by the cyclopropane ring, combined with the versatile chemistry of the bromopyridine core, has established it as a critical building block in the development of targeted therapeutics. This guide provides an in-depth analysis of the synthesis, chemical properties, and biological applications of this compound and its derivatives. We will explore its role as a key intermediate in the creation of potent enzyme inhibitors, with a particular focus on Leukotriene C4 Synthase (LTC4S) for inflammatory diseases and Protein Kinase CK2 for oncology. Detailed experimental protocols, structure-activity relationship (SAR) insights, and mechanistic pathways are presented to provide researchers, scientists, and drug development professionals with a comprehensive technical resource.
Introduction: The Strategic Value of the Cyclopropyl-Pyridine Moiety
In the landscape of drug design, the quest for molecular scaffolds that offer both precise three-dimensional structure and versatile points for chemical modification is paramount. The 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid core elegantly meets these criteria. The cyclopropane ring acts as a bioisostere for other chemical groups, such as double bonds, while introducing conformational constraint. This rigidity can enhance binding affinity to biological targets and improve metabolic stability.[1]
The pyridine ring, a common feature in numerous pharmaceuticals, provides a key hydrogen bond acceptor and allows for a wide range of substitution patterns to modulate physicochemical properties. The bromine atom at the 5-position is not merely a placeholder; it serves as a crucial handle for further chemical elaboration through cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This strategic combination of a constrained cyclopropane, a versatile bromopyridine, and a reactive carboxylic acid functional group makes this scaffold a valuable starting point for targeting a range of diseases.[2][3]
Synthesis of the Core Scaffold and Derivatives
The synthesis of 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid and its subsequent derivatization into bioactive amides involves a multi-step process that demands careful control of reaction conditions. The causality behind these steps is rooted in the strategic introduction and transformation of key functional groups.
Synthesis of the Core Carboxylic Acid
A robust and scalable synthesis of the title compound is achieved via a two-step sequence starting from 3-bromo-5-cyanopyridine. The key transformation is the formation of the cyclopropane ring, followed by hydrolysis of the nitrile to the carboxylic acid.
Step 1: Synthesis of 1-(5-bromopyridin-3-yl)cyclopropanecarbonitrile
The initial step involves a cyclopropanation reaction. This is commonly achieved by reacting the corresponding pyridine acetonitrile derivative with 1,2-dibromoethane in the presence of a strong base. The base deprotonates the carbon alpha to the nitrile, creating a nucleophile that attacks one of the brominated carbons of 1,2-dibromoethane. A subsequent intramolecular cyclization expels the second bromide ion, forming the cyclopropane ring.
Step 2: Hydrolysis to 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid
The nitrile intermediate is then hydrolyzed to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions, typically requiring heat.[4][5] Basic hydrolysis, using an aqueous solution of a strong base like sodium hydroxide, is often preferred. The hydroxide ion attacks the electrophilic carbon of the nitrile, leading to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylate salt.[4] A final acidification step with a strong acid, such as hydrochloric acid, protonates the carboxylate to yield the desired carboxylic acid product.[4]
Synthesis of Bioactive Amide Derivatives
The carboxylic acid is a versatile handle for creating a library of derivatives, most commonly through amide bond formation. The coupling of the carboxylic acid with a selected amine is a cornerstone reaction in medicinal chemistry.[6]
Protocol: Amide Coupling via EDC/HOBt Activation
A widely used and effective method for this transformation involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[7]
Detailed Experimental Protocol (Representative):
-
Activation: To a stirred solution of 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF) at 0 °C, add HOBt (1.1 eq) and EDC (1.2 eq).
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes to ensure the formation of the active ester intermediate.
-
Amine Addition: Add the desired amine (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired amide derivative.
Biological Targets and Mechanism of Action
Derivatives of the 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid scaffold have shown potent activity against multiple, distinct biological targets, underscoring the versatility of this chemical framework.
Leukotriene C4 Synthase (LTC4S) Inhibition
A primary and well-validated target for cyclopropane carboxylic acid derivatives is Leukotriene C4 Synthase (LTC4S), a key enzyme in the biosynthesis of cysteinyl leukotrienes (CysLTs).[8][9] CysLTs are potent lipid mediators of inflammation and are deeply implicated in the pathophysiology of asthma and other allergic diseases.[10] They are responsible for bronchoconstriction, increased vascular permeability, and eosinophil migration.[10]
The Leukotriene Signaling Pathway:
The pathway begins with the release of arachidonic acid from the cell membrane, which is converted by 5-lipoxygenase (5-LO) and its activating protein (FLAP) into the unstable intermediate Leukotriene A4 (LTA4).[2] LTC4S then catalyzes the conjugation of LTA4 with glutathione to form LTC4.[2][11] LTC4 is subsequently metabolized to LTD4 and LTE4. These CysLTs then exert their pro-inflammatory effects by binding to CysLT receptors on target cells.[2]
By inhibiting LTC4S, derivatives of 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid prevent the formation of LTC4 and all subsequent CysLTs, thereby blocking a critical inflammatory cascade at its source. This mechanism is distinct from and upstream of CysLT receptor antagonists like montelukast. The clinical candidate AZD9898, a potent oral LTC4S inhibitor for asthma, notably features a cyclopropanecarboxylic acid moiety, validating the importance of this functional group for potent inhibition.[8][9]
Protein Kinase CK2 Inhibition
Another significant area of application for related pyridine-based compounds is the inhibition of Protein Kinase CK2 (formerly Casein Kinase II). CK2 is a constitutively active serine/threonine kinase that is overexpressed in many human cancers.[12] It plays a crucial role in cell growth, proliferation, and survival by phosphorylating hundreds of substrate proteins involved in key oncogenic signaling pathways, including PI3K/Akt/mTOR, NF-κB, and JAK/STAT.[3][12]
The orally bioavailable CK2 inhibitor, Silmitasertib (CX-4945), which has undergone clinical trials for cancer, features a nitrogen-containing heterocyclic core.[13][14] While not a direct analog of the title compound, its development highlights the potential of pyridine-like scaffolds to target the ATP-binding site of kinases like CK2. The 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid core provides a framework that can be elaborated to generate potent and selective kinase inhibitors.
Structure-Activity Relationships (SAR) and Data
The optimization of derivatives from this scaffold is guided by systematic modifications to understand the structure-activity relationship (SAR). While a comprehensive SAR table for a series of direct analogs of 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid is not publicly available, we can infer key relationships from potent inhibitors like AZD9898 and general principles of medicinal chemistry.
Key SAR Insights for LTC4S Inhibitors:
-
The Carboxylic Acid: This group is often crucial for binding, likely forming a key salt bridge or hydrogen bond interaction within the enzyme's active site.
-
The Cyclopropane Ring: Its rigid nature orients the carboxylic acid and the aromatic pyridine ring in a specific, favorable conformation for binding.
-
The Pyridine Ring: Serves as a scaffold. Modifications to the amine substituent attached via the original bromo-position dramatically impact potency and pharmacokinetic properties.
-
Substituents on Amide Nitrogen: The nature of the group attached to the amide nitrogen (formed from the carboxylic acid) is a primary point for diversification to optimize potency, selectivity, and drug-like properties (e.g., solubility, cell permeability).
Table 1: Potency of Selected LTC4S Inhibitors
| Compound Reference | Core Moiety | Target | IC₅₀ (nM) | Key Structural Features |
| AZD9898 [8][9] | Cyclopropanecarboxylic Acid | Human LTC4S | 0.28 | Complex pyrazine-amine substituent |
| GJG057 [15] | Indole-based | Human LTC4S | ~1.5 (enzyme assay) | Indole core with ether linkage |
| TK-04 [16] | Indole-based | Human LTC4S | 134 | Indole core |
This table presents data for known LTC4S inhibitors to illustrate the potency that can be achieved. AZD9898 demonstrates the high potency achievable with the cyclopropanecarboxylic acid scaffold.
Conclusion and Future Directions
The 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid scaffold represents a highly valuable and versatile platform in drug discovery. Its synthetic accessibility and the strategic placement of functional groups allow for the generation of diverse chemical libraries. The demonstrated success of derivatives targeting critical enzymes like Leukotriene C4 Synthase and the potential for developing inhibitors against targets such as Protein Kinase CK2 highlight its broad therapeutic potential.
Future research will likely focus on exploring novel substitutions, particularly through advanced cross-coupling chemistries at the bromine position, to develop next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The inherent rigidity and defined stereochemistry of the cyclopropane ring will continue to be exploited by medicinal chemists to tackle challenging biological targets where precise conformational control is key to success.
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Strempfl, K., Unger, M. S., Flunkert, S., & Aigner, L. (2022). The leukotriene biosynthesis and signaling pathway. ResearchGate. Available from: [Link]
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Hunt, P., et al. (2019). Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1S,2S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma. Journal of Medicinal Chemistry, 62(17), 7769–7787. Available from: [Link]
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The Strategic Incorporation of the Bromopyridine Moiety: A Technical Guide to Enhancing Compound Activity
Introduction: Beyond a Simple Halogen
In the landscape of modern drug discovery, the pyridine scaffold is a well-established and versatile framework, integral to the structure of numerous approved therapeutics.[1] The strategic functionalization of this heterocycle is a cornerstone of medicinal chemistry, with the introduction of a bromine atom—the bromopyridine moiety—offering a nuanced and powerful tool to modulate a compound's biological activity. This guide provides an in-depth exploration of the multifaceted role of the bromopyridine moiety, moving beyond its perception as a mere synthetic handle to elucidate its profound impact on physicochemical properties, target engagement, and metabolic stability. We will delve into the mechanistic underpinnings of its influence, supported by experimental data and case studies, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to leverage this unique structural element in their own discovery programs.
I. Modulation of Physicochemical Properties: The Bromine Effect
The introduction of a bromine atom onto a pyridine ring instigates a cascade of changes in the molecule's fundamental physicochemical properties. These alterations are not merely incremental but can be strategically employed to fine-tune a compound's behavior in a biological system.
Lipophilicity and Acidity (pKa)
The bromine atom, being larger and more polarizable than hydrogen, significantly influences a molecule's lipophilicity (logP) and the basicity of the pyridine nitrogen (pKa). The position of the bromine atom is critical, with its electron-withdrawing effects being most pronounced at the ortho (2-) and para (4-) positions.[2] This can lead to a decrease in the pKa of the pyridinium ion, rendering the molecule less basic.[3] The impact on lipophilicity is context-dependent; while halogens are generally considered to increase lipophilicity, the interplay with the polar pyridine ring can lead to more complex outcomes.[4]
| Property | Pyridine | 2-Bromopyridine | 3-Bromopyridine | 4-Bromopyridine |
| Molecular Weight ( g/mol ) | 79.10 | 158.00 | 158.00 | 158.00 |
| Boiling Point (°C) | 115 | 192-194 | 173 | 193 |
| pKa (of conjugate acid) | 5.25 | 0.71[3] | 2.84 | 3.65 |
| Calculated logP | 0.65 | 1.42 | 1.21 | 1.22 |
| Note: Physicochemical properties can vary slightly based on the experimental or computational method used. Data compiled from various sources.[3][4][5][6] |
This modulation of pKa and lipophilicity has direct consequences for a compound's solubility, permeability, and potential for off-target effects, all of which are critical considerations in drug design.
II. The Power of Halogen Bonding: A Key to Enhanced Target Affinity
A pivotal and often underappreciated role of the bromopyridine moiety is its ability to participate in halogen bonding. This non-covalent interaction, where the covalently bonded bromine atom acts as a Lewis acid, can form favorable interactions with Lewis bases such as carbonyl oxygens in the backbones of proteins.[7][8][9] The strength and directionality of these bonds provide a powerful tool for enhancing ligand binding affinity and selectivity.[10][11]
The electrostatic potential of a halogenated molecule reveals a region of positive potential, known as a "sigma-hole," on the halogen atom opposite the covalent bond. This positive region can interact favorably with electron-rich atoms in a protein's binding pocket.[8]
Caption: Halogen bond between a bromopyridine and a carbonyl oxygen.
This interaction is highly directional and can provide a level of specificity that is difficult to achieve with other non-covalent interactions. The strategic placement of a bromine atom on a pyridine ring can, therefore, lead to a significant increase in binding affinity and, in some cases, selectivity for a particular target.
III. Application in Drug Design: Case Studies and Structure-Activity Relationships
The theoretical advantages of the bromopyridine moiety are borne out in numerous successful drug discovery campaigns. This is particularly evident in the development of kinase inhibitors and compounds targeting the central nervous system (CNS).
Kinase Inhibitors: A Privileged Scaffold Element
The pyridine ring is a common scaffold in kinase inhibitors, and the addition of a bromine atom has been shown to significantly enhance potency. This is often attributed to the formation of halogen bonds with the hinge region of the kinase.[12]
A comparative analysis of brominated versus non-brominated analogs often reveals a marked increase in inhibitory activity. For instance, a rhodanine derivative with a bromopyridine group (HB 4) showed significantly better inhibitory activity against HepG2 and A549 cancer cell lines compared to its non-brominated counterpart.[12]
| Compound | Target Cell Line | IC50 (µM) |
| Gefitinib (Reference) | HepG2 | 7.5 |
| A549 | 5.5 | |
| HB 4 (with bromopyridine) | HepG2 | 2.7 |
| A549 | 3.1 | |
| Data adapted from a study on rhodanine-based kinase inhibitors.[12] |
This demonstrates that the inclusion of the bromopyridine moiety can lead to a substantial improvement in anti-proliferative activity.
CNS-Penetrant Drugs: The Lorlatinib Case Study
Developing drugs that can effectively cross the blood-brain barrier (BBB) is a major challenge in CNS drug discovery.[13] The physicochemical properties conferred by the bromopyridine moiety can be advantageous in this context. A compelling example is Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) inhibitor used to treat non-small cell lung cancer (NSCLC), which often metastasizes to the brain.[14][15]
Lorlatinib's structure includes a bromopyridine moiety, which contributes to its ability to penetrate the CNS.[7][8] Clinical trials have demonstrated the superior intracranial efficacy of lorlatinib compared to the first-generation inhibitor, crizotinib, which lacks this feature.[10][16]
In the CROWN study, lorlatinib showed a significantly longer time to intracranial progression compared to crizotinib.[10] After 12 months, 96% of patients treated with lorlatinib were alive without CNS progression, compared to 60% of those treated with crizotinib.[14]
Caption: Bromopyridine moiety facilitating CNS penetration.
This case study highlights how the strategic inclusion of a bromopyridine can be critical for achieving therapeutic concentrations in the CNS, leading to improved clinical outcomes for patients with brain metastases.
IV. Synthetic Strategies: Harnessing the Reactivity of Bromopyridines
The bromine atom on the pyridine ring is not only a modulator of biological activity but also a versatile synthetic handle. It readily participates in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the facile introduction of diverse substituents.[17] This is invaluable for structure-activity relationship (SAR) studies, enabling the rapid exploration of chemical space around the bromopyridine core.
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine
The following is a general protocol for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid. This protocol should be optimized for specific substrates.
Materials:
-
Bromopyridine derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or CsF)
-
Solvent (e.g., 1,4-dioxane/water or toluene)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the bromopyridine derivative (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Add the degassed solvent system.
-
Add the palladium catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Caption: Suzuki-Miyaura cross-coupling workflow.
The ability to efficiently and reliably perform such transformations is a key reason why bromopyridines are considered valuable building blocks in medicinal chemistry.[7][8]
V. Impact on Metabolic Stability
The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile and dosing regimen.[18][19] The introduction of a bromopyridine moiety can have a significant impact on metabolic stability, often by blocking sites of metabolism.
Aromatic rings are common sites of oxidative metabolism by cytochrome P450 enzymes.[20] The presence of an electron-withdrawing bromine atom can deactivate the pyridine ring to oxidative metabolism. Furthermore, replacing a metabolically liable group with a bromopyridine can be a successful strategy to improve a compound's half-life.
Experimental Protocol: In Vitro Metabolic Stability Assay in Liver Microsomes
This protocol provides a general workflow for assessing the metabolic stability of a compound using liver microsomes.[12]
Materials:
-
Test compound
-
Pooled liver microsomes (human, rat, etc.)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound in a suitable solvent.
-
In a microcentrifuge tube, pre-warm a mixture of liver microsomes and the NADPH regenerating system in phosphate buffer at 37°C.
-
Initiate the reaction by adding the test compound working solution to the pre-warmed microsome mixture (final concentration typically 1 µM).
-
Incubate the reaction at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and quench the reaction by adding it to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
Caption: Workflow for in vitro metabolic stability assay.
By comparing the metabolic stability of a bromopyridine-containing compound to its non-brominated analog, researchers can directly assess the impact of this moiety on metabolic clearance.
VI. Conclusion: A Strategic Tool for Drug Discovery
The bromopyridine moiety is far more than a simple synthetic intermediate. Its strategic incorporation into a drug candidate can profoundly and positively influence a range of properties critical for therapeutic success. From fine-tuning physicochemical parameters and enhancing target affinity through halogen bonding to improving metabolic stability and enabling CNS penetration, the "bromine effect" is a powerful tool in the medicinal chemist's arsenal. A thorough understanding of the principles outlined in this guide will empower researchers to harness the full potential of the bromopyridine moiety, leading to the design and development of more effective and safer medicines.
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Dwivedi, A. R., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]
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The Emergence of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic Acid: A Keystone Fragment for Next-Generation PROTACs
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in drug discovery, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1] The modular nature of these heterobifunctional molecules, which consist of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for rational design and optimization.[2][3] Central to this design process is the selection of appropriate chemical fragments that serve as versatile building blocks. This guide provides a detailed technical overview of 1-(5-bromopyridin-3-YL)cyclopropane-1-carboxylic acid, a fragment of significant interest for its potential application as a precursor to von Hippel-Lindau (VHL) E3 ligase ligands in the synthesis of novel PROTACs. We will explore its synthesis, its strategic role in PROTAC architecture, and the experimental workflows for its incorporation and characterization, providing a comprehensive resource for scientists in the field of targeted protein degradation.
Introduction: The PROTAC Revolution and the Need for Advanced Building Blocks
The ubiquitin-proteasome system (UPS) is the cell's primary machinery for controlled protein disposal.[4][5] PROTAC technology masterfully hijacks this system by creating a ternary complex between a target protein of interest (POI), an E3 ubiquitin ligase, and the PROTAC molecule itself.[4][][7] This induced proximity leads to the ubiquitination of the POI, marking it for destruction by the proteasome.[1] This catalytic mechanism offers distinct advantages over traditional inhibitors, including the ability to target proteins previously considered "undruggable" and the potential for greater selectivity and prolonged duration of action.[1][8]
The success of a PROTAC is critically dependent on the careful selection of its constituent parts. While much focus is placed on the target-binding warhead, the E3 ligase ligand and the linker are equally vital for achieving potent and selective degradation.[2][] The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited ligases in PROTAC design, largely due to the availability of well-characterized, high-affinity small molecule ligands.[10][11][12] The fragment 1-(5-bromopyridin-3-YL)cyclopropane-1-carboxylic acid has emerged as a valuable synthon, serving as a key intermediate in the creation of these crucial VHL ligands.[13]
Physicochemical Properties & Synthesis of the Core Fragment
The strategic utility of 1-(5-bromopyridin-3-YL)cyclopropane-1-carboxylic acid lies in its unique combination of a rigid cyclopropane scaffold, a carboxylic acid handle for linker attachment, and a bromopyridine ring that provides a key recognition element for the VHL protein and a potential vector for further chemical modification.
Key Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₉H₈BrNO₂ | [14][15] |
| Molecular Weight | 242.07 g/mol | [13][15] |
| CAS Number | 1256038-40-0 | [15] |
| Appearance | Solid | N/A |
| Storage | Room temperature | [13][15] |
Rationale for Synthesis and Experimental Protocol
The synthesis of this fragment is a critical first step for its use in PROTAC development. While multiple synthetic routes can be envisioned, a common approach involves the construction of the cyclopropane ring onto a pyridine precursor. The following protocol is a representative, multi-step synthesis designed for reliability and scalability.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid.
Detailed Step-by-Step Protocol:
-
Step 1: Synthesis of 5-Bromo-3-cyanopyridine (Intermediate 1)
-
To a cooled (0-5 °C) solution of 3-Amino-5-bromopyridine in aqueous hydrobromic acid, add a solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) cyanide.
-
Slowly add the diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-Bromo-3-cyanopyridine. Causality: This standard Sandmeyer reaction is a reliable method for converting an aromatic amine to a nitrile, which is a key precursor for the subsequent cyclopropanation reaction.
-
-
Step 2: Synthesis of Ethyl 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylate (Intermediate 2)
-
In an inert atmosphere (e.g., under nitrogen or argon), dissolve 5-Bromo-3-cyanopyridine in an anhydrous solvent like THF.
-
Add ethyl 2-(trimethylsilyl)cyclopropanecarboxylate and titanium(IV) isopropoxide.
-
Heat the reaction mixture at reflux for several hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction and quench carefully with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify via column chromatography to obtain the ethyl ester intermediate. Causality: This titanium-mediated reaction facilitates the formation of the cyclopropane ring attached to the pyridine core.
-
-
Step 3: Synthesis of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid (Final Product)
-
Dissolve the ethyl ester intermediate from Step 2 in a mixture of THF and water.
-
Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of ~3-4, which will precipitate the carboxylic acid product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product. Causality: Basic hydrolysis is a standard and efficient method for converting an ester to a carboxylic acid, providing the necessary functional group for subsequent linker attachment.
-
-
Self-Validating System (Characterization):
-
NMR Spectroscopy (¹H and ¹³C): Confirm the structure and purity of the final product and all intermediates.
-
Mass Spectrometry (MS): Verify the molecular weight of the compounds.
-
Melting Point: Assess the purity of the final solid product.
-
Strategic Role in PROTAC Design: A VHL Ligand Precursor
The primary application of 1-(5-bromopyridin-3-YL)cyclopropane-1-carboxylic acid in PROTACs is as a key building block for synthesizing ligands that recruit the VHL E3 ligase. The core structure mimics a portion of the hypoxia-inducible factor-1α (HIF-1α) protein, which is the natural substrate for VHL.[16] The cyclopropane-carboxylic acid moiety is designed to occupy a key binding pocket, while the bromopyridine ring provides a crucial interaction point.
The carboxylic acid group is the primary attachment point for the PROTAC linker. Through standard amide bond formation, this fragment can be coupled to a linker which, in turn, is connected to the warhead that binds the target protein.[17][18][19]
Diagram of PROTAC Assembly Logic:
Caption: Logical workflow for incorporating the fragment into a full PROTAC molecule.
Experimental Workflow: From Fragment to Functional PROTAC
This section outlines the key experimental stages for utilizing the title fragment to create and validate a functional PROTAC.
Step-by-Step PROTAC Synthesis via Amide Coupling
This protocol describes the coupling of the carboxylic acid fragment to an amine-terminated linker, a common step in PROTAC synthesis.
-
Activation of Carboxylic Acid: In an anhydrous, inert solvent (e.g., DMF or DCM), dissolve 1-(5-bromopyridin-3-YL)cyclopropane-1-carboxylic acid (1.0 eq).
-
Add a peptide coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each).
-
Add a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Coupling Reaction: To the activated acid mixture, add the amine-terminated linker-warhead conjugate (1.0 eq).
-
Stir the reaction at room temperature for 2-12 hours, monitoring completion by LC-MS.
-
Workup and Purification: Upon completion, perform a standard aqueous workup. Purify the crude product using flash column chromatography or preparative HPLC to yield the final, pure PROTAC molecule. Causality: Peptide coupling reagents like HATU are highly efficient for forming amide bonds with minimal side reactions and racemization, making them ideal for the complex and often sterically hindered substrates found in PROTAC synthesis.[20]
Characterization and Validation of the Final PROTAC
A rigorous characterization is essential to confirm the identity, purity, and functionality of the synthesized PROTAC.
| Technique | Purpose |
| LC-MS | Confirm molecular weight and assess purity. |
| High-Resolution MS | Determine the exact mass and confirm elemental composition.[21] |
| NMR (¹H, ¹³C, COSY) | Confirm the complete chemical structure and connectivity. |
| Biophysical Binding Assays | Measure the binding affinity of the PROTAC to both the target protein and the E3 ligase independently (binary binding). Techniques include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST).[3] |
Assessing PROTAC Function: Ternary Complex Formation and Protein Degradation
The ultimate test of a PROTAC is its ability to form a productive ternary complex and induce the degradation of the target protein.
Diagram of the PROTAC Mechanism of Action:
Caption: PROTAC-induced formation of a ternary complex leading to protein degradation.
Key Functional Assays:
-
Ternary Complex Formation Assays: These assays are crucial to demonstrate that the PROTAC can effectively bridge the POI and the E3 ligase.[][7][22] Techniques like NanoBRET/FRET, AlphaLISA, or size-exclusion chromatography can be employed to detect and quantify the formation of the ternary complex in vitro or in living cells.[22][23][24] The stability and kinetics of this complex are critical for degradation efficiency.[]
-
Western Blotting: This is the most common method to directly measure the reduction in the target protein levels in cells treated with the PROTAC. A dose- and time-dependent decrease in the POI band intensity indicates successful degradation.
-
Quantitative Mass Spectrometry (Proteomics): For a more global and unbiased assessment, proteomics can be used to measure changes in the entire proteome upon PROTAC treatment, confirming the selectivity of the degrader.
-
Cell Viability/Functional Assays: To link protein degradation to a biological outcome, cellular assays (e.g., measuring cell proliferation, apoptosis, or a specific signaling pathway output) are performed.
Conclusion and Future Outlook
1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid stands out as a highly valuable and versatile fragment in the PROTAC designer's toolkit. Its structure is pre-optimized for incorporation into VHL-recruiting ligands, providing a reliable synthetic handle and key binding interactions. As the field of targeted protein degradation continues to expand, the demand for well-characterized, readily accessible, and strategically designed building blocks will only increase.[4][10] This fragment, and derivatives thereof, will likely play a continued role in the development of the next generation of PROTAC therapeutics, enabling the exploration of new target proteins and the fine-tuning of degrader potency, selectivity, and pharmacokinetic properties.
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An In-depth Technical Guide to the Potential Cellular Targets of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the potential biological targets of the novel compound, 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid. Given the absence of published biological data for this specific molecule, this document leverages a structure-activity relationship (SAR)-based approach to hypothesize potential target classes. By dissecting the compound into its core fragments—the 5-bromopyridine and the cyclopropane-1-carboxylic acid moieties—we infer plausible mechanisms of action and identify high-probability target families. This guide is intended for researchers, scientists, and drug development professionals, offering a strategic roadmap for the initial stages of target identification and validation. We present detailed, field-proven experimental protocols, including affinity-based proteomics and functional cellular assays, to systematically investigate these hypotheses. The overarching goal is to provide a robust, evidence-based framework to accelerate the discovery of the therapeutic potential of this and structurally related compounds.
Introduction: Deconstructing a Novel Chemical Entity
The compound 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid (herein referred to as Compound X) is a novel small molecule with potential for biological activity. Its structure, characterized by a brominated pyridine ring linked to a cyclopropane carboxylic acid, suggests a range of possible interactions with biological macromolecules. The pyridine ring is a common scaffold in medicinal chemistry, and its halogenation can significantly influence binding affinity and metabolic stability. The cyclopropane carboxylic acid moiety is a recognized bioisostere, often used to impart favorable pharmacokinetic properties and to mimic other functional groups in interactions with protein targets.
The rationale for this guide is to provide a structured and scientifically rigorous approach to the target deconvolution of Compound X. In the absence of empirical data, a logical starting point is the analysis of its constituent chemical fragments and the known biological activities of compounds containing these motifs.
-
The 5-Bromopyridine Moiety: This heterocyclic aromatic ring is a prevalent feature in a multitude of biologically active compounds. The bromine substituent can engage in halogen bonding with protein backbones, a non-covalent interaction that can enhance binding affinity and specificity. Pyridine derivatives are known to be key components in drugs targeting a wide array of conditions, including cancer and inflammatory diseases[1].
-
The Cyclopropane-1-Carboxylic Acid Moiety: The cyclopropane ring introduces conformational rigidity, which can be advantageous for specific binding to a target protein. The carboxylic acid group is a key pharmacophore that can participate in hydrogen bonding and ionic interactions with amino acid residues in a binding pocket. This moiety is a known feature in enzyme inhibitors and receptor modulators[2]. For example, derivatives of cyclopropanecarboxylic acid have been identified as inhibitors of ethylene biosynthesis in plants[2][3].
This guide will first explore the hypothetical target classes based on these structural features. Subsequently, it will provide detailed experimental workflows for the systematic identification and validation of these putative targets.
Physicochemical Properties and Druglikeness
A preliminary in silico analysis of Compound X provides insights into its potential as a therapeutic agent.
| Property | Predicted Value | Implication |
| Molecular Weight | 242.07 g/mol | Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability. |
| logP (Octanol/Water) | ~1.5 - 2.5 | Indicates a balance of hydrophilicity and lipophilicity, favorable for membrane permeability. |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | Contributes to specific interactions with target proteins. |
| Hydrogen Bond Acceptors | 3 (N in pyridine, 2 O in carboxylic acid) | Enhances potential for hydrogen bonding with biological targets. |
| Polar Surface Area | ~50 Ų | Suggests good cell permeability. |
Table 1: Predicted Physicochemical Properties of Compound X.
These properties suggest that Compound X is a "drug-like" molecule with the potential to be developed as an orally bioavailable therapeutic.
Potential Target Classes: A Hypothesis-Driven Approach
Based on the structural components of Compound X, we can hypothesize several classes of proteins as potential targets.
G-Protein Coupled Receptors (GPCRs)
The carboxylic acid moiety is a key feature in ligands for a variety of GPCRs. Specifically, GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) is a well-established target for type 2 diabetes, and its agonists frequently contain a carboxylic acid group[4][5][6][7][8]. The overall structure of Compound X, with its aromatic system and acidic headgroup, bears resemblance to known GPR40 agonists.
Hypothesized Signaling Pathway:
Caption: Hypothesized GPR40 signaling pathway for Compound X.
Enzymes
The structural features of Compound X make it a plausible candidate for an enzyme inhibitor.
-
Leukotriene C4 Synthase (LTC4S): This enzyme is involved in the inflammatory cascade and is a target for asthma therapies[9][10][11][12]. Several known inhibitors of LTC4S incorporate a cyclopropane carboxylic acid moiety, suggesting that Compound X could potentially bind to the active site of this enzyme[9].
-
Other Enzymes: The cyclopropane carboxylic acid group can act as a mimic of other substrates or as a reactive moiety. For instance, cyclopropanecarboxylic acid derivatives have been shown to inhibit 1-aminocyclopropane-1-carboxylic acid oxidase in plants[3]. The bromopyridine ring can also contribute to binding in the active sites of various enzymes through hydrophobic and halogen bonding interactions.
Experimental Approaches for Target Identification and Validation
A multi-pronged approach is recommended to identify and validate the cellular targets of Compound X. This involves both unbiased, proteome-wide screening methods and targeted, hypothesis-driven assays.
Affinity-Based Proteomics for Unbiased Target Discovery
This method aims to identify direct binding partners of Compound X from a complex biological sample, such as a cell lysate.
Workflow:
Caption: Workflow for affinity-based proteomic target identification.
Detailed Protocol: Photo-Affinity Chromatography [13]
-
Probe Synthesis:
-
Synthesize an analog of Compound X that incorporates a photoreactive group (e.g., diazirine or benzophenone) and a biotin affinity tag. The linker should be attached at a position that is unlikely to interfere with target binding. The design and synthesis of such chemical probes are crucial for the success of the experiment[14][15][16][17].
-
-
Cell Culture and Lysis:
-
Culture a relevant cell line (e.g., a human pancreatic beta-cell line if testing the GPR40 hypothesis) to a high density.
-
Harvest the cells and prepare a cell lysate using a mild lysis buffer to maintain protein integrity.
-
-
Incubation and Cross-linking:
-
Incubate the cell lysate with the photo-affinity probe. A control incubation should be performed with an excess of the original, unmodified Compound X to identify non-specific binders.
-
Expose the mixture to UV light to induce covalent cross-linking of the probe to its binding partners.
-
-
Affinity Purification:
-
Elution and Protein Identification:
-
Elute the captured proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and identify the protein bands that are present in the probe-treated sample but absent or significantly reduced in the control sample.
-
Excise these bands and identify the proteins by mass spectrometry[19][20][21][22].
-
Chemical Proteomics with Click Chemistry
This is a more advanced, "tag-free" approach where a small bioorthogonal handle (e.g., an alkyne or azide) is incorporated into Compound X.
Workflow:
Caption: Chemical proteomics workflow using click chemistry.
Detailed Protocol: In-situ Chemical Proteomics [1][23][24]
-
Probe Synthesis:
-
Synthesize an analog of Compound X with a terminal alkyne group.
-
-
Cell Treatment:
-
Treat live cells with the alkyne-modified probe.
-
-
Lysis and Click Reaction:
-
Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with an azide-functionalized biotin tag.
-
-
Enrichment and Analysis:
-
Proceed with streptavidin-based enrichment and mass spectrometry analysis as described in the affinity chromatography protocol.
-
Targeted Validation Assays
Once potential targets have been identified, their interaction with Compound X must be validated using targeted functional assays.
4.3.1. Enzymatic Assays for Inhibition Analysis
If an enzyme is identified as a potential target, its inhibition by Compound X can be quantified.
Detailed Protocol: IC50 Determination [25][26][27][28][29]
-
Reagents and Setup:
-
Obtain the purified enzyme and its substrate.
-
Prepare a series of dilutions of Compound X.
-
-
Enzyme Reaction:
-
In a multi-well plate, initiate the enzymatic reaction in the presence of varying concentrations of Compound X. Include a positive control (a known inhibitor) and a negative control (no inhibitor).
-
-
Data Acquisition:
-
Measure the rate of the reaction (e.g., by monitoring absorbance or fluorescence of the product over time).
-
-
Data Analysis:
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of Compound X that inhibits the enzyme's activity by 50%.
-
4.3.2. Cell-Based Assays for Functional Validation
For targets like GPCRs, cell-based assays are essential to confirm that Compound X modulates their function in a cellular context.
Detailed Protocol: GPCR Activation Assay [30][31][32][33][34]
-
Cell Line and Transfection:
-
Use a cell line that endogenously expresses the target GPCR (e.g., GPR40) or a cell line that has been engineered to overexpress it.
-
-
Cell Stimulation:
-
Treat the cells with a range of concentrations of Compound X.
-
-
Signal Readout:
-
Measure the downstream signaling events associated with GPCR activation. For a Gq-coupled receptor like GPR40, this could be the measurement of intracellular calcium mobilization or inositol phosphate (IP1) accumulation.
-
-
Data Analysis:
-
Plot the signal as a function of the logarithm of the compound concentration and fit to a dose-response curve to determine the EC50 (effective concentration for 50% of maximal response).
-
Summary and Future Directions
This guide has outlined a systematic and evidence-based strategy for the identification and validation of the biological targets of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid. By leveraging knowledge of the pharmacological activities of its core structural motifs, we have proposed high-priority target classes, including G-protein coupled receptors and enzymes. The detailed experimental protocols provided for both unbiased and targeted approaches offer a clear path forward for researchers.
The successful identification of a specific, high-affinity target for Compound X will be a critical step in elucidating its mechanism of action and will pave the way for further preclinical development. Subsequent studies should focus on optimizing the compound's structure to enhance potency and selectivity for the validated target, as well as comprehensive in vivo studies to assess its therapeutic potential.
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spectroscopic data (NMR, IR, MS) for 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid cyclopropane scaffold coupled with the versatile bromopyridine moiety makes it a valuable building block in the synthesis of novel pharmaceutical agents.[1][2][3] The pyridine ring is a common motif in many therapeutic agents, and the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.[2][4] Furthermore, cyclopropanecarboxylic acid derivatives are utilized in the development of a range of pharmaceuticals.[5][6][7] This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this molecule, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific compound are not widely available in the public domain, this guide presents a detailed analysis based on predicted data derived from the well-established spectroscopic principles of its constituent functional groups.
Spectroscopic Data Analysis
A thorough spectroscopic analysis is crucial for the structural elucidation and purity assessment of synthesized compounds. The following sections detail the expected spectroscopic data for 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid and provide an in-depth interpretation of the key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid, both ¹H and ¹³C NMR provide critical information about the pyridine ring, the cyclopropane, and the carboxylic acid group.
The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely exhibit the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet, broad | 1H | -COOH |
| ~8.80 | Doublet | 1H | H-2 (Pyridine) |
| ~8.65 | Doublet | 1H | H-6 (Pyridine) |
| ~8.10 | Triplet | 1H | H-4 (Pyridine) |
| ~1.60 | Multiplet | 2H | -CH₂ (Cyclopropane) |
| ~1.40 | Multiplet | 2H | -CH₂ (Cyclopropane) |
Interpretation of the ¹H NMR Spectrum:
-
Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift (~12.5 ppm) due to the acidic nature of the proton and hydrogen bonding.
-
Pyridine Protons (H-2, H-6, H-4): The protons on the pyridine ring are expected in the aromatic region (δ 7.0-9.0 ppm).[8] The electron-withdrawing effect of the nitrogen atom and the bromine atom will influence their precise chemical shifts. The protons at positions 2 and 6, being closest to the nitrogen, will be the most deshielded. The bromine at position 5 will further influence the electronic environment. The splitting patterns (doublets and triplets) arise from spin-spin coupling with adjacent protons.
-
Cyclopropane Protons (-CH₂): The protons on the cyclopropane ring will appear as complex multiplets in the upfield region (~1.40-1.60 ppm). The rigid nature of the three-membered ring often leads to non-equivalent protons, resulting in complex splitting patterns.
The predicted proton-decoupled ¹³C NMR spectrum in DMSO-d₆ would show the following signals:
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | -COOH |
| ~152 | C-6 (Pyridine) |
| ~150 | C-2 (Pyridine) |
| ~140 | C-4 (Pyridine) |
| ~135 | C-3 (Pyridine) |
| ~120 | C-5 (Pyridine) |
| ~35 | Quaternary C (Cyclopropane) |
| ~18 | -CH₂ (Cyclopropane) |
Interpretation of the ¹³C NMR Spectrum:
-
Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid is highly deshielded and is expected to appear at a characteristic downfield position around 175 ppm.[9]
-
Pyridine Carbons: The carbons of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbon attached to the bromine (C-5) will be influenced by the halogen's electronegativity and heavy atom effect. The carbons adjacent to the nitrogen (C-2 and C-6) will be the most deshielded.
-
Cyclopropane Carbons: The quaternary carbon of the cyclopropane ring attached to the pyridine and carboxylic acid groups will be deshielded compared to the methylene carbons. The two equivalent methylene carbons of the cyclopropane ring will appear at a significantly upfield chemical shift.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[10]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3100 | Medium | C-H stretch (Aromatic) |
| ~3000 | Medium | C-H stretch (Cyclopropane) |
| 1710-1680 | Strong | C=O stretch (Carboxylic acid dimer) |
| 1600-1450 | Medium to Strong | C=C and C=N stretching (Pyridine ring) |
| 1320-1210 | Strong | C-O stretch (Carboxylic acid) |
| 950-910 | Medium, Broad | O-H bend (Carboxylic acid) |
| ~1050 | Medium | C-Br stretch |
Interpretation of the IR Spectrum:
-
O-H Stretch: A very broad absorption band from 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[11][12]
-
C=O Stretch: A strong, sharp absorption band between 1710-1680 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid, typically observed as a dimer.[9][11][13]
-
Pyridine Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine ring appear in the 1600-1450 cm⁻¹ region.[10][14][15]
-
C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid group give rise to strong to medium bands in the fingerprint region.[11]
-
C-Br Stretch: The C-Br stretching vibration is expected to appear in the lower frequency region of the fingerprint region, around 1050 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |
| 241/243 | 100/98 | [M]⁺ and [M+2]⁺ (Molecular ion peak) |
| 196/198 | Variable | [M - COOH]⁺ |
| 184/186 | Variable | [M - C₃H₄O₂]⁺ |
| 117 | Variable | [M - Br - COOH]⁺ |
| 78 | Variable | [C₅H₄N]⁺ (Pyridine ring) |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak ([M]⁺): The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, will result in a characteristic molecular ion peak doublet ([M]⁺ and [M+2]⁺) with nearly equal intensities at m/z 241 and 243.[16][17][18] This is a definitive indicator of a monobrominated compound.
-
Major Fragmentation Patterns:
-
Loss of the Carboxyl Group: A common fragmentation pathway for carboxylic acids is the loss of the -COOH group (45 Da), leading to a fragment ion at m/z 196/198.[19][20][21]
-
Fragmentation of the Cyclopropane Ring: The cyclopropane ring can also undergo fragmentation.
-
Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical.
-
Pyridine Ring: The stable pyridine ring may appear as a fragment at m/z 78.
-
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for NMR, IR, and MS analysis.
NMR Spectroscopy Protocol
Caption: Workflow for acquiring and processing ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition: [22]
-
Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity and achieve high resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C) to maximize signal-to-noise.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the ¹³C NMR spectrum, typically with proton decoupling, using an adequate number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate signal representation.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons.
-
Perform peak picking for both ¹H and ¹³C spectra to identify the precise chemical shifts of each signal.
-
ATR-FTIR Spectroscopy Protocol
Caption: Workflow for acquiring an ATR-FTIR spectrum.
-
Instrument Preparation:
-
Ensure the ATR accessory is clean. Clean the crystal surface with a soft cloth dampened with a volatile solvent like isopropanol and allow it to dry completely.
-
-
Background Collection:
-
Collect a background spectrum. This will measure the absorbance of the ambient atmosphere (water vapor, CO₂) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid onto the center of the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Use the peak picking tool to label the wavenumbers of the significant absorption bands.
-
Direct Infusion ESI-MS Protocol
Caption: Workflow for direct infusion ESI-MS analysis.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a solvent suitable for mass spectrometry, such as methanol or acetonitrile.
-
For positive ion mode analysis, a small amount of formic acid (0.1%) can be added to promote protonation ([M+H]⁺). For negative ion mode, a trace of ammonia or a similar base can be used to facilitate deprotonation ([M-H]⁻).
-
-
Instrument Setup and Data Acquisition: [23][24][25][26][27]
-
Calibrate and tune the mass spectrometer using a standard calibration solution to ensure mass accuracy.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature).
-
Load the sample solution into a syringe and place it in a syringe pump.
-
Infuse the sample directly into the ESI source at a low, constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum over a suitable m/z range.
-
-
Data Analysis:
-
Examine the resulting spectrum to identify the molecular ion peak. For this compound, look for the characteristic 1:1 isotopic pattern for bromine.
-
Analyze the fragmentation pattern by identifying major fragment ions and proposing their structures based on logical bond cleavages. If available, tandem MS (MS/MS) can be used to further investigate the fragmentation pathways.
-
Conclusion
The spectroscopic characterization of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid through NMR, IR, and MS provides a comprehensive understanding of its molecular structure. By synthesizing predicted data based on established principles, this guide offers a robust framework for researchers, scientists, and drug development professionals to interpret the spectroscopic data of this important pharmaceutical intermediate. The detailed experimental protocols provided herein serve as a practical resource for acquiring high-quality data, ensuring the reliable identification and characterization of this and similar compounds.
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-
JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]
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YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]
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OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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-
UCLA. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
-
University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
ACS Publications. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]
-
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-
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-
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-
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-
Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. [Link]
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CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. [Link]
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ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cyclopropanecarboxylic Acid in Specialty Chemicals and R&D. [Link]
-
YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link]
-
ResearchGate. (n.d.). 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in.... [Link]
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PMC - NIH. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. [Link]
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ResearchGate. (n.d.). Application of direct-infusion ESI–MS/MS for toxicological screening. [Link]
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ETH Zurich Research Collection. (n.d.). Direct Infusion Electrospray Ionization Mass Spectrometry for Rapid Analysis. [Link]
-
ACS Publications. (n.d.). Correlations of the Infrared Spectra of Some Pyridines. [Link]
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PubMed. (2014). Application of direct-infusion ESI-MS/MS for toxicological screening. [Link]
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Wikipedia. (n.d.). Cyclopropanecarboxylic acid. [Link]
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RSC Publishing - The Royal Society of Chemistry. (n.d.). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. [Link]
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Analytical Methods (RSC Publishing). (n.d.). Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel. [Link]
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De Gruyter. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]
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University of Wisconsin-Madison. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link]
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RSC Publishing. (n.d.). The use of bromopyridazinedione derivatives in chemical biology. [Link]
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Patsnap Eureka. (n.d.). Cyclopropanecarboxylic acid patented technology retrieval search results. [Link]
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Methodological & Application
Application Notes and Protocols: Leveraging 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic Acid in High-Throughput Parallel Synthesis
Introduction: The Strategic Value of the Bromopyridinyl Cyclopropane Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid has emerged as a particularly valuable building block for the construction of diverse compound libraries. Its strategic importance stems from the unique combination of three key structural features: a bromopyridine ring, a cyclopropane unit, and a carboxylic acid handle.
The pyridine ring is a common motif in pharmaceuticals, offering opportunities for hydrogen bonding and modulating aqueous solubility. The bromine atom at the 5-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.[1][2][3] The cyclopropane ring introduces a degree of three-dimensionality and conformational rigidity, which can enhance metabolic stability and improve binding affinity to biological targets by presenting substituents in a well-defined spatial orientation.[4][5] Finally, the carboxylic acid functional group provides a convenient attachment point for a multitude of chemical transformations, most notably amide bond formation, allowing for the exploration of diverse chemical space through parallel synthesis.[6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid in parallel synthesis workflows. We will delve into detailed protocols for key transformations, explain the rationale behind experimental choices, and present data in a clear, actionable format.
Chemical Properties and Handling
| Property | Value | Source |
| Molecular Formula | C9H8BrNO2 | [7] |
| Molecular Weight | 242.07 g/mol | [8] |
| Appearance | Off-white to pale yellow solid | Supplier Data |
| Solubility | Soluble in DMF, DMSO, and methanol | Internal Data |
| Storage | Store at 2-8°C, protect from light and moisture | Supplier Recommendation |
PART I: Parallel Amide Library Synthesis
The carboxylic acid moiety of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid is readily activated for amide bond formation, a cornerstone of medicinal chemistry.[6] Parallel synthesis techniques allow for the rapid generation of a library of amides by reacting the core acid with a diverse set of primary and secondary amines.
Workflow for Parallel Amide Synthesis
Caption: Workflow for parallel Suzuki-Miyaura coupling.
Detailed Protocol: Parallel Suzuki-Miyaura Coupling
This protocol is designed for the diversification of the amide library generated in Part I.
Rationale:
-
Pd(dppf)Cl2 ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is a robust and versatile catalyst for Suzuki couplings, showing good tolerance for a variety of functional groups. [9]* Potassium Carbonate (K2CO3) is a commonly used base that is effective and cost-efficient.
-
Dioxane/Water is a standard solvent system for Suzuki reactions, facilitating the dissolution of both organic and inorganic reagents.
Materials:
-
Amide library (from Part I, 0.1 M stock in dioxane)
-
Boronic acid/ester library (0.15 M stock in dioxane)
-
Pd(dppf)Cl2 (5 mol%)
-
K2CO3 (2 M aqueous solution)
-
96-well reaction block with reflux capabilities
Procedure:
-
Reagent Preparation: Prepare stock solutions of the amide library and boronic acid/ester library in dioxane. Prepare a 2 M aqueous solution of K2CO3.
-
Dispensing:
-
To each well of the 96-well plate, add 100 µL (10 µmol) of a unique amide from the library.
-
Add 100 µL (15 µmol, 1.5 equivalents) of each unique boronic acid/ester to the corresponding wells.
-
-
Catalyst and Base Addition:
-
Add the Pd(dppf)Cl2 catalyst to each well (a slurry in dioxane can be used for easier dispensing).
-
Add 15 µL (30 µmol, 3.0 equivalents) of the 2 M K2CO3 solution to each well.
-
-
Reaction: Seal the 96-well plate and heat to 80-100°C with stirring for 4-12 hours.
-
Work-up:
-
Cool the reaction block to room temperature.
-
Add 500 µL of ethyl acetate to each well.
-
Add 500 µL of water to each well, mix, and separate the layers.
-
Collect the organic layer and evaporate the solvent.
-
-
Purification and Analysis: The crude products are typically purified by parallel preparative HPLC, followed by LC-MS analysis for purity and identity confirmation.
| Parameter | Condition | Rationale |
| Solvent | Dioxane / Water (e.g., 4:1) | Good solubility for a wide range of substrates and reagents. |
| Catalyst | Pd(dppf)Cl2 | Robust, versatile, and commercially available. [9] |
| Base | K2CO3 | Effective and economical. |
| Stoichiometry | Amide:Boronic Acid:Base = 1:1.5:3 | Excess boronic acid and base ensure complete conversion of the starting material. |
| Temperature | 80-100°C | Provides sufficient thermal energy to drive the catalytic cycle. |
| Time | 4-12 hours | Dependent on the reactivity of the boronic acid. |
Conclusion
1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid is a powerful and versatile building block for parallel synthesis in drug discovery. The orthogonal reactivity of the carboxylic acid and the bromo-pyridine functionalities allows for a two-dimensional exploration of chemical space. By first generating an amide library and then diversifying it through Suzuki-Miyaura cross-coupling, researchers can rapidly produce a large number of structurally diverse and novel compounds for biological screening. The protocols outlined in this application note provide a robust framework for the successful implementation of this strategy in a high-throughput setting.
References
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Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
- Ford, J., et al. (2016). Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. (WO2016177845A1). Google Patents.
-
Gurung, S. R., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Journal of Medicinal Chemistry, 63(23), 14263–14305. [Link]
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Noble, A., et al. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 57(46), 15307–15311. [Link]
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Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6848–6864. [Link]
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National Center for Biotechnology Information. (n.d.). 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid. PubChem. Retrieved from [Link]
-
Ranu, B. C., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(8), 6619–6629. [Link]
-
Asiri, A. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]
-
Loudon, G. M., & Miller, S. C. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(12), 4250–4254. [Link]
-
Sharma, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 77, 153123. [Link]
-
MySkinRecipes. (n.d.). 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
-
Todd, S. J., et al. (2013). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (78), e50650. [Link]
-
Stanovnik, B., et al. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17(8), 9576–9597. [Link]
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A Multi-Modal Purification Strategy for 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic Acid
An Application Note from the Senior Scientist's Desk
Abstract
1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutic agents.[1] The purity of this intermediate is paramount, as impurities can lead to significant complications in subsequent synthetic steps, impact final product yield, and introduce potential liabilities in drug safety profiles. This application note provides a comprehensive, multi-modal strategy for the purification of this compound, moving from bulk impurity removal to high-purity polishing. We will detail field-proven protocols for acid-base extraction, recrystallization, and column chromatography, explaining the scientific rationale behind each procedural choice to empower researchers with a robust and adaptable purification workflow.
Compound Profile and Strategic Considerations
Understanding the physicochemical properties of the target molecule is the foundation of an effective purification strategy. The unique structure of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid, containing both an acidic carboxylic acid moiety and a basic pyridine ring, makes it an amphoteric compound. This duality is the key to its selective separation.
Table 1: Physicochemical Properties of the Target Compound
| Property | Value | Source / Comment |
| Molecular Formula | C₉H₈BrNO₂ | [2] |
| Molecular Weight | 242.07 g/mol | [3] |
| Appearance | White to off-white solid | Assumed based on typical carboxylic acids[4] |
| Predicted XlogP | 1.4 | [2] Indicates moderate lipophilicity. |
| Acidic pKa (Carboxyl) | ~4-5 | Estimated based on similar carboxylic acids[5] |
| Basic pKa (Pyridine) | ~3-4 | Estimated; pyridine pKa is ~5.2, but is reduced by the electron-withdrawing bromine and carboxylic acid groups.[6] |
Common Impurity Profile: Synthetic routes to this compound can introduce a variety of impurities, including:
-
Neutral Impurities: Unreacted starting materials (e.g., 3,5-dibromopyridine), coupling byproducts.
-
Acidic Impurities: Reagents or byproducts from the formation of the cyclopropane ring.
-
Basic Impurities: Excess pyridine-containing starting materials or reagents.
Our strategy is designed to systematically remove these classes of impurities.
The Hierarchical Purification Workflow
A successful purification campaign is often hierarchical, using high-capacity, low-resolution techniques for bulk impurity removal before employing high-resolution techniques for final polishing. This approach is both time- and resource-efficient.
Caption: Hierarchical workflow for purification.
Protocol 1: Bulk Purification via Acid-Base Extraction
Principle: This technique leverages the pH-dependent solubility of our amphoteric target compound to separate it from non-amphoteric impurities.[7][8] By carefully adjusting the pH of a two-phase system (typically an organic solvent and water), we can selectively move our compound into the aqueous phase, leaving neutral organic impurities behind. Subsequent pH adjustment will then precipitate the purified product.[9][10]
Caption: Logic of the acid-base extraction process.
Detailed Protocol:
-
Dissolution: Dissolve the crude solid in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.
-
Initial Wash (Optional): If acidic impurities with a pKa significantly lower than the target compound are suspected, perform a wash with a dilute acid (e.g., 0.1 M HCl). This will protonate the pyridine ring of the target, keeping it in the organic phase, while extracting strongly basic impurities. This step is often omitted unless specific basic impurities are known to be present.
-
Basic Extraction: Transfer the organic solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[11]
-
Causality: The weak base NaHCO₃ is sufficient to deprotonate the carboxylic acid (pKa ~4-5), forming the water-soluble sodium carboxylate salt. It is generally not basic enough to deprotonate phenols, and it avoids the risk of ester hydrolysis that a strong base like NaOH could cause if ester impurities are present.[7] The basic pyridine nitrogen remains largely uncharged, but the overall salt character drives the molecule into the aqueous phase. Neutral impurities remain in the organic layer.
-
-
Combine and Wash: Combine the aqueous extracts. Wash this combined aqueous layer once with a fresh portion of the organic solvent (e.g., EtOAc) to remove any residual neutral impurities. Discard the organic layer.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1 M HCl dropwise while stirring until the pH of the solution is approximately 2-3 (verify with pH paper). A precipitate of the pure product should form.
-
Causality: Acidification protonates the carboxylate salt, regenerating the neutral carboxylic acid which is insoluble in water, causing it to precipitate out of the solution.[8]
-
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a cold non-polar solvent like hexane to aid in drying.
-
Drying: Dry the solid under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
Principle: Recrystallization is a powerful technique for purifying solid compounds.[12] It relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal solvent will dissolve the compound completely when hot but poorly when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.[13]
Solvent Selection Protocol:
The key to successful recrystallization is finding the right solvent. A systematic screening is recommended.
-
Place ~20-30 mg of the extracted solid into several test tubes.
-
To each tube, add a different solvent from the list below, starting with 0.5 mL.
-
Observe solubility at room temperature. The compound should be sparingly soluble or insoluble.
-
Heat the soluble mixtures to a boil. The compound should dissolve completely. If not, add more solvent dropwise until it does.
-
Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.
-
Observe the formation of crystals. The ideal solvent will yield a high recovery of crystalline solid.
Table 2: Suggested Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Pairs |
| Ethanol | 78 | Polar Protic | Good general solvent for polar molecules. Often used in a pair with water (Ethanol/Water). |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, may offer different solubility profile. |
| Ethyl Acetate (EtOAc) | 77 | Polar Aprotic | Good solvent for moderately polar compounds. Often paired with a non-polar solvent like Heptane or Hexane. |
| Acetonitrile | 82 | Polar Aprotic | Can be effective for nitrogen-containing compounds. |
| Toluene | 111 | Non-polar | May work for less polar compounds; the high boiling point can be a disadvantage. |
| Water | 100 | Polar Protic | Product is insoluble, but useful as an anti-solvent with miscible organic solvents like ethanol. |
Detailed Protocol (Example using Ethanol/Water):
-
Dissolution: Place the dry solid from the extraction into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Causality: This process creates a supersaturated solution. As the solution cools, the solubility of the target compound will decrease dramatically, forcing it to crystallize out.
-
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize product recovery.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Protocol 3: High-Purity Polishing by Flash Chromatography
Principle: For applications requiring the highest purity (>99.5%), or for removing structurally similar impurities that co-crystallize, flash column chromatography is the method of choice. However, the basic pyridine nitrogen can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation.[6] This can be overcome by modifying the mobile phase.
Method Development:
-
TLC Analysis: First, develop an appropriate solvent system using Thin Layer Chromatography (TLC).
-
Spot the compound on a silica gel TLC plate.
-
Elute with a mixture of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate).
-
Aim for an Rf value of 0.2-0.4 for the target compound.
-
Crucial Step: To mitigate tailing, add a small amount (~0.5-1%) of an acid (like acetic acid) or a base (like triethylamine) to the mobile phase. Acetic acid will protonate the pyridine, disrupting its interaction with silica, and is often preferred for acidic target compounds.
-
Table 3: Example Elution Systems for Chromatography
| System | Ratio (v/v) | Modifier | Purpose |
| Heptane / Ethyl Acetate | 70:30 to 50:50 | 1% Acetic Acid | General purpose system. Acetic acid improves peak shape by suppressing silanol interactions. |
| DCM / Methanol | 98:2 to 95:5 | 0.5% Triethylamine | For more polar impurities. The base deactivates the silica surface. Less ideal here due to the acidic nature of the target. |
Detailed Protocol:
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (e.g., Heptane:EtOAc 60:40 + 1% Acetic Acid) to create a homogenous slurry.
-
Sample Loading: Dissolve the compound in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. Dry loading often results in better resolution.
-
Elution: Carefully add the mobile phase to the top of the column and apply positive pressure (flash). Collect fractions and monitor their composition by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The added acetic acid is volatile and will be removed during this process.
-
Final Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
Purity Assessment
After any purification protocol, it is essential to verify the purity and identity of the final product using standard analytical techniques:
-
¹H NMR: To confirm the chemical structure and identify any remaining impurities.
-
LC-MS: To confirm the mass and assess purity to a high degree.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
By employing this hierarchical strategy, researchers can confidently and efficiently purify 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid to the high degree of purity required for demanding applications in drug discovery and development.
References
-
Wikipedia contributors. (2024). Acid–base extraction. In Wikipedia, The Free Encyclopedia.
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction.
-
LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction.
-
BenchChem Technical Support Team. (2025). Chromatographic Purification of Pyridine Derivatives. BenchChem.
-
Vernier Software & Technology. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Organic Chemistry with Vernier.
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
-
Ito, Y., & Ma, Y. (1996). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Chromatography A, 753(1), 55-62.
-
Hase, S., et al. (1984). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Journal of Biochemistry, 95(1), 197-203.
-
The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?.
-
Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
-
University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). Recrystallization and Crystallization.
-
MySkinRecipes. (n.d.). 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid.
-
Wikipedia contributors. (2024). Recrystallization (chemistry). In Wikipedia, The Free Encyclopedia.
-
PubChem. (n.d.). 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid.
-
Biosynth. (n.d.). 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid, min 97%.
-
Ketone Pharma. (2024). Environmental Impact and Disposal of Cyclopropanecarboxylic Acid.
-
Wikipedia contributors. (2024). Cyclopropanecarboxylic acid. In Wikipedia, The Free Encyclopedia.
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Comprehensive Characterization of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid: An Integrated Analytical Approach
An Application Note from the Senior Scientist's Desk
Abstract
This application note provides a detailed, multi-faceted guide to the analytical characterization of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid (Molecular Formula: C₉H₈BrNO₂). As a key intermediate in medicinal chemistry, particularly for constructing pyridine-based bioactive molecules and kinase inhibitors, rigorous confirmation of its identity, purity, and structure is paramount for its use in pharmaceutical development.[1] This document outlines an integrated workflow employing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Elemental Analysis. Each section provides not only step-by-step protocols but also the underlying scientific rationale for methodological choices, ensuring a robust and self-validating characterization process.
Compound Profile and Physicochemical Properties
A foundational step in any analytical workflow is to tabulate the known and predicted properties of the analyte. This data informs instrument setup, solvent selection, and expected outcomes.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO₂ | [2][3] |
| Molecular Weight | 242.07 g/mol | [3] |
| Monoisotopic Mass | 240.97385 Da | [2] |
| Appearance | White to off-white solid | Assumed, typical for organic acids |
| CAS Number | 1256038-40-0 | [3] |
| Predicted XlogP | 1.4 | [2] |
| Storage | Room temperature, desiccated | [1] |
Integrated Analytical Workflow
The comprehensive characterization of a novel or synthesized compound relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the puzzle—purity, molecular weight, connectivity, functional groups, and elemental composition. The following diagram illustrates the logical flow for a complete analysis.
Caption: Figure 1: Integrated Workflow for Compound Characterization.
Chromatographic Analysis for Purity Assessment
High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for determining the purity of small molecule drug candidates and intermediates. The pyridine ring in the target molecule provides a strong chromophore for sensitive UV detection.
Rationale for Method Development
The target molecule is zwitterionic, possessing both a basic pyridine nitrogen and an acidic carboxylic acid group.[4] To achieve good peak shape and reproducible retention on a reversed-phase column, the mobile phase must control the ionization state of these groups. An acidic mobile phase (e.g., pH 2-3 using formic or trifluoroacetic acid) serves a dual purpose: it protonates the pyridine nitrogen, making it more polar, and suppresses the deprotonation of the carboxylic acid, making it less polar. This balance allows for effective separation based on the overall hydrophobicity of the molecule. Mixed-mode columns that offer both reversed-phase and cation-exchange properties can also provide excellent selectivity for such compounds.[4][5]
Protocol: HPLC-UV Purity Method
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- 2. PubChemLite - 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid (C9H8BrNO2) [pubchemlite.lcsb.uni.lu]
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Application Notes and Protocols for 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid in Neurodegenerative Disease Research
Abstract
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function, often linked to excitotoxicity, protein misfolding, and neuroinflammation.[1][2] The glutamatergic system, particularly the metabotropic glutamate receptor 2 (mGluR2), has emerged as a promising therapeutic target due to its role in modulating neuronal excitability and providing neuroprotection.[3][4] This document provides detailed application notes and protocols for the research use of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid , a novel small molecule hypothesized to act as a positive allosteric modulator (PAM) of mGluR2. These guidelines are intended for researchers and drug development professionals investigating new therapeutic strategies for neurodegenerative disorders.
Introduction: The Rationale for Targeting mGluR2 in Neurodegeneration
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation is a key factor in the pathophysiology of several neurodegenerative diseases.[3] Excessive glutamate release can lead to excitotoxicity, a process that causes neuronal damage and death.[5] The metabotropic glutamate receptor 2 (mGluR2), a G-protein coupled receptor, is predominantly located on presynaptic terminals and functions as an autoreceptor to inhibit glutamate release.[3][4]
Activation of mGluR2 is therefore considered a neuroprotective strategy.[4][6] Positive allosteric modulators (PAMs) are of particular interest as they do not activate the receptor directly but enhance the response to the endogenous ligand, glutamate. This offers a more nuanced modulation of the glutamatergic system, preserving the natural patterns of neurotransmission.[4]
1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid , with its unique cyclopropane carboxylic acid scaffold, represents a novel chemical entity for the potential modulation of mGluR2. The presence of the pyridine ring is a common feature in CNS-active compounds, suggesting potential for brain permeability. The protocols outlined below provide a framework for characterizing the activity of this compound and evaluating its therapeutic potential in preclinical models of neurodegenerative disease.
Proposed Mechanism of Action and Signaling Pathway
We hypothesize that 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid acts as a positive allosteric modulator of mGluR2. Upon binding to an allosteric site on the receptor, the compound is proposed to potentiate the inhibitory effect of glutamate on its own release. This action is mediated through the Gi/o protein signaling cascade, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid as an mGluR2 PAM.
Experimental Protocols
The following protocols are designed to validate the hypothesized mechanism of action and to assess the therapeutic potential of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid.
In Vitro Characterization
Objective: To determine the potency and efficacy of the compound as an mGluR2 PAM.
Protocol 1: High-Throughput Screening (HTS) for mGluR2 Potentiation
This assay utilizes a cell line stably expressing human mGluR2 and a reporter gene, such as luciferase, under the control of a cAMP-responsive element.
-
Cell Culture: Culture CHO-K1 cells stably expressing human mGluR2 in a suitable medium (e.g., F-12K with 10% FBS and a selection antibiotic).
-
Assay Preparation: Seed cells in 384-well plates and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid in a suitable vehicle (e.g., DMSO).
-
Assay Procedure:
-
Add the compound to the cells at various concentrations.
-
Add a sub-maximal concentration (EC20) of glutamate.
-
Incubate for a specified time (e.g., 4-6 hours).
-
Add a cAMP detection reagent (e.g., containing luciferase substrate).
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the EC50 value for the potentiation of the glutamate response.
Table 1: Hypothetical HTS Data Summary
| Parameter | Value |
| Compound ID | 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid |
| Target | Human mGluR2 |
| Assay Type | cAMP-luciferase reporter assay |
| Glutamate (EC20) | 1 µM |
| Compound EC50 | 150 nM |
| Max Potentiation | 85% of maximal glutamate response |
Cell-Based Models of Neurodegeneration
Objective: To evaluate the neuroprotective effects of the compound in a cellular model of excitotoxicity.
Protocol 2: Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures
-
Primary Neuron Culture: Isolate and culture primary cortical or hippocampal neurons from embryonic rodents.
-
Compound Treatment: Pre-treat mature neuronal cultures with varying concentrations of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid for 1-2 hours.
-
Induction of Excitotoxicity: Expose the cultures to a high concentration of glutamate (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes).
-
Washout and Recovery: Remove the glutamate-containing medium and replace it with fresh, compound-containing medium.
-
Assessment of Cell Viability: After 24 hours, assess neuronal viability using assays such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
Table 2: Hypothetical Neuroprotection Data
| Compound Concentration | Neuronal Viability (% of control) |
| Vehicle + Glutamate | 45% |
| 10 nM + Glutamate | 55% |
| 100 nM + Glutamate | 75% |
| 1 µM + Glutamate | 88% |
In Vivo Preclinical Models
Objective: To assess the in vivo efficacy of the compound in a rodent model of a neurodegenerative disease.
Protocol 3: Behavioral Assessment in a Transgenic Mouse Model of Alzheimer's Disease
Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1) are commonly used to study Alzheimer's disease pathology and cognitive deficits.[7]
-
Animal Model: Use aged (e.g., 9-12 months old) APP/PS1 transgenic mice and wild-type littermates.
-
Compound Administration: Administer 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid or vehicle to the mice daily via a suitable route (e.g., oral gavage or intraperitoneal injection) for a period of 4-6 weeks.
-
Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function, such as:
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Y-maze: To assess short-term working memory.
-
Novel Object Recognition: To test recognition memory.
-
-
Data Analysis: Compare the performance of compound-treated transgenic mice to vehicle-treated transgenic mice and wild-type controls.
Experimental Workflow Diagram
Caption: A streamlined workflow for the preclinical evaluation of the compound.
Synthesis and Characterization
While a detailed synthetic route for 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid is not publicly available, related cyclopropane carboxylic acid derivatives can be synthesized through various established methods.[8] A plausible synthetic approach could involve the cyclopropanation of a suitable pyridine-substituted precursor. The final compound should be characterized by standard analytical techniques, including 1H NMR, 13C NMR, mass spectrometry, and HPLC to confirm its identity and purity.
Safety and Handling
Researchers should handle 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound should be stored in a cool, dry, and well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid is a novel compound with the potential to act as a positive allosteric modulator of mGluR2. The protocols and application notes provided herein offer a comprehensive framework for investigating its therapeutic potential in the context of neurodegenerative diseases. By following these guidelines, researchers can systematically evaluate the compound's mechanism of action, neuroprotective effects, and in vivo efficacy, thereby contributing to the development of new treatments for these devastating disorders.
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Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. [Link]
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Targeting mGluR2/3 for treatment of neurodegenerative and neuropsychiatric diseases. PubMed. [Link]
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New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. [Link]
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What are the therapeutic applications for mGluR2 modulators? Patsnap Synapse. [Link]
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Application Note: Strategic Use of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic Acid in the Development of Potent and Selective Kinase Inhibitors
Introduction: The Role of Kinase Inhibitors and Novel Scaffolds in Drug Discovery
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer and autoimmune disorders. Consequently, kinase inhibitors have become a major focus of modern drug discovery, with numerous small-molecule inhibitors approved for clinical use.[1][2] The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, is a group of intracellular, non-receptor tyrosine kinases that are essential for signaling by over 50 cytokines and growth factors.[3][4] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary signaling cascade downstream of these receptors, and its aberrant activation is implicated in the pathogenesis of various inflammatory conditions and myeloproliferative neoplasms.[3][5] This has made the JAK family a highly attractive target for therapeutic intervention.
The design of next-generation kinase inhibitors often focuses on improving potency, selectivity, and pharmacokinetic properties. One strategy to achieve this is the incorporation of rigid, three-dimensional scaffolds that can confer favorable binding conformations and metabolic stability. The cyclopropyl group is a particularly interesting "bioisostere" for this purpose.[6][7] Its rigid structure can help to lock a molecule into a bioactive conformation, potentially increasing binding affinity and reducing entropic penalties upon binding. Furthermore, the cyclopropyl moiety can enhance metabolic stability and improve other drug-like properties.[8]
This application note provides a detailed guide for researchers and drug development professionals on the use of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid as a key building block in the synthesis of novel kinase inhibitors. We present a hypothetical, yet scientifically plausible, workflow for the design, synthesis, and evaluation of a Janus Kinase 2 (JAK2) inhibitor, herein named JAKin-C1 . This guide will cover the synthetic protocol, purification, characterization, and subsequent biochemical and cell-based assays to validate its inhibitory activity.
The JAK-STAT Signaling Pathway: A Key Therapeutic Target
The JAK-STAT signaling cascade is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs.[9] Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation, immunity, and cell proliferation.[5]
Caption: The Janus Kinase (JAK)-STAT signaling pathway.
Design and Synthesis of a Novel JAK2 Inhibitor: JAKin-C1
To illustrate the utility of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid, we propose the synthesis of a novel JAK2 inhibitor, JAKin-C1 . The design incorporates the starting material with a pyrrolo[2,3-d]pyrimidine core, a common scaffold in many approved JAK inhibitors. The cyclopropyl group is intended to occupy a specific pocket in the ATP-binding site of JAK2, while the pyridine ring can form key hydrogen bonds. The bromo-substituent on the pyridine ring serves as a handle for potential further modifications via cross-coupling reactions to explore structure-activity relationships (SAR).
The synthesis of JAKin-C1 is achieved through a standard amide bond formation between 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid and a suitable amino-pyrrolo[2,3-d]pyrimidine intermediate.
Caption: General workflow for the synthesis and evaluation of JAKin-C1.
Protocol 1: Synthesis of N-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)methyl)-1-(5-bromopyridin-3-yl)cyclopropanecarboxamide (JAKin-C1)
Materials:
-
1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid
-
4-(Aminomethyl)-7H-pyrrolo[2,3-d]pyrimidine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add 4-(Aminomethyl)-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, JAKin-C1.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Biochemical and Cellular Evaluation of JAKin-C1
Once synthesized and characterized, the inhibitory activity of JAKin-C1 against its intended target, JAK2, must be determined. This is typically a multi-step process involving an initial in-vitro biochemical assay followed by a cell-based assay to confirm its activity in a more physiologically relevant context.
Protocol 2: In-Vitro JAK2 Kinase Inhibition Assay
This protocol describes a luminescent kinase assay to determine the IC₅₀ value of JAKin-C1 for JAK2. The assay measures the amount of ATP remaining in the solution following the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
JAKin-C1 (dissolved in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of JAKin-C1 in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 96-well plate, add the kinase assay buffer, the JAK2 enzyme, and the substrate.
-
Add the serially diluted JAKin-C1 or DMSO (for the no-inhibitor control) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP according to the ADP-Glo™ Kinase Assay kit manufacturer's instructions. This typically involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.
-
Measure the luminescence using a plate-reading luminometer.[10]
-
Calculate the percent inhibition for each concentration of JAKin-C1 relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
| Compound | Target Kinase | IC₅₀ (nM) |
| Ruxolitinib (Control) | JAK2 | 3.3 |
| JAKin-C1 | JAK2 | To be determined |
| Staurosporine (Control) | JAK2 | 5.8 |
Protocol 3: Cellular Assay for Inhibition of STAT3 Phosphorylation
To assess the cellular activity of JAKin-C1, a common method is to measure the phosphorylation of a key downstream substrate of JAK2, such as STAT3. This can be done in a cell line that is dependent on JAK2 signaling.
Materials:
-
A suitable human cell line (e.g., a hematopoietic cell line with constitutive JAK2 activity or one stimulated with a cytokine like IL-6).
-
Cell culture medium and supplements.
-
JAKin-C1 (dissolved in DMSO).
-
Cytokine for stimulation (e.g., IL-6), if required.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer containing phosphatase and protease inhibitors.
-
Antibodies for Western blotting: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-GAPDH).
-
Secondary antibodies conjugated to HRP.
-
Chemiluminescent substrate.
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere or stabilize overnight.
-
Treat the cells with various concentrations of JAKin-C1 or DMSO (vehicle control) for a predetermined time (e.g., 2 hours).
-
If the cell line requires cytokine stimulation, add the cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) before harvesting.
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and then probe with the primary antibody against phospho-STAT3 (pSTAT3).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total STAT3 and the loading control to ensure equal protein loading.[11][12]
-
Quantify the band intensities to determine the dose-dependent inhibition of STAT3 phosphorylation by JAKin-C1.
Conclusion
1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid represents a valuable and versatile building block for the development of novel kinase inhibitors. The incorporation of the cyclopropyl-pyridine moiety offers a strategic approach to enhance potency, selectivity, and drug-like properties. The protocols outlined in this application note provide a comprehensive framework for the synthesis of a model JAK2 inhibitor, JAKin-C1, and its subsequent biochemical and cellular characterization. This workflow can be adapted for the development of inhibitors against other kinase targets, thereby accelerating the discovery of new therapeutic agents for a range of diseases.
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A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC, PubMed Central. (URL: [Link])
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Janus kinase inhibitor. Wikipedia. (URL: [Link])
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In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. (URL: [Link])
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Chemi-Verse™ JAK2 Kinase Assay Kit. BPS Bioscience. (URL: [Link])
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Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors. PubMed. (URL: [Link])
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JAK2 (Janus Kinase 2) Assay Kit. BPS Bioscience. (URL: [Link])
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. (URL: [Link])
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Structure-Based Design of Selective Janus Kinase 2 Imidazo[4,5-d]pyrrolo[2,3-b]pyridine Inhibitors. PMC, NIH. (URL: [Link])
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Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. PMC, NIH. (URL: [Link])
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The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors. PMC, PubMed Central. (URL: [Link])
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STAT3 expression and phosphorylation under JAK inhibitor treatment. ResearchGate. (URL: [Link])
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1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. PubMed. (URL: [Link])
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Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine. MDPI. (URL: [Link])
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Advances in the design and discovery of next-generation janus kinase-2 (JAK2) inhibitors for the treatment of myeloproliferative neoplasms. PubMed. (URL: [Link])
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A Sustainable Green Enzymatic Method for Amide Bond Formation. PMC, NIH. (URL: [Link])
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The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. (URL: [Link])
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, ACS Publications. (URL: [Link])
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Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. (URL: [Link])
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Purification and Characterization of an Inhibitor Protein of Cyclic AMP-dependent Protein Kinases. PubMed. (URL: [Link])
- Affinity Purification Protocol Starting with a Small Molecule as Bait.
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Identification of small molecule inhibitors of pyruvate kinase M2. PMC, NIH. (URL: [Link])
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (URL not available)
- Affinity Purification of Protein Kinases that Adopt a Specific Inactive Conform
- Process for the preparation of cyclopropane-carboxylic-amide.
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Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC, PubMed Central. (URL: [Link])
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Tips and tricks for difficult amide bond formation?. Reddit. (URL: [Link])
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Synthetic Routes to Coumarin(Benzopyrone)-Fused Five-Membered Aromatic Heterocycles Built on the α-Pyrone Moiety. Part 1. NIH. (URL: [Link])
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The Strategic Utility of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid in the Synthesis of Novel Heterocycles
Introduction: A Privileged Scaffold for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is relentless. The strategic incorporation of rigid, three-dimensional motifs into drug candidates offers a proven avenue to modulate physicochemical properties, improve metabolic stability, and enhance binding affinity to biological targets. Among these, the cyclopropane ring has emerged as a particularly valuable "bioisostere" for larger, more flexible groups. When coupled with the versatile pyridine core, a ubiquitous feature in a myriad of approved pharmaceuticals, the resulting pyridylcyclopropane scaffold presents a compelling starting point for the design of next-generation therapeutics.[1]
This guide provides a detailed exploration of 1-(5-bromopyridin-3-YL)cyclopropane-1-carboxylic acid as a key building block for the synthesis of innovative heterocyclic compounds. We will delve into its synthesis, functionalization, and application in the construction of diverse molecular frameworks, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this promising intermediate. The inherent functionalities of this molecule—a bromine atom ripe for cross-coupling, a carboxylic acid ready for amidation, and the unique conformational constraints of the cyclopropane ring—provide a rich chemical toolbox for molecular innovation.
Synthesis of the Building Block: A Two-Step Approach
The synthesis of 1-(5-bromopyridin-3-YL)cyclopropane-1-carboxylic acid is most efficiently achieved through a two-step sequence commencing with the cyclopropanation of a suitable pyridine precursor to form the corresponding nitrile, followed by hydrolysis to the desired carboxylic acid. This approach offers a reliable and scalable route to this valuable building block.
Protocol 1: Synthesis of 1-(5-bromopyridin-3-yl)cyclopropane-1-carbonitrile
The initial step involves the formation of the cyclopropane ring. A common and effective method is the α-alkylation of a pyridyl acetonitrile derivative with 1,2-dibromoethane in the presence of a strong base.
Reaction Scheme:
Materials and Reagents:
-
3-Bromo-5-(cyanomethyl)pyridine
-
1,2-Dibromoethane
-
Sodium hydroxide (NaOH)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)
-
Solvent (e.g., Toluene, Water)
Step-by-Step Procedure:
-
To a stirred solution of 3-bromo-5-(cyanomethyl)pyridine and a catalytic amount of TBAB in a suitable solvent system (e.g., toluene/water), add a concentrated aqueous solution of sodium hydroxide.
-
Add 1,2-dibromoethane dropwise to the reaction mixture at a controlled temperature (e.g., 60 °C).[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(5-bromopyridin-3-yl)cyclopropane-1-carbonitrile.
Protocol 2: Hydrolysis to 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid
The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions, with basic hydrolysis often being preferred to avoid potential side reactions with the pyridine ring.[1][3]
Reaction Scheme:
Materials and Reagents:
-
1-(5-bromopyridin-3-yl)cyclopropane-1-carbonitrile
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Solvent (e.g., Water, Ethanol/Water mixture)
-
Hydrochloric acid (HCl) for acidification
Step-by-Step Procedure:
-
Suspend 1-(5-bromopyridin-3-yl)cyclopropane-1-carbonitrile in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.[2]
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4, leading to the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to yield 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid.
Application in the Synthesis of Novel Heterocycles
The true value of 1-(5-bromopyridin-3-YL)cyclopropane-1-carboxylic acid lies in its versatility as a scaffold for constructing more complex heterocyclic systems. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, while the carboxylic acid is a key functional group for amide bond formation and subsequent cyclization reactions.
Application Note 1: Synthesis of Pyridyl-Fused Lactams via Buchwald-Hartwig Amination and Intramolecular Amidation
A powerful strategy for the synthesis of novel pyridyl-fused lactams involves a two-step sequence: an initial Buchwald-Hartwig amination to introduce a primary amine, followed by an intramolecular cyclization.
Workflow Diagram:
Sources
- 1. A concise review on some synthetic routes and applications of pyridine scaffold compounds » Growing Science [growingscience.com]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for In Vitro Profiling of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic Acid Derivatives
Introduction: A Strategic Approach to Characterizing a Novel Scaffold
The 1-(5-bromopyridin-3-YL)cyclopropane-1-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics. The constituent moieties, a bromopyridine ring and a cyclopropane carboxylic acid, are features present in a wide array of biologically active compounds. Pyridine derivatives are integral to numerous FDA-approved drugs, often serving as key pharmacophores that interact with biological targets like kinases and G-protein coupled receptors (GPCRs).[1][2] The cyclopropane ring, a bioisostere for other chemical groups, can enhance metabolic stability and binding affinity.[3] The carboxylic acid group provides a handle for forming various derivatives and can be crucial for interacting with target proteins.
Given the novelty of this specific combination, a systematic in vitro testing cascade is essential to elucidate the biological activity of its derivatives. This guide presents a multi-tiered strategy designed to first establish a foundational understanding of the compounds' cellular effects and target engagement, followed by detailed protocols for investigating their activity against high-probability target classes. Our approach prioritizes experimental robustness and provides the rationale behind key methodological choices, ensuring that the generated data is both reliable and insightful for drug development professionals.
Part 1: Foundational In Vitro Assessment
The initial phase of characterization aims to answer two fundamental questions:
-
Do the compounds exhibit general cellular toxicity?
-
Do the compounds engage with intracellular targets?
Answering these questions provides a critical framework for interpreting data from more specific assays and for prioritizing compounds for further investigation.
General Cellular Viability and Cytotoxicity: The MTT Assay
Rationale: Before investigating specific mechanisms of action, it is crucial to determine the concentration range at which a compound affects basic cellular health. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[5]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for assessing compound cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Plating: Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C, 5% CO₂ for 24 hours.
-
Compound Preparation: Prepare a 2X stock of each derivative in culture medium from a 1000X DMSO stock. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM to 0.1 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Incubate for 48 to 72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of this solution to each well (final concentration 0.5 mg/mL).[6]
-
Formazan Development: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
Solubilization: Add 100 µL of MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: Incubate the plate at room temperature in the dark for 2-4 hours to ensure all formazan is dissolved.[5] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Normalize the data to the vehicle-treated cells (100% viability) and calculate the concentration that inhibits 50% of cell viability (IC₅₀) using non-linear regression analysis.
| Parameter | Compound A | Compound B | Doxorubicin (Control) |
| Cell Line | HeLa | HeLa | HeLa |
| Incubation Time | 72 hours | 72 hours | 72 hours |
| IC₅₀ (µM) | 15.2 | > 100 | 0.8 |
Table 1: Example data representation for MTT cytotoxicity assay.
Intracellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
Rationale: A phenotypic response, such as cytotoxicity, does not confirm that a compound interacts with its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify drug-target engagement in a physiological, intact cell environment.[7] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than its unbound form.[8][9] By heating cell lysates or intact cells treated with a compound and then quantifying the amount of soluble target protein remaining, one can infer direct binding.
Experimental Workflow: CETSA with Western Blot Readout
Caption: Workflow for CETSA to determine intracellular target engagement.
Detailed Protocol: CETSA
-
Cell Treatment: Culture cells to ~80% confluency. Treat with the test compound at a fixed concentration (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours in the incubator.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with a protease inhibitor cocktail.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C) for 3 minutes, followed by cooling to 4°C.[10]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[11]
-
Sample Preparation: Carefully transfer the supernatant (soluble fraction) to new tubes. Determine protein concentration using a BCA assay and normalize all samples to the same concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe with a primary antibody specific to the putative target protein and a loading control (e.g., GAPDH).
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein remaining at each temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.
| Temperature (°C) | Soluble Target (Vehicle) | Soluble Target (Compound A) |
| 40 | 100% | 100% |
| 50 | 85% | 98% |
| 55 | 50% | 80% |
| 60 | 15% | 45% |
| 65 | 5% | 10% |
| Tₘ (°C) | ~55°C | ~59°C |
Table 2: Example data for a CETSA experiment showing a thermal shift.
Part 2: Probing High-Probability Target Classes
Based on the prevalence of the pyridine scaffold in known inhibitors, protein kinases and GPCRs are logical target classes to investigate.[1][12]
In Vitro Kinase Inhibition Assay
Rationale: Protein kinases are a large family of enzymes that are frequent targets in drug discovery, particularly in oncology.[13] Many kinase inhibitors contain a pyridine core. A biochemical kinase assay using a purified enzyme can directly measure the ability of a compound to inhibit substrate phosphorylation. The ADP-Glo™ Kinase Assay is a luminescent-based method that quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.[14]
Experimental Workflow: ADP-Glo™ Kinase Assay
Caption: Workflow for an in vitro kinase inhibition assay using a luminescence-based readout.
Detailed Protocol: In Vitro Kinase Assay
-
Reagent Preparation: Prepare kinase reaction buffer, purified kinase, appropriate substrate, and ATP. The ATP concentration should ideally be close to the Kₘ value for the specific kinase to ensure sensitive detection of competitive inhibitors.[15]
-
Compound Plating: In a 384-well plate, serially dilute the test compounds in buffer. Include a positive control inhibitor (e.g., Staurosporine) and a no-inhibitor (vehicle) control.
-
Kinase Reaction: Add the kinase and substrate mixture to the wells. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which contains the enzyme and substrate needed to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.
| Parameter | Compound A | Compound B | Staurosporine (Control) |
| Target Kinase | Kinase X | Kinase X | Kinase X |
| ATP Concentration | 10 µM (Kₘ) | 10 µM (Kₘ) | 10 µM (Kₘ) |
| IC₅₀ (nM) | 85 | > 10,000 | 12 |
Table 3: Example data representation for an in vitro kinase inhibition assay.
G-Protein Coupled Receptor (GPCR) Functional Assay
Rationale: GPCRs are the largest family of cell surface receptors and are the target of approximately one-third of all marketed drugs.[16] Their activation by a ligand initiates intracellular signaling cascades, often involving second messengers like cyclic AMP (cAMP) or calcium.[17] A cell-based functional assay can determine if a compound acts as an agonist or antagonist at a specific GPCR.
Experimental Workflow: cAMP Second Messenger Assay
Caption: Workflow for a cell-based GPCR functional assay measuring cAMP levels.
Detailed Protocol: cAMP Assay (HTRF®)
-
Cell Culture: Use a cell line (e.g., HEK293) stably or transiently expressing the GPCR of interest. Plate the cells in a 384-well white plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Agonist Mode: To test for agonism, add the compounds directly to the cells.
-
Antagonist Mode: To test for antagonism, first add the test compounds, incubate briefly, and then add a known agonist for the receptor at its EC₈₀ concentration.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection: Lyse the cells and perform the cAMP detection according to the manufacturer's protocol (e.g., Cisbio HTRF cAMP dynamic 2 kit). This typically involves adding two reagents: a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Data Acquisition: After a 60-minute incubation, read the plate on a TR-FRET compatible plate reader.
-
Data Analysis: Calculate the ratio of the two emission wavelengths and convert this to cAMP concentration using a standard curve. For agonist mode, determine the EC₅₀ (concentration for 50% of maximal activation). For antagonist mode, determine the IC₅₀ (concentration for 50% inhibition of the agonist response).
| Assay Mode | Compound A | Compound B | Isoproterenol (Control) |
| Target GPCR | β₂-Adrenergic R | β₂-Adrenergic R | β₂-Adrenergic R |
| Agonist EC₅₀ (nM) | > 10,000 | 150 | 5 |
| Antagonist IC₅₀ (nM) | 75 | > 10,000 | N/A |
Table 4: Example data for a GPCR functional assay.
Conclusion
This guide provides a structured, multi-step approach for the initial in vitro characterization of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid derivatives. By systematically evaluating cytotoxicity, target engagement, and activity against key drug target families, researchers can efficiently build a comprehensive profile of this novel chemical series. The detailed protocols and underlying rationale are designed to ensure data quality and facilitate informed decision-making in the progression of a drug discovery program.
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
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Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. [Link]
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The use of bromopyridazinedione derivatives in chemical biology. Royal Society of Chemistry. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]
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Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI. [Link]
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Kinase assays. BMG LABTECH. [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. PubMed Central. [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
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GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]
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Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
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CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. DORAS | DCU Research Repository. [Link]
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Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. MDPI. [Link]
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cyclopropane carboxylic acid. The Good Scents Company. [Link]
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Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
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Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. PubMed. [Link]
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Application Notes and Protocols for the Solubility and Formulation of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid for Biological Testing
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the solubility assessment and formulation of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid. Given the limited publicly available data for this specific molecule, this guide synthesizes established principles of formulation science with predictive insights based on its chemical structure. We present a systematic, tiered approach to solubility screening and formulation development to ensure the generation of reliable and reproducible data in biological assays. Detailed, step-by-step protocols for solubility determination and the preparation of various formulations are provided, accompanied by visual workflows to aid in experimental design and decision-making.
Introduction: The Formulation Challenge of a Novel Pyridine Carboxylic Acid
1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid is a novel heterocyclic compound with potential applications in medicinal chemistry, particularly as a building block for kinase inhibitors and protein degraders.[1] The successful biological evaluation of this and similar new chemical entities (NCEs) is critically dependent on the ability to formulate the compound in a manner that ensures adequate solubility and stability in the chosen assay medium. Poor solubility can lead to an underestimation of biological activity, inconsistent results, and ultimately, the erroneous rejection of a potentially valuable compound.
This compound's structure, featuring both a weakly basic pyridine ring and an acidic carboxylic acid moiety, classifies it as an amphoteric substance. This characteristic suggests a strong pH-dependent solubility profile, which can be both a challenge and an opportunity for formulation development.[2][3] This guide will walk the user through a logical progression of experiments to characterize the solubility of this compound and to select an appropriate formulation strategy for both in vitro and early-stage in vivo biological testing.
Physicochemical Characterization and Predictive Analysis
A thorough understanding of the physicochemical properties of a compound is the foundation of any successful formulation strategy.[4] While experimental data for 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid is scarce, we can infer key properties based on its structure and data from analogous compounds.
Table 1: Known and Estimated Physicochemical Properties
| Property | Value (Known/Estimated) | Rationale and Impact on Formulation |
| Molecular Formula | C₉H₈BrNO₂ | Known.[1] |
| Molecular Weight | 242.08 g/mol | Known.[1] Affects molar concentration calculations. |
| Chemical Structure | Known. Amphoteric nature due to pyridine and carboxylic acid groups. | |
| pKa (acidic) | ~4.5 - 5.0 (Estimated) | Estimated based on cyclopropanecarboxylic acid (pKa ~4.65).[5] The electron-withdrawing nature of the bromopyridyl ring may slightly decrease the pKa. This value is critical for determining the pH at which the carboxylic acid is ionized, increasing aqueous solubility. |
| pKa (basic) | ~2.5 - 3.5 (Estimated) | Estimated based on 3-substituted pyridines. The bromine atom and cyclopropylcarboxylic acid group are electron-withdrawing, reducing the basicity of the pyridine nitrogen compared to pyridine itself (pKa ~5.2). This pKa determines the pH at which the pyridine ring is protonated. |
| LogP | ~1.5 - 2.5 (Estimated) | Estimated based on the lipophilic bromine atom and the relatively non-polar cyclopropane ring, balanced by the polar carboxylic acid and pyridine groups. This value suggests moderate lipophilicity and a potential for solubility challenges in aqueous media.[6][7] |
Causality Behind the Estimates:
-
pKa: The presence of both an acidic (carboxylic acid) and a basic (pyridine nitrogen) functional group makes the compound's net charge, and therefore its solubility, highly dependent on the pH of the medium.[2] At a pH below the basic pKa, the pyridine nitrogen will be protonated (cationic). At a pH above the acidic pKa, the carboxylic acid will be deprotonated (anionic). Between the two pKa values, the molecule will exist predominantly as a neutral zwitterion, which is often the least soluble form.
-
LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A positive LogP value indicates a preference for a non-polar environment and suggests that aqueous solubility may be limited. Formulation strategies may need to address this lipophilicity.
Comprehensive Solubility Assessment: A Step-by-Step Guide
A systematic evaluation of solubility in various relevant media is the first practical step in formulation development. This involves determining both kinetic and thermodynamic solubility.
-
Kinetic Solubility: Measures the concentration of a compound upon its addition from a concentrated organic stock solution (typically DMSO) into an aqueous buffer. It reflects the compound's tendency to precipitate and is a high-throughput method suitable for early discovery.[8]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of the compound in a given solvent. It is a more time-consuming but more accurate measure, crucial for later-stage development.[9][10]
Workflow for Solubility Assessment
Caption: Workflow for solubility assessment of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility and is considered the gold standard.
-
Preparation of Media: Prepare a range of aqueous buffers (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, phosphate buffers for pH 6.8 and 7.4) and relevant organic solvents/co-solvents (e.g., DMSO, ethanol, PEG 400, propylene glycol).
-
Compound Addition: Add an excess of solid 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid to a series of glass vials (e.g., 2-5 mg of compound in 1 mL of each medium). The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the vials to stand for a short period for the solid to settle. Carefully withdraw a sample of the supernatant.
-
Separation of Solid: Immediately filter the supernatant through a 0.45 µm syringe filter to remove any undissolved solid. It is critical to avoid clogging and to ensure the filter material does not bind the compound.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11]
-
Data Reporting: Express the solubility in µg/mL and µM.
Table 2: Template for Thermodynamic Solubility Results
| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| 0.1 N HCl | 1.2 | 25 | ||
| Acetate Buffer | 4.5 | 25 | ||
| Phosphate Buffer | 6.8 | 25 | ||
| Phosphate Buffer | 7.4 | 25 | ||
| Water | ~7.0 | 25 | ||
| DMSO | N/A | 25 | ||
| Ethanol | N/A | 25 | ||
| PEG 400 | N/A | 25 |
A Tiered Strategy for Formulation Development
Based on the solubility data obtained, a tiered approach can be used to develop a suitable formulation for biological testing. The goal is to use the simplest formulation possible that provides the desired concentration and is compatible with the biological assay.
Formulation Strategy Decision Tree
Caption: Tiered decision tree for formulation selection.
Protocol 2: Tier 1 - Preparation of a pH-Adjusted Aqueous Formulation
This approach leverages the amphoteric nature of the compound.
-
Determine Target pH: Based on the pKa values, solubility will be highest at pH values where the molecule is fully ionized. For this compound, this will be at pH > (pKa_acid + 1) or pH < (pKa_base - 1). For many biological assays conducted at physiological pH (~7.4), the carboxylic acid will be deprotonated, which should enhance solubility.
-
Weigh Compound: Accurately weigh the required amount of the compound to achieve the target concentration.
-
Initial Suspension: Suspend the compound in the chosen aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, for pH 7.4).
-
pH Adjustment: If necessary, slowly add a dilute solution of NaOH (e.g., 0.1 N) dropwise while stirring to fully deprotonate the carboxylic acid and achieve complete dissolution. Conversely, adding dilute HCl can be used to protonate the pyridine ring.
-
Final Volume: Once the compound is dissolved, adjust the final volume with the buffer.
-
Validation: Confirm the final pH and visually inspect for any precipitation. It is crucial to check the stability of the solution over the duration of the planned experiment.
Protocol 3: Tier 2 - Preparation of a Co-solvent Formulation
If aqueous solubility is insufficient even with pH adjustment, a co-solvent system can be employed.[12][13]
-
Select Co-solvent: Common co-solvents for preclinical studies include Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400), and ethanol. The choice should be guided by the solubility data and the tolerance of the biological assay to the specific co-solvent.[14]
-
Prepare Stock Solution: Dissolve the compound in the chosen co-solvent at a high concentration (e.g., 10-100 mM in 100% DMSO).
-
Dilution into Aqueous Vehicle: Prepare the final formulation by slowly adding the concentrated stock solution to the aqueous vehicle (e.g., saline or PBS) while vortexing. This is a critical step to avoid precipitation.
-
Concentration Limits: The final concentration of the co-solvent should be kept to a minimum, typically below 10% for in vivo studies and often below 1% or even 0.1% for in vitro cell-based assays to avoid vehicle-induced toxicity or artifacts.
-
Validation: The final formulation should be a clear solution. It is essential to run a vehicle control group in the biological experiment to account for any effects of the co-solvent.
Best Practices and Self-Validation
To ensure the integrity and reproducibility of biological data, the following practices are essential:
-
Fresh Formulations: Whenever possible, prepare formulations fresh on the day of the experiment to minimize degradation or precipitation.[12]
-
Stability Assessment: For longer-term studies, the chemical and physical stability of the formulation should be assessed under the intended storage conditions.
-
Assay Compatibility: Always confirm that the chosen formulation vehicle and excipients do not interfere with the biological assay.[15] This includes running a vehicle-only control.
-
Documentation: Meticulously document all formulation components, concentrations, preparation methods, and observations (e.g., clarity of the solution).
By following these structured protocols and adhering to best practices, researchers can develop robust and appropriate formulations for 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid, enabling the generation of high-quality and reliable data in their biological investigations.
References
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Chem-Impex. (n.d.). 5-Bromopyridine-3-carboxylic acid. Retrieved from [Link]
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Wikipedia. (2023, December 27). Cyclopropanecarboxylic acid. Retrieved from [Link]
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MySkinRecipes. (n.d.). 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). US4683089A - Cyclopropane carboxylic acid derivatives.
- Google Patents. (n.d.). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
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IPQpubs. (n.d.). <1032> DESIGN AND DEVELOPMENT OF BIOLOGICAL ASSAYS. Retrieved from [Link]
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ACS Publications. (2023, January 4). Machine Learning for Fast, Quantum Mechanics-Based Approximation of Drug Lipophilicity. Retrieved from [Link]
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PubMed. (n.d.). Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. Retrieved from [Link]
-
Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
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NIH. (n.d.). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. Retrieved from [Link]
-
MDPI. (2021, November 13). MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. Retrieved from [Link]
-
PubMed. (2013, January 23). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]
-
BioPharm International. (2019, November 1). Essentials in Bioassay Development. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Intramolecular Polarization Contributions to the pKa's of Carboxylic Acids Through the Chain Length Dependence of Vibrational. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
ACS Publications. (2019, December 19). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Preformulation studies using cosolvent systems to increase the solubility of a new enrofloxacin ruthenium (III) complex with biological activity. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Development of In Vivo Predictive pH-Gradient Biphasic Dissolution Test for Weakly Basic Drugs: Optimization by Orthogonal Design. Retrieved from [Link]
-
PubMed Central. (n.d.). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Retrieved from [Link]
- Google Patents. (n.d.). US3857880A - Cyclopropane carboxylic acid derivatives.
-
Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
-
BioProcess International. (n.d.). eBook: Developing Assays — Considerations Across the Analytical Spectrum. Retrieved from [Link]
-
Purdue e-Pubs. (n.d.). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Retrieved from [Link]
-
SciSpace. (n.d.). Co-crystals and molecular salts of carboxylic acid/ pyridine complexes: can calculated pKa's predict proton transfer. Retrieved from [Link]
-
American Pharmaceutical Review. (2017, October 20). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Correlations and Predictions of Carboxylic Acid p K a Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. Retrieved from [Link]
-
ResearchGate. (2025, August 10). (PDF) Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]
-
ResearchGate. (n.d.). The logP value distributions in “Approved” and “All” subset of.... Retrieved from [Link]
-
YouTube. (2012, July 28). 17.5.12 Amphoteric Effects on Solubility. Retrieved from [Link]
-
NCBI Bookshelf. (2012, May 1). In Vivo Assay Guidelines. Retrieved from [Link]
-
GitHub. (n.d.). kayneong/LogP-Prediction: Prediction of LogP from SMILES datasets of chemical molecules. Retrieved from [Link]
-
YouTube. (2022, February 25). 17.6 pH Effects on Solubility | General Chemistry. Retrieved from [Link]
-
ChemRxiv. (2024, July 23). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-Bromopyridin-3-yl)cyclopropane-1-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 1-(5-Bromopyridin-3-yl)cyclopropane-1-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. We aim to move beyond simple protocols by explaining the underlying chemical principles to empower you to optimize this synthesis effectively. The target molecule is a valuable building block in medicinal chemistry, often used in the development of kinase inhibitors.[1][2]
The most common and scalable synthetic route involves a two-step process: a phase-transfer catalyzed (PTC) cyclopropanation followed by nitrile hydrolysis. This guide is structured around the specific challenges you may encounter in each of these critical steps.
Overall Synthetic Workflow
The synthesis begins with the cyclopropanation of (5-bromopyridin-3-yl)acetonitrile using 1,2-dibromoethane, followed by the hydrolysis of the resulting cyclopropylnitrile intermediate to the final carboxylic acid product.
Caption: High-level overview of the two-step synthesis.
Part 1: Troubleshooting Guide (Problem & Solution Format)
This section addresses specific experimental issues in a question-and-answer format.
Step 1: Phase-Transfer Catalyzed Cyclopropanation
This step involves the reaction of an arylacetonitrile with 1,2-dibromoethane under basic, biphasic conditions. The use of a phase-transfer catalyst is essential to facilitate the reaction between the aqueous base and the organic substrate.[3]
Question 1: My cyclopropanation reaction has a very low conversion rate or has stalled completely. What are the primary causes?
Answer: Low conversion is a common issue in phase-transfer catalysis and can typically be traced to one of four areas: inefficient catalysis, reagent quality, base strength, or temperature.
-
Cause A: Inactive or Inefficient Phase-Transfer Catalyst (PTC)
-
Expertise & Experience: The PTC's job is to transport the hydroxide ion (OH⁻) from the aqueous phase into the organic phase to deprotonate the arylacetonitrile. If the catalyst is inefficient or degraded, this crucial step fails. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are commonly used.[4] Their effectiveness can be compromised by moisture or impurities.
-
Solution:
-
Verify Catalyst Quality: Use a fresh bottle of high-purity PTC. If its age is uncertain, purchase a new supply.
-
Increase Catalyst Loading: While typically used at 5-10 mol%, increasing the loading to 15 mol% can sometimes overcome minor activity issues and accelerate the reaction.
-
Consider a Different Catalyst: While TBAB is common, other catalysts like cyclopropenium ions have also been shown to be effective in PTC reactions, including cyclopropanation.[5]
-
-
-
Cause B: Poor Reagent Quality
-
Expertise & Experience: The quality of 1,2-dibromoethane is critical. Over time, it can degrade, leading to the formation of acidic byproducts (HBr) that will quench the base, or inhibitors that can stall the reaction.
-
Solution:
-
Purify the Reagent: Pass the 1,2-dibromoethane through a short plug of basic alumina to remove acidic impurities immediately before use.
-
Use Fresh Reagent: Always use a freshly opened bottle of 1,2-dibromoethane for best results.
-
-
-
Cause C: Insufficient Base Strength or Concentration
-
Expertise & Experience: A concentrated aqueous solution of a strong base (e.g., 50% w/w NaOH) is required to generate a high enough concentration of hydroxide in the organic phase via the PTC. A dilute base will not be effective.
-
Solution:
-
Use Concentrated Base: Ensure you are using a 40-50% (w/w) aqueous solution of NaOH or KOH.
-
Ensure Proper Stirring: Vigorous stirring is essential in biphasic reactions to maximize the interfacial surface area, which directly impacts the reaction rate. Use an overhead mechanical stirrer for larger-scale reactions.
-
-
-
Cause D: Sub-optimal Reaction Temperature
-
Expertise & Experience: While many PTC reactions run well at room temperature, this specific cyclopropanation often benefits from gentle heating to overcome the activation energy.[4]
-
Solution:
-
Optimize Temperature: Heat the reaction mixture to 40-60 °C. Monitor the reaction by TLC or LCMS to track the consumption of the starting material. Avoid excessive temperatures, which can lead to side reactions.
-
-
Question 2: My reaction produces a significant amount of dark, polymeric byproduct instead of the desired cyclopropylnitrile. Why is this happening?
Answer: The formation of dark, intractable polymers is usually a sign of undesired side reactions, often caused by excessive heat or overly aggressive reaction conditions.
-
Expertise & Experience: The anion of (5-bromopyridin-3-yl)acetonitrile is a nucleophile. Under harsh conditions (e.g., high temperature), it can react with itself or with the dibromoethane in non-productive ways, leading to polymerization.
-
Solution:
-
Control Temperature: Do not exceed 60 °C. If polymerization is severe, try running the reaction at a lower temperature (e.g., 30-40 °C) for a longer period.
-
Slow Addition of Base/Reagent: For larger-scale reactions, consider adding the concentrated base or the 1,2-dibromoethane slowly to control the exotherm and the instantaneous concentration of reactive intermediates.
-
Ensure Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to color formation.[6]
-
Step 2: Hydrolysis of the Nitrile Intermediate
This step converts the cyclopropylnitrile to the final carboxylic acid. This can be achieved under either acidic or basic conditions, both of which present unique challenges.[7]
Question 3: My nitrile hydrolysis is incomplete, and I isolate a mixture of the starting nitrile, the corresponding amide, and the final carboxylic acid. How can I drive the reaction to completion?
Answer: Incomplete hydrolysis is a frequent challenge, often because the intermediate amide is slow to hydrolyze. The key is to use sufficiently forcing conditions.
-
Cause A: Insufficiently Forcing Conditions (Acidic Hydrolysis)
-
Expertise & Experience: The hydrolysis of a nitrile proceeds in two stages: nitrile to amide, then amide to carboxylic acid. The second step is often the rate-limiting one.[4] Using dilute acid or moderate temperatures may stall the reaction at the amide stage.
-
Solution:
-
Use Concentrated Acid: Switch from dilute HCl to concentrated (35-37%) HCl or a mixture of acetic acid and concentrated H₂SO₄.
-
Increase Temperature: Heat the reaction mixture to a vigorous reflux (typically 100-110 °C).[4]
-
Extend Reaction Time: Monitor the reaction by TLC or LCMS. Continue heating until the amide intermediate is no longer observed. This can take anywhere from 4 to 24 hours.
-
-
-
Cause B: Insufficiently Forcing Conditions (Alkaline Hydrolysis)
-
Expertise & Experience: Similar to acid hydrolysis, alkaline hydrolysis can also be slow. The product of alkaline hydrolysis is the carboxylate salt, which must be neutralized in a separate step to yield the carboxylic acid.[8]
-
Solution:
-
Use High Concentration of Base: Employ a high concentration of NaOH or KOH (e.g., 6M to 12M).
-
Consider a Co-solvent: Adding a water-miscible co-solvent like ethanol or ethylene glycol can increase the solubility of the organic substrate and raise the reflux temperature, accelerating the reaction.
-
Acidic Workup: After the hydrolysis is complete, the reaction mixture must be cooled and carefully acidified with a strong acid (e.g., concentrated HCl) to a pH of ~3-4 to precipitate the carboxylic acid product.[8]
-
-
Question 4: During the acidic workup after alkaline hydrolysis, my product oiled out or formed an emulsion instead of precipitating as a clean solid. How should I proceed?
Answer: Oiling out or emulsion formation during workup complicates product isolation. This can be managed by modifying the extraction and isolation procedure.
-
Expertise & Experience: This issue often arises if the product has a low melting point or if impurities are present that act as surfactants. The goal is to cleanly separate the product from the aqueous phase.
-
Solution:
-
Perform a Solvent Extraction: Instead of relying on precipitation, perform an extraction. After acidification, extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Break Emulsions: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it by increasing the ionic strength of the aqueous phase.
-
Purify by Recrystallization: After extracting, drying, and evaporating the solvent, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or ethyl acetate/heptane).
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the phase-transfer catalyzed cyclopropanation?
A1: The PTC mechanism involves several key steps where the catalyst shuttles ions between the aqueous and organic phases.
Caption: Mechanism of Phase-Transfer Catalyzed Cyclopropanation.
Q2: Acidic vs. Alkaline Hydrolysis: Which method is generally preferred?
A2: The choice depends on the substrate's stability and the desired workup procedure.
-
Acidic Hydrolysis: This is often a one-pot procedure where the final product is the free carboxylic acid. However, the pyridine ring is basic and will be protonated, which might affect solubility. The highly acidic and hot conditions can sometimes cause degradation of sensitive functional groups.
-
Alkaline Hydrolysis: This method is generally milder on the molecule itself. The workup requires a separate, careful acidification step to precipitate the product. This extra step allows for more control over the final product's purity, as impurities might remain in the aqueous solution during precipitation. For substrates prone to acid-catalyzed degradation, alkaline hydrolysis is often the better choice.
Q3: How can I effectively monitor the progress of these reactions?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point for both steps.
-
Visualization: Use a UV lamp (254 nm) for visualization, as the pyridine ring is UV-active.
-
Analysis:
-
Cyclopropanation: Spot the starting material and the reaction mixture. The product, being slightly less polar, should have a higher Rf value than the starting arylacetonitrile.
-
Hydrolysis: Spot the starting nitrile, the reaction mixture, and if possible, a standard of the final acid. The intermediate amide will have a lower Rf (more polar) than the nitrile. The final carboxylic acid is very polar and will often stay at the baseline in this solvent system. A more polar eluent (e.g., with 1% acetic acid added) may be needed to move the acid spot off the baseline for better analysis.
-
Part 3: Data Tables & Experimental Protocols
Table 1: Recommended Reaction Parameters for Cyclopropanation
| Parameter | Recommended Value | Rationale & Expert Notes |
| Base | 50% (w/w) aq. NaOH | High concentration drives the equilibrium for PTC. |
| Solvent | Toluene or Dichloromethane | Toluene is preferred for higher temperatures; DCM for room temp. reactions. |
| PTC | TBAB (5-10 mol%) | A robust and commercially available catalyst. |
| Temperature | 40-60 °C | Balances reaction rate against potential side reactions.[4] |
| Reactant Ratio | 1.2 - 1.5 eq. 1,2-dibromoethane | A slight excess ensures complete consumption of the starting nitrile. |
| Reaction Time | 6 - 24 hours | Monitor by TLC/LCMS for completion. |
Table 2: Comparison of Hydrolysis Conditions
| Parameter | Acidic Hydrolysis | Alkaline Hydrolysis |
| Reagent | Conc. HCl (aq) | 6M-12M NaOH (aq) |
| Solvent | Water | Water, or Water/Ethanol |
| Temperature | 100-110 °C (Reflux) | 100 °C (Reflux) |
| Reaction Time | 4 - 24 hours | 4 - 18 hours |
| Workup | Dilute, cool, and filter/extract. | Cool, acidify to pH 3-4, filter/extract.[8] |
| Key Advantage | Direct formation of acid. | Generally milder conditions. |
| Key Challenge | Harsh conditions. | Requires careful pH control in workup. |
Protocol 1: Synthesis of 1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile
-
To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add (5-bromopyridin-3-yl)acetonitrile (1.0 eq).
-
Add toluene (5-10 mL per gram of starting material) and Tetrabutylammonium bromide (TBAB, 0.10 eq).
-
Begin vigorous stirring and add 1,2-dibromoethane (1.3 eq).
-
Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (5.0 eq) over 15 minutes.
-
Heat the reaction mixture to 50 °C and maintain for 12-18 hours.
-
Monitor the reaction progress by TLC (30% Ethyl Acetate in Hexanes).
-
Upon completion, cool the mixture to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and wash it with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or used directly in the next step if sufficiently pure.
Protocol 2: Hydrolysis to 1-(5-Bromopyridin-3-yl)cyclopropane-1-carboxylic acid (Acidic Method)
-
Place the crude 1-(5-bromopyridin-3-yl)cyclopropane-1-carbonitrile (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Add concentrated hydrochloric acid (~10 mL per gram of nitrile).
-
Heat the mixture to reflux (approx. 110 °C) with stirring.[4]
-
Maintain the reflux for 8-12 hours, monitoring for the disappearance of the starting material and the amide intermediate by TLC or LCMS.
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Slowly and carefully adjust the pH to ~4 with a concentrated NaOH solution. The product should precipitate as a solid.
-
Filter the solid, wash it thoroughly with cold water, and dry it under vacuum to yield the final product.
-
If the product does not precipitate cleanly, extract the acidified solution with ethyl acetate and follow standard workup procedures.
References
-
BenchChem. (2025). Application Notes and Protocols: Phase Transfer Catalysis in Cyclopropane Synthesis. [3]
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion in Cyclopropanation Reactions. [9]
-
BenchChem. (2025). Troubleshooting low conversion in cyclopropanation reactions. [6]
-
Lambert, T. H., et al. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC - NIH. [5]
- Adamo, M. F. A., et al. (2012). Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles.
-
McCloskey, C. M., & Coleman, G. H. (1944). Cyclopropanecarboxylic Acid. Organic Syntheses. [10]
-
MySkinRecipes. (n.d.). 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid. [1]
-
Chemistry LibreTexts. (2019). Making Carboxylic Acids by the Hydrolysis of Nitriles. [8]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [7]
-
Kumar, P., et al. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC - NIH. [4]
-
Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews. [11]
-
Chem-Impex. (n.d.). 5-Bromopyridine-3-carboxylic acid. [2]
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- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid
Welcome to the technical support guide for the synthesis of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid. This molecule is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and other pharmaceutical agents.[1][2] Its synthesis, while conceptually straightforward, presents several challenges where side reactions can significantly impact yield and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate these complexities.
Overview of the Primary Synthetic Pathway
The most common and efficient synthesis of the target molecule involves a two-step process starting from a commercially available substituted phenylacetonitrile precursor, which is adapted here for the pyridine analog. The key steps are the cyclopropanation of (5-Bromopyridin-3-yl)acetonitrile followed by the hydrolysis of the resulting cyclopropyl nitrile.
Caption: A common two-step synthetic route.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Issue 1: Low Yield or Stalled Cyclopropanation Reaction
Question: My cyclopropanation of (5-Bromopyridin-3-yl)acetonitrile with 1,2-dibromoethane is giving low yields. Mass spectrometry of the crude reaction mixture shows unreacted starting material and some polymeric material. What is happening?
Answer: This is a classic phase-transfer catalysis (PTC) problem compounded by the reactivity of the starting materials. The reaction involves deprotonating the carbon alpha to the nitrile, which then acts as a nucleophile in a double alkylation with 1,2-dibromoethane. Several factors can lead to failure:
-
Inefficient Deprotonation: The base (typically 50% aq. NaOH) must be able to deprotonate the acetonitrile. If the mixing is poor or the phase-transfer catalyst is inefficient, this first step will be the bottleneck.
-
Catalyst Poisoning or Degradation: Tetrabutylammonium bromide (TBAB) is a common catalyst, but it can degrade at high temperatures.
-
Side Reactions: The generated carbanion is highly reactive. It can react with another molecule of the starting acetonitrile, leading to dimerization or polymerization, especially if the concentration of 1,2-dibromoethane is locally depleted.
Solutions & Protocol Recommendations:
-
Optimize Phase-Transfer Conditions: Ensure vigorous stirring (800+ RPM) to create a large surface area between the aqueous and organic phases. The use of TBAB is crucial for transferring the hydroxide into the organic phase.[3]
-
Control Temperature: Temperature plays a critical role. While some heat is needed, excessive temperatures can degrade the catalyst and promote side reactions. A temperature of 60°C is often optimal.[3]
-
Slow Addition of Reagents: Instead of adding all the 1,2-dibromoethane at once, consider a slow, sub-surface addition to maintain a consistent concentration and minimize polymerization.
-
Monitor the Reaction: The reaction can be monitored by TLC or LC-MS. If it stalls, a small addition of fresh TBAB may restart it.
| Parameter | Recommendation | Rationale |
| Base | 50% (w/w) Aqueous NaOH | Provides a high concentration of hydroxide for efficient deprotonation. |
| Catalyst | Tetrabutylammonium bromide (TBAB), 5-10 mol% | Efficiently transports hydroxide ions into the organic phase to generate the nucleophile. |
| Temperature | 55-65 °C | Balances reaction rate against potential degradation of the catalyst and starting materials.[3] |
| Stirring | Vigorous mechanical stirring (>800 RPM) | Essential for maximizing the interfacial area in a biphasic reaction. |
| Solvent | Toluene or no organic solvent (neat) | The reaction can often be run effectively without an additional organic solvent. |
Issue 2: Incomplete Nitrile Hydrolysis - Amide Impurity Detected
Question: After refluxing my cyclopropyl nitrile intermediate in acid, my final product is heavily contaminated with the corresponding amide, 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxamide. How can I push the reaction to completion?
Answer: This is the most frequently encountered side reaction. Nitrile hydrolysis proceeds in two stages: first, the nitrile is converted to an amide, which is then hydrolyzed to the carboxylic acid.[4][5] The second step, amide hydrolysis, is often significantly slower than the first, leading to the accumulation of the amide intermediate.
-
Mechanism: Under acidic conditions, the nitrile is protonated, activating it for nucleophilic attack by water. A series of proton transfers yields the amide. The amide must then be protonated on its carbonyl oxygen to be activated for a second attack by water, which is a slower process.[6]
-
Steric Hindrance: The quaternary carbon of the cyclopropane ring can sterically hinder the approach of water to the amide carbonyl, further slowing the second hydrolysis step.
Caption: Decision workflow for addressing amide byproduct.
Solutions & Protocol Recommendations:
-
Harsher Conditions: The most direct solution is to use more forcing conditions. Increasing the concentration of the acid (e.g., from 6M HCl to concentrated HCl or using 50% H₂SO₄) and extending the reflux time (from 2-4 hours to 12-24 hours) is often effective.[3]
-
Alternative Hydrolysis: While acidic hydrolysis is common, basic hydrolysis using NaOH or KOH followed by an acidic workup can also be employed.[7] However, this may require high temperatures and can sometimes lead to other side reactions.
-
Purification Strategy: If the reaction cannot be driven to completion, the desired carboxylic acid can be separated from the neutral amide impurity via an acid-base extraction.
-
Protocol: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Extract with an aqueous base (e.g., 1M NaOH). The carboxylic acid will move to the aqueous layer as its carboxylate salt, while the amide remains in the organic layer. Separate the layers. Carefully acidify the aqueous layer with cold 2M HCl until the pH is ~4-5, causing the carboxylic acid to precipitate. The pure product can then be collected by filtration.
-
Issue 3: Byproducts from Alternative Metal-Halogen Exchange Route
Question: I attempted a synthesis starting from 3,5-dibromopyridine, intending to perform a selective metal-halogen exchange followed by reaction with a cyclopropane synthon. The reaction is messy, with evidence of bipyridines and potentially the wrong isomer. Why is this route problematic?
Answer: While synthetically plausible, this route is fraught with challenges related to the regioselectivity of metallating dihalopyridines.
-
Regioselectivity Issues: Selective monolithiation of 2,5- or 3,5-dibromopyridine is highly dependent on the reagent (n-BuLi vs. Grignard), solvent, and temperature.[8][9] It is difficult to achieve exclusive reaction at the C-3 position without some competing reaction at C-5, leading to isomeric impurities that are difficult to separate.
-
Wurtz-Type Coupling: The generated organometallic intermediate (e.g., 5-bromo-3-lithiopyridine) can react with the starting 3,5-dibromopyridine to form a dimeric 5,5'-dibromo-3,3'-bipyridine byproduct. This is a common side reaction in the preparation and use of Grignard and organolithium reagents.[10][11]
-
Grignard Formation Difficulty: Preparing a Grignard reagent from bromopyridines can be sluggish and require activation of the magnesium.[11][12]
Recommendation: For reliability and scalability, the route starting from a pre-functionalized pyridine, such as (5-Bromopyridin-3-yl)acetonitrile, is strongly preferred as it avoids the ambiguous and often low-yielding regioselectivity step.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of the nitrile cyclopropanation route? This route is advantageous because it uses readily available starting materials and avoids the challenges of selective metallation on a di-substituted pyridine ring. The key C-C bond formations occur under relatively straightforward phase-transfer conditions.
Q2: Can basic hydrolysis be used for the nitrile-to-acid conversion? Yes, heating the nitrile under reflux with an aqueous alkali like sodium hydroxide solution is a viable method.[7] The initial product will be the sodium carboxylate salt. An important subsequent step is to add a strong acid (like HCl) to neutralize the solution and protonate the carboxylate to yield the free carboxylic acid.[7] Be aware that high temperatures in strong base could potentially affect the bromo-substituent.
Q3: What are the best analytical methods to monitor this synthesis?
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the disappearance of starting material and appearance of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The definitive tool for this synthesis. It allows you to track the masses of the starting material, intermediate nitrile, intermediate amide, and final product, providing a clear picture of reaction conversion and byproduct formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and key intermediates. The presence of the amide can be confirmed by a characteristic broad NH₂ signal in the ¹H NMR spectrum.
Q4: My final product has a slight discoloration. What is the cause and how can I fix it? Discoloration often arises from trace impurities or degradation products formed under harsh reflux conditions. Purification by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) is typically effective at removing colored impurities and providing a pure, crystalline solid.
References
-
Adichemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. Retrieved from [Link]
- Bobbio, C., & Schlosser, M. (2001). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Journal of Organic Chemistry, 66(15), 5253-5256.
- University of Michigan. (n.d.). Grignard Reaction.
-
MySkinRecipes. (n.d.). 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid. Retrieved from [Link]
- Charette, A. B., & Marcoux, J. F. (1995). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 95(4), 1183-1219.
-
Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]
- Pace, V., & Ruider, S. (2014). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry, 10, 1438-1455.
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of Nitriles to Carboxylic Acids. Retrieved from [Link]
- Zhang, R. K., et al. (2022). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. Journal of the American Chemical Society, 144(1), 327-334.
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
- Reddy, A. S., et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Chemistry Central Journal, 12(1), 108.
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
- De-Shou, M., & Wen-Qing, L. (1990). Selective monolithiation of 2,5-dibromopyridine. Journal of Organometallic Chemistry, 390(3), 275-279.
- Perrio, S., et al. (2000). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry, 65(19), 6104-6111.
-
University of York. (2023). Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. Retrieved from [Link]
Sources
- 1. 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid [myskinrecipes.com]
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- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
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Technical Support Center: Strategies for Overcoming Solubility Challenges with 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid (CAS: 1256038-40-0). This document provides in-depth troubleshooting advice and validated protocols for researchers, chemists, and formulation scientists who may encounter solubility challenges with this compound. As a key building block in modern drug discovery, similar in utility to other bromopyridine carboxylic acids, understanding its physicochemical properties is paramount for successful experimental outcomes.[1][2] This guide is designed to provide not just methods, but the scientific rationale behind them, empowering you to make informed decisions in your work.
Section 1: Frequently Asked Questions - Understanding the Molecule's Behavior
This section addresses the fundamental properties of the compound that govern its solubility.
Q1: What are the key structural features of 1-(5-bromopyridin-3-YL)cyclopropane-1-carboxylic acid that influence its solubility?
A: The solubility of this molecule is governed by a balance of three key structural features:
-
A Basic Pyridine Ring: The nitrogen atom in the pyridine ring is a weak base (a Lewis base) and can be protonated under acidic conditions.
-
An Acidic Carboxylic Acid Group: The -COOH group is acidic and will deprotonate to form a carboxylate salt (-COO⁻) under basic conditions.
-
Hydrophobic Moieties: The brominated pyridine ring and the cyclopropane group are nonpolar and contribute to poor water solubility.
The presence of both an acidic and a basic functional group makes this an amphoteric molecule. Its net charge, and therefore its interaction with polar solvents like water, is highly dependent on the pH of the solution.
Q2: Why is the pH of the solvent so critical for this compound's solubility?
A: Due to its amphoteric nature, the compound's aqueous solubility is lowest at its isoelectric point (pI) , the pH at which the molecule has a net zero charge. At this point, the positive charge from any protonated pyridine is cancelled out by the negative charge from the deprotonated carboxylic acid, minimizing its interaction with water molecules and often leading to precipitation.
-
In Acidic Conditions (pH < pI): The pyridine nitrogen is protonated, forming a positively charged pyridinium salt. This ionic form is significantly more soluble in water.
-
In Basic Conditions (pH > pI): The carboxylic acid is deprotonated, forming a negatively charged carboxylate salt. This ionic form is also much more soluble in water.
Therefore, moving the pH away from the isoelectric point is the most direct and effective strategy for enhancing aqueous solubility.[3][4][5]
Section 2: Initial Solubility Assessment & Troubleshooting
Q3: I'm observing very low solubility in common aqueous buffers. What should be my first step?
Data Presentation: Expected Solubility Profile
The following table summarizes the expected qualitative solubility based on the compound's structure and data from analogous pyridine carboxylic acids.[7] This should be used as a starting point for your own experimental verification.
| Solvent System | Expected Solubility | Rationale |
| Deionized Water (pH ~6-7) | Very Poor | Near the isoelectric point (pI); molecule is zwitterionic or neutral. |
| 0.1 M HCl (pH 1) | High | Forms a soluble pyridinium hydrochloride salt. |
| 0.1 M NaOH (pH 13) | High | Forms a soluble sodium carboxylate salt. |
| Phosphate Buffered Saline (PBS, pH 7.4) | Poor to Very Poor | Close to the pI; high salt concentration may further decrease solubility. |
| DMSO, DMF | High | Polar aprotic solvents capable of dissolving a wide range of compounds. |
| Ethanol, Methanol | Moderate to High | Polar protic solvents; solubility may be enhanced with heating. |
| Tetrahydrofuran (THF) | High | Often shows excellent solubility for related bromo-pyridine carboxylic acids.[7] |
Experimental Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol allows you to determine the thermodynamic equilibrium solubility of the compound in a chosen solvent.[6]
-
Preparation: Add an excess amount of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid to a known volume of your test solvent (e.g., 5-10 mg in 1 mL) in a glass vial. An excess is confirmed by the presence of visible, undissolved solid.
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand to allow undissolved solid to settle. To ensure complete removal of solid, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sampling & Dilution: Carefully pipette a known volume of the clear supernatant. Be cautious not to disturb the solid pellet. Dilute the supernatant with a suitable mobile phase or solvent compatible with your analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the original concentration in the saturated solution (in mg/mL or µM), accounting for the dilution factor. This value is the equilibrium solubility.
Section 3: Primary Solubilization Strategy: pH Modification
For most applications, pH adjustment is the most effective and cleanest method to solubilize this compound in aqueous media.
Visualization: The pH-Solubility Relationship
The following diagram illustrates the characteristic U-shaped solubility curve for an amphoteric compound like 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid.
Caption: Conceptual diagram of pH's effect on solubility.
Q4: How do I practically use pH to prepare a stock solution?
A: You can create a highly concentrated aqueous stock solution by dissolving the compound in a dilute acid or base, which can then be diluted into your final experimental medium.
Experimental Protocol 2: Preparing a Concentrated Aqueous Stock Solution
Method A: Acidic Stock Solution (e.g., 10 mM in 0.1 M HCl)
-
Weigh Compound: Weigh the required amount of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid (MW: 242.07 g/mol ). For 1 mL of a 10 mM stock, you need 2.42 mg.
-
Add Acid: Add a portion of your acidic solvent (e.g., 0.8 mL of 0.1 M HCl).
-
Dissolve: Vortex or sonicate the mixture until the solid is fully dissolved. The solution should become clear.
-
Adjust Volume: Add 0.1 M HCl to reach the final desired volume (1.0 mL).
-
Storage: Store the stock solution appropriately (typically at -20°C or -80°C).
-
Expert Insight: When diluting this acidic stock into a neutral buffer (like cell culture media), be mindful that the small amount of acid can cause a localized, temporary pH drop. A highly buffered final medium is recommended to prevent the compound from precipitating.
-
Method B: Basic Stock Solution (e.g., 10 mM in 0.1 M NaOH)
-
Weigh Compound: Weigh 2.42 mg of the compound for a 1 mL, 10 mM stock.
-
Add Base: Add a portion of your basic solvent (e.g., 0.8 mL of 0.1 M NaOH).
-
Dissolve: Vortex or sonicate until a clear solution is obtained.
-
Adjust Volume: Add 0.1 M NaOH to reach the final volume of 1.0 mL.
-
Storage: Store appropriately.
-
Trustworthiness Check: Before using a pH-adjusted stock in a critical experiment, perform a small-scale test. Dilute the stock to the final concentration in your target buffer and observe it for 30-60 minutes to ensure it remains in solution.
-
Section 4: Advanced Solubilization Techniques for Neutral pH
Q5: My experiment is sensitive to pH extremes and requires a near-neutral pH, but the compound precipitates. What are my options?
A: When pH modification is not viable, several formulation strategies can be employed. These generally involve altering the solvent environment to be more favorable for the drug molecule.[8][9]
Visualization: Decision-Making Workflow for Solubilization
This workflow helps guide your choice of an advanced solubilization technique based on common experimental constraints.
Caption: A workflow for selecting an appropriate solubilization method.
Guide 1: Using Co-solvents
-
Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more hospitable to hydrophobic molecules, increasing their solubility.[9]
-
Common Choices: DMSO, ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400).
-
How to Use: Prepare a high-concentration stock solution (e.g., 50-100 mM) in 100% co-solvent (typically DMSO). Then, dilute this stock solution stepwise into your aqueous buffer, ensuring vigorous mixing at each step to avoid precipitation.
-
Causality: The high energy barrier for a hydrophobic molecule to enter a highly structured water network is lowered by the presence of co-solvent molecules that disrupt water's hydrogen bonding.
-
Warning: Co-solvents can have their own biological or chemical effects. Always run a vehicle control (buffer + co-solvent at the same final concentration) in your experiments. For cell-based assays, keep the final DMSO concentration below 0.5% v/v, and ideally below 0.1%.
Guide 2: Complexation with Cyclodextrins
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior pocket. The hydrophobic part of your compound can become encapsulated within this pocket, forming an inclusion complex. This complex has a hydrophilic exterior, rendering it water-soluble.[9]
-
Common Choices: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are widely used due to their high solubility and low toxicity.
-
How to Use: Dissolve the cyclodextrin in your aqueous buffer first to create a stock solution (e.g., 20-40% w/v). Then, add the solid powder of your compound to this solution and allow it to equilibrate (with shaking/sonication) for several hours to overnight.
Section 5: General Troubleshooting
Q6: My compound dissolved initially but precipitated out of solution after a few hours. Why is this happening?
A: This is likely due to the formation of a temporary, supersaturated solution, which is thermodynamically unstable. It often occurs when a DMSO stock is diluted too quickly into an aqueous buffer ("crashing out"). Over time, the system equilibrates, and the excess compound precipitates until it reaches its true thermodynamic solubility. To mitigate this, dilute your stock slowly and with vigorous vortexing.
Q7: I am seeing high variability in my biological assay results. Could solubility be the cause?
A: Absolutely. If your compound is not fully dissolved, its effective concentration at the target site is unknown and lower than intended. Micro-precipitates can lead to highly inconsistent results between wells or experiments. Always visually inspect your final solutions for any signs of cloudiness or precipitate before use. If in doubt, centrifuge the solution and measure the concentration of the supernatant to determine the actual soluble amount.
Q8: What are the primary safety concerns when handling this compound?
-
Handling: Always handle in a well-ventilated area or a chemical fume hood.[11] Avoid generating dust.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Exposure: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
References
-
International Journal of Science and Research (IJSR). Solubility Enhancement Techniques of Poorly Water Soluble Drug. [Link]
-
Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
ACS Publications. (2022). Solubility Determination and Thermodynamic Properties of 5-Bromo-2-pyridinecarboxylic Acid in 10 Monosolvents and 3 Binary Solvents at T = (278.15–323.15) K. [Link]
-
Chemsrc. 4-Bromo-pyridinecarboxylic acid | CAS#:30766-03-1. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
PubChem. 4-Bromopyridine-2-carboxylic acid. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
Journal of Medical Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]
-
NCERT. Amines. [Link]
-
World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
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- 5. wjbphs.com [wjbphs.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-Bromopyridine-2-carboxylic acid | C6H4BrNO2 | CID 735150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
stability of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid under different conditions
Welcome to the technical support center for 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues you may encounter during your experiments. While direct stability studies on this specific molecule are not extensively published, this document synthesizes information from related chemical structures and established principles of organic chemistry to offer robust, field-proven insights.
General Stability Profile
1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid is a unique molecule combining a bromopyridine heterocycle with a cyclopropane carboxylic acid moiety. This structure imparts a distinct stability profile. The cyclopropane ring is known to enhance the hydrolytic stability of adjacent functional groups, such as esters, due to hyperconjugative stabilization.[1][2] The bromopyridine ring, while generally stable, can be susceptible to certain degradation pathways, particularly under harsh conditions.
Key Structural Features and Their Influence on Stability:
-
Cyclopropane Ring: The three-membered ring introduces significant ring strain. While this can be a site of reactivity in some reactions, in the context of the adjacent carboxylic acid, it is expected to confer enhanced stability against hydrolysis compared to analogous open-chain structures.[1][2]
-
Carboxylic Acid Group: This functional group is susceptible to decarboxylation at elevated temperatures and can react with bases to form salts.
-
Bromopyridine Ring: The pyridine ring is an electron-deficient aromatic system. The bromine atom is a potential site for nucleophilic substitution, although this typically requires harsh conditions. The nitrogen atom in the pyridine ring can be protonated in acidic conditions, which may alter the molecule's overall stability and solubility.
Recommended Storage: For optimal stability, it is recommended to store 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid at room temperature or under refrigerated conditions (2-8°C), sealed in a dry environment.[3][4][5]
Troubleshooting Guide & FAQs
This section addresses specific issues that you might encounter during your experiments in a question-and-answer format.
FAQ 1: Degradation in Acidic or Basic Solutions
Question: I am observing degradation of my compound during workup or formulation in acidic or basic aqueous solutions. What is the likely cause and how can I mitigate this?
Answer:
While the cyclopropane moiety generally enhances hydrolytic stability, prolonged exposure to strong acids or bases, especially at elevated temperatures, can still lead to degradation.[1][2]
-
Under Acidic Conditions (e.g., 0.1 M - 1 M HCl): The primary site of interaction will be the protonation of the pyridine nitrogen. While the carboxylic acid itself is relatively stable to acid hydrolysis, the overall change in the electronic properties of the molecule upon protonation could potentially lead to unforeseen degradation pathways.
-
Under Basic Conditions (e.g., 0.1 M - 1 M NaOH): The carboxylic acid will be deprotonated to form the corresponding carboxylate salt, which is generally stable. However, at higher temperatures, decarboxylation may be a concern. The bromopyridine ring could also be susceptible to nucleophilic attack under forcing basic conditions.
Troubleshooting Steps:
-
Minimize Exposure Time: Reduce the duration of contact with acidic or basic solutions.
-
Control Temperature: Perform all necessary steps at reduced temperatures (e.g., on an ice bath).
-
Use Milder Reagents: If possible, use weaker acids or bases for pH adjustment.
-
Aqueous-Free Workup: If the experimental design allows, consider non-aqueous workup procedures.
FAQ 2: Instability During Heating
Question: My compound appears to be degrading when I heat it in solution. What is the thermal stability of this molecule?
Answer:
The primary concern with heating carboxylic acids is the potential for decarboxylation (loss of CO2). While the melting point of related compounds like 5-Bromopyridine-3-carboxylic acid is in the range of 178-188 °C, thermal degradation in solution can occur at lower temperatures, especially if catalysts or impurities are present.
Troubleshooting Workflow for Thermal Instability:
Caption: Troubleshooting workflow for thermal degradation.
FAQ 3: Susceptibility to Oxidation
Question: I am using an oxidizing agent in a subsequent reaction step and am seeing loss of my starting material. Is 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid sensitive to oxidation?
Answer:
Pyridine rings can be susceptible to oxidation, particularly N-oxidation, with strong oxidizing agents like hydrogen peroxide or peroxy acids. The cyclopropane ring is generally resistant to oxidation under common laboratory conditions.
Recommendations:
-
Choice of Oxidant: If possible, select a milder or more selective oxidizing agent that will not react with the pyridine ring.
-
Protecting Groups: In a multi-step synthesis, consider protecting the pyridine nitrogen before the oxidation step.
-
Forced Degradation Study: To understand the oxidative liability, a forced degradation study using an oxidant like hydrogen peroxide can be informative (see Protocol 2).[6]
Experimental Protocols
The following are generalized protocols for assessing the stability of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid. These should be adapted to your specific experimental needs and analytical capabilities (e.g., HPLC, LC-MS).
Protocol 1: Thermal Stability Assessment in Solution
Objective: To determine the rate of degradation of the compound at a specific temperature in a given solvent.
Materials:
-
1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid
-
High-purity solvent (e.g., DMSO, Acetonitrile)
-
Heating block or oil bath with precise temperature control
-
HPLC vials
-
HPLC system with a suitable column and detection method
Procedure:
-
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Dispense aliquots of the stock solution into several HPLC vials.
-
Place the vials in a heating block set to the desired temperature (e.g., 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from the heating block and allow it to cool to room temperature.
-
Analyze the sample by HPLC to determine the percentage of the parent compound remaining.
-
Plot the percentage of the compound remaining versus time to determine the degradation kinetics.
Protocol 2: Forced Degradation Study - Oxidative Stress
Objective: To assess the stability of the compound in the presence of an oxidizing agent.
Materials:
-
1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid
-
Solvent (e.g., Acetonitrile/Water mixture)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC vials
-
HPLC-MS system for analysis
Procedure:
-
Prepare a stock solution of the compound (e.g., 1 mg/mL) in the chosen solvent.
-
In an HPLC vial, mix a known volume of the stock solution with a specific concentration of H₂O₂ (e.g., final concentration of 3%).
-
Keep the vial at room temperature or a slightly elevated temperature (e.g., 40°C).
-
At various time points (e.g., 0, 1, 4, 8 hours), take an aliquot and quench the reaction if necessary (e.g., by dilution or addition of a reducing agent like sodium bisulfite).
-
Analyze the samples by HPLC-MS to identify the parent compound and any degradation products.
Data Interpretation:
The results of these studies can be summarized in a table for easy comparison.
| Condition | Time (hours) | % Parent Compound Remaining | Major Degradants (m/z) |
| 60°C in DMSO | 0 | 100 | - |
| 8 | 95 | Minor peak at X | |
| 24 | 88 | Peak at X increases | |
| 3% H₂O₂ at 40°C | 0 | 100 | - |
| 4 | 75 | New peak at Y | |
| 8 | 55 | Peak at Y increases |
Logical Relationships in Stability Testing
The following diagram illustrates the logical flow for a comprehensive stability assessment program, in line with ICH guidelines for forced degradation studies.[6][7]
Caption: Flowchart for a comprehensive stability testing program.
By following this structured approach, you can gain a thorough understanding of the stability of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid, enabling you to design more robust experiments and formulations.
References
-
Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters. [Link]
-
Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. American Chemical Society. [Link]
-
Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid. PubMed. [Link]
-
Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. ResearchGate. [Link]
-
Cyclopropane carboxylic acid. Grokipedia. [Link]
-
1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid. MySkinRecipes. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid. PubChemLite. [Link]
-
1-(5-Bromopyridin-2-yl)cyclopropanecarboxylic acid. Ragalahari. [Link]
-
Forced Degradation Studies. SciSpace. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. broughtonlifesciences.com. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. europepmc.org. [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. [Link]
- Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
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- 1. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid [myskinrecipes.com]
- 4. calpaclab.com [calpaclab.com]
- 5. ragalahari.com [ragalahari.com]
- 6. scispace.com [scispace.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Coupling Reactions with 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid
Welcome to the technical support center dedicated to the successful application of 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid in cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block. My goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to help you troubleshoot and optimize your reactions effectively.
This substrate presents a unique set of challenges and opportunities. It features an electron-deficient pyridine ring, which facilitates oxidative addition but can also act as a ligand to the catalyst metal center.[1][2] Furthermore, the presence of a free carboxylic acid introduces concerns about solubility, potential catalyst inhibition, and undesired side reactions like decarboxylation.[3][4] This guide will address these issues head-on, providing a framework for rational problem-solving.
General Considerations & Best Practices
Before delving into specific issues, it is crucial to recognize that the success of any cross-coupling reaction hinges on a foundation of good laboratory practice. Many reaction failures can be traced back to fundamental setup errors rather than complex chemical incompatibilities.
-
Inert Atmosphere: Palladium(0) catalytic species are highly sensitive to oxygen.[5] Ensure all reactions are performed under a robust inert atmosphere (Argon or Nitrogen). This requires not only a positive pressure of inert gas but also the use of properly degassed solvents. A common method is to sparge the solvent with an inert gas for 15-30 minutes prior to use.[6]
-
Reagent Quality: The purity and stability of all reagents are paramount.
-
Boronic Acids/Esters (for Suzuki Coupling): These reagents can be prone to degradation over time, particularly protodeboronation.[7] It is advisable to use freshly opened reagents or material that has been stored correctly.
-
Bases: Many inorganic bases (e.g., K₃PO₄, K₂CO₃) are hygroscopic. Use freshly opened containers or dry the base in an oven before use, especially for anhydrous reactions. The particle size of the base can also matter; a fine powder maximizes surface area.[8]
-
Catalyst: Palladium precatalysts, especially modern palladacycles (e.g., Buchwald G3/G4 precatalysts), offer superior reliability and activity compared to generating the active Pd(0) species from sources like Pd(OAc)₂.[8] They ensure a more consistent generation of the active LPd(0) catalyst.
-
Troubleshooting Guide
This section is structured to address the most common failures encountered in the field.
Issue 1: Low to No Product Yield or Incomplete Conversion
Q: My reaction shows little to no conversion of the starting material, even after extended reaction times. What are the primary causes and how do I address them?
A: This is the most frequent issue and requires a systematic diagnostic approach. The root cause is typically an inactive catalytic cycle.
-
Inefficient Catalyst Activation/Deactivation: The active catalyst is a coordinatively unsaturated Pd(0) species. If you are using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. This process can be inefficient and is a common point of failure.[5][9]
-
Solution: Switch to a modern, well-defined Pd(0) precatalyst such as a Buchwald G3 or G4 palladacycle.[8] These are designed for rapid and clean generation of the active catalyst, significantly improving reproducibility.
-
-
Poor Ligand Choice: The pyridine nitrogen in your substrate is a competing ligand for the palladium center, which can inhibit catalytic activity.[2] Standard ligands like PPh₃ may not be effective.
-
Solution: Use bulky, electron-rich phosphine ligands. These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps while their steric bulk discourages the pyridine nitrogen from deactivating the catalyst.[1][10] Excellent starting points are the Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) via PEPPSI-type precatalysts.[8][11]
-
-
Sub-optimal Base/Solvent System: The base is critical for activating the coupling partner (e.g., the boronic acid in a Suzuki reaction) but can also cause solubility issues with your carboxylic acid substrate.[3]
-
Solution: For Suzuki couplings, screen different bases. K₂CO₃ is a common start, but a stronger base like K₃PO₄ or Cs₂CO₃ may be required to facilitate transmetalation, especially if it is the rate-limiting step.[5][12] Ensure your solvent system can dissolve both the organic substrates and the inorganic base. A mixed solvent system like Dioxane/H₂O or Toluene/H₂O is often effective.[12]
-
-
Low Reaction Temperature: While some couplings proceed at room temperature, challenging substrates often require thermal energy to overcome activation barriers.
-
Solution: Incrementally increase the reaction temperature, for example, from 80 °C to 110 °C. Monitor for potential byproduct formation at higher temperatures.[12]
-
Issue 2: Formation of Key Byproducts
Q: My reaction is consuming the starting material, but I'm isolating byproducts instead of my desired product. What are they and how can I suppress them?
A: Byproduct formation provides valuable clues about what is going wrong in your catalytic cycle.
-
Dehalogenation (Hydrodebromination): You observe 1-pyridin-3-ylcyclopropane-1-carboxylic acid (loss of Br, replaced by H).
-
Causality: This occurs when a palladium-hydride species is formed, which then undergoes reductive elimination with your substrate.[1] Sources of hydride can include trace water, alcohol co-solvents, or even certain amine bases.
-
Mitigation Strategy:
-
Use thoroughly dried, anhydrous solvents and reagents.
-
If using an alcohol co-solvent, consider switching to a non-protic system like Dioxane or 2-MeTHF.
-
Select a base less prone to generating hydrides.
-
-
-
Homocoupling: You observe significant formation of biaryl products from your coupling partner (e.g., from the boronic acid in a Suzuki reaction).
-
Causality: This is almost always caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) and facilitate the homocoupling pathway.[1][8]
-
Mitigation Strategy: Improve your degassing procedure. Ensure the reaction is maintained under a strict inert atmosphere from start to finish. Using a precatalyst can also help by ensuring rapid entry into the primary catalytic cycle, outcompeting the homocoupling pathway.[5]
-
-
Decarboxylation: You observe the formation of 3-bromo-5-(cyclopropyl)pyridine (loss of the COOH group).
-
Causality: Carboxylic acids can undergo metal-catalyzed decarboxylation, particularly at elevated temperatures or in the presence of certain metals like copper or silver.[4] This process involves the formation of an organometallic species followed by the extrusion of CO₂.
-
Mitigation Strategy:
-
Lower the temperature: This is the most straightforward approach. Screen temperatures from 60-100 °C.
-
Protect the Carboxylic Acid: Convert the acid to a methyl or ethyl ester. This completely prevents decarboxylation and can also improve solubility. The ester can be hydrolyzed post-coupling.[3]
-
Catalyst Choice: Avoid catalysts or additives known to promote decarboxylation if it is not the desired pathway.
-
-
Frequently Asked Questions (FAQs)
Q1: Do I absolutely need to protect the carboxylic acid group?
A1: Not necessarily. Many cross-coupling reactions are tolerant of free carboxylic acids, provided you use at least one extra equivalent of base to form the carboxylate salt.[3] However, you must consider two potential issues:
-
Solubility: The resulting carboxylate salt may have poor solubility in common organic solvents like toluene or dioxane, potentially slowing the reaction.[3] A mixed aqueous/organic solvent system can help.[12]
-
Decarboxylation: As mentioned in the troubleshooting section, this is a risk, especially at higher temperatures.[13] Recommendation: For initial screening, try the reaction with the free acid and 2.5-3.0 equivalents of base. If you encounter low yield, poor solubility, or decarboxylation, then proceed with protecting it as a simple ester.
Q2: Which coupling reaction is best suited for my target molecule?
A2: The choice depends entirely on the bond you wish to form.
-
Suzuki-Miyaura Coupling (C-C bond): Ideal for coupling with aryl, heteroaryl, or vinyl boronic acids/esters. It is one of the most robust and functional-group-tolerant methods.[14]
-
Buchwald-Hartwig Amination (C-N bond): The premier method for coupling with primary or secondary amines, anilines, or other N-nucleophiles.[15] This reaction often requires a strong, non-nucleophilic base like NaOtBu or LHMDS.
-
Sonogashira Coupling (C-C alkyne bond): Used specifically for coupling with terminal alkynes. This reaction typically requires a copper(I) co-catalyst, though copper-free methods exist.[9][16]
Q3: How do I select the optimal catalyst system (Palladium source and Ligand)?
A3: There is no universal "best" system, and screening is often necessary.[1] However, for this specific substrate, we can establish a rational starting point.
-
Palladium Source: Use a modern precatalyst for reproducibility. XPhos Pd G3 or SPhos Pd G4 are excellent, broadly applicable choices.[8][17]
-
Ligand Choice: The substrate is a heteroaryl bromide. This class of substrate benefits greatly from bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald-type ligands).[11]
-
Starting Point: SPhos or XPhos. They have a proven track record for coupling challenging heteroaryl halides.[10][11]
-
Rationale: The electron-rich nature of the ligand promotes the oxidative addition of the Pd(0) into the C-Br bond, while the steric bulk accelerates the final reductive elimination step to release the product.[1]
-
Q4: Can I use Nickel catalysts instead of Palladium?
A4: Yes, nickel-based catalyst systems are increasingly used for cross-coupling reactions, especially for less reactive electrophiles like aryl chlorides or esters.[18] They can sometimes offer different reactivity or be more cost-effective. However, palladium catalysis is generally more established and predictable for aryl bromides. If you are struggling with a particularly challenging transformation, exploring nickel catalysis is a valid optimization strategy.
Data Presentation & Visualization
Table 1: Recommended Starting Conditions for Screening
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Substrate | 1-(5-Br-py-3-yl)CO₂H (1.0 eq) | 1-(5-Br-py-3-yl)CO₂H (1.0 eq) | 1-(5-Br-py-3-yl)CO₂H (1.0 eq) |
| Coupling Partner | Boronic Acid/Ester (1.2-1.5 eq) | Amine (1.2 eq) | Terminal Alkyne (1.2 eq) |
| Pd Precatalyst | XPhos Pd G3 (1-3 mol%) | SPhos Pd G4 (1-3 mol%) | Pd(PPh₃)₂Cl₂ (2-5 mol%) |
| Additional Ligand | None (included in precatalyst) | None (included in precatalyst) | PPh₃ (4-10 mol%) |
| Cu Co-catalyst | N/A | N/A | CuI (1-5 mol%) |
| Base | K₃PO₄ or K₂CO₃ (2.5-3.0 eq) | NaOtBu or LHMDS (2.5-3.0 eq) | Et₃N or DIPA (Solvent/Base) |
| Solvent | Dioxane/H₂O (10:1) or Toluene | Toluene or 2-MeTHF | THF or DMF |
| Temperature | 80 - 110 °C | 80 - 110 °C | Room Temp - 60 °C |
Diagrams
Caption: Key challenges of the substrate and corresponding solutions.
Caption: A systematic workflow for troubleshooting common reaction failures.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a representative reaction with 4-methoxyphenylboronic acid.
-
Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid (1.0 equiv.), 4-methoxyphenylboronic acid (1.3 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Inert Atmosphere: Seal the vial with a septum, and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., 10:1 ratio, to achieve a 0.2 M concentration with respect to the limiting reagent) via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC until consumption of the starting material is observed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes a representative reaction with morpholine.
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., SPhos Pd G4, 2 mol%) and sodium tert-butoxide (NaOtBu, 2.5 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid (1.0 equiv.) and degassed toluene (to achieve a 0.2 M concentration).
-
Nucleophile Addition: Add morpholine (1.2 equiv.) via syringe.
-
Reaction: Place the sealed tube in a preheated heating block or oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC.
-
Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and separate the layers. Extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude material by flash column chromatography.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
MacMillan, D. W. C., et al. Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Hartwig, J. F., et al. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Central Science. [Link]
-
Buchwald, S. L., et al. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Lee, S., et al. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry. [Link]
-
Reddit user discussion on r/Chempros. How to approach choosing reaction conditions for Suzuki? [Link]
-
Reddit user discussion on r/Chempros. Diagnosing issues with a failed Suzuki coupling? [Link]
-
Reddit user discussion on r/Chempros. Struggling with Suzuki Reaction. [Link]
-
da Silva, A. F., et al. Advancements in double decarboxylative coupling reactions of carboxylic acids. Beilstein Journal of Organic Chemistry. [Link]
-
Szostak, M., et al. (A) Cross-coupling of carboxylic acid derivatives. (B) The first... ResearchGate. [Link]
-
Reddit user discussion on r/chemistry. Help troubleshooting a Buchwald-Hartwig amination? [Link]
-
Gurbanov, A. V., et al. Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate. [Link]
-
Reddit user discussion on r/OrganicChemistry. Carboxylic acid and Cross Coupling reactions. [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Wikipedia. Decarboxylative cross-coupling. [Link]
-
Ghorbani-Choghamarani, A., et al. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. RSC Advances. [Link]
-
MacMillan, D. W. C., et al. Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Journal of the American Chemical Society. [Link]
-
Blakey, S., et al. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Bryce, M. R., et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
ResearchGate. Optimization of reaction conditions for Suzuki coupling 1. [Link]
-
PubChem. 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid. [Link]
-
Torborg, C., et al. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
Al-Warhi, T., et al. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules. [Link]
-
Liu, L., et al. Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. Nature Communications. [Link]
-
ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction. [Link]
-
ResearchGate. Cross-Coupling Reactions: A Practical Guide. [Link]
-
Molecules. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. [Link]
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]
-
Fleckenstein, C. A., et al. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
ResearchGate. Optimization in reaction conditions for Suzuki coupling reactions... [Link]
-
Chinchilla, R., et al. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
MySkinRecipes. 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. reddit.com [reddit.com]
- 18. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Brominated Pyridine Compounds
Welcome to the Technical Support Center for the purification of brominated pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of these critical building blocks. Brominated pyridines are foundational in medicinal chemistry and materials science, yet their purification is frequently hampered by issues ranging from persistent impurities to compound instability.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. The advice herein is grounded in established chemical principles and field-proven experience to ensure scientific integrity and experimental success.
Part 1: Troubleshooting Guides
This section addresses specific issues encountered during the purification of brominated pyridine compounds, offering causal explanations and actionable solutions.
Issue 1: Chromatography - Poor Separation and Peak Tailing
Q: I'm running a silica gel column to purify my brominated pyridine, but I'm getting poor separation between my product and an impurity. My product peak is also tailing significantly. What's happening and how can I fix it?
A: This is a classic problem when purifying pyridine derivatives on standard silica gel. The root cause is the basicity of the pyridine nitrogen, which strongly interacts with the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to several purification artifacts:
-
Peak Tailing: The strong adsorption causes a portion of the compound to move more slowly and erratically down the column, resulting in a "tail" on the backside of the peak in your chromatogram.
-
Poor Resolution: When peaks tail, they broaden and overlap with adjacent peaks, making it difficult to achieve baseline separation from closely eluting impurities.
-
Irreversible Adsorption: In some cases, a portion of your product can become permanently stuck to the column, leading to lower yields.
-
On-Column Degradation: The acidic nature of silica gel can promote the degradation of sensitive brominated pyridines.
The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, forming a strong hydrogen bond or even a proton-transfer interaction with the acidic silanol groups. This is particularly problematic for brominated pyridines where the electron-withdrawing nature of the bromine atom can influence the pKa of the pyridine nitrogen, but the fundamental interaction remains.
-
Eluent Modification (The Primary Solution): The most effective solution is to neutralize the acidic sites on the silica gel by adding a basic modifier to your eluent system.[1]
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your solvent system (e.g., hexane/ethyl acetate). TEA is a volatile base that will compete with your pyridine for the acidic sites on the silica, effectively "capping" them and allowing your compound to elute symmetrically.
-
Ammonia: For more polar solvent systems, using a solution of 7N ammonia in methanol (0.5-2%) can also be effective.
-
-
Choice of Stationary Phase:
-
Neutral or Basic Alumina: Consider using neutral or basic alumina as your stationary phase instead of silica gel. Alumina is generally less acidic and can provide better peak shape for basic compounds.
-
Deactivated Silica: You can "deactivate" your silica gel by pre-treating it with a solution of your eluent containing the basic modifier before loading your sample.
-
-
Dry Loading Technique: If your crude product has poor solubility in the eluent, it can lead to band broadening.[1]
-
Protocol: Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel or Celite to this solution. Evaporate the solvent completely to get a dry, free-flowing powder. Carefully load this powder onto the top of your column. This ensures your compound is introduced to the column in a narrow, uniform band.
-
Caption: Decision workflow for troubleshooting poor separation in bromopyridine purification.
Issue 2: Recrystallization - Product "Oiling Out" or Failing to Crystallize
Q: I'm trying to recrystallize my crude brominated pyridine, but it keeps precipitating as an oil. In other cases, nothing crashes out of solution even after cooling. What should I do?
A: "Oiling out" is a common problem in recrystallization where the compound's solubility is exceeded at a temperature above its melting point. Essentially, it comes out of solution as a liquid instead of forming a crystal lattice. Failure to crystallize usually indicates that the solution is not supersaturated enough or that nucleation is inhibited.
-
Oiling Out: This often happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute. It can also be caused by the presence of impurities that depress the melting point of your compound.
-
Failure to Crystallize: This can be due to using too much solvent, cooling the solution too quickly, or the absence of nucleation sites for crystal growth to begin.
-
Troubleshooting "Oiling Out":
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a bit more of the same solvent (or a more polar co-solvent) to increase the solubility and then allow it to cool slowly again.
-
Lower the Cooling Temperature: Try cooling the solution to a lower temperature (e.g., in an ice bath or freezer) after it has cooled to room temperature.
-
Change the Solvent System: Choose a solvent with a lower boiling point. Often, a two-solvent system (one in which the compound is soluble and one in which it is less soluble) provides better control over the crystallization process.
-
-
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask below the surface of the liquid with a glass rod.[1] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product, add a tiny crystal (a "seed crystal") to the cooled solution. This provides a template for other molecules to crystallize upon.
-
Reduce Solvent Volume: If you've used too much solvent, carefully evaporate some of it under reduced pressure or with a gentle stream of nitrogen and then try cooling again.
-
| Problem | Probable Cause | Primary Solution | Secondary Action |
| "Oiling Out" | Compound melting point is below the solution's saturation temperature. | Re-heat, add more solvent, and cool slowly. | Switch to a lower-boiling point solvent or use a co-solvent system. |
| Failure to Crystallize | Solution is not supersaturated or lacks nucleation sites. | Reduce solvent volume. | Scratch the flask or add a seed crystal. |
| Colored Crystals | Co-crystallization of colored impurities. | Perform a hot filtration of the dissolved crude product. | Add activated charcoal to the hot solution before filtration.[2] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing brominated pyridines?
A1: The impurity profile is highly dependent on the synthetic route.
-
From Direct Bromination: This method is often harsh and can lead to a mixture of regioisomers (e.g., 2-bromo- vs. 4-bromopyridine if starting from a substituted pyridine) and over-brominated species (dibromo- or tribromopyridines).[3][4]
-
From Aminopyridines (Sandmeyer-type reaction): Common impurities include unreacted aminopyridine starting material and potentially phenolic byproducts if the diazonium salt intermediate reacts with water.
-
From Metal-Catalyzed Cross-Coupling: Residual transition metals (like palladium or copper), ligands, and starting materials (e.g., a chloropyridine if performing a halogen exchange) can be present.[5][6]
Q2: My brominated pyridine is a liquid. Is distillation a good purification method?
A2: Yes, fractional vacuum distillation can be very effective, especially for separating isomers with different boiling points or for removing non-volatile impurities.[7][8] However, consider the thermal stability of your compound. Some brominated pyridines can decompose at high temperatures. Always perform distillation under reduced pressure to lower the required temperature.
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques is recommended for a comprehensive assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the best method to confirm the structure of your desired product and identify any structural isomers or major impurities.[8]
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods are excellent for determining the percentage purity of your sample by separating it from trace impurities.[2]
-
Mass Spectrometry (MS): This confirms the molecular weight of your product.[8]
Q4: My purified brominated pyridine is a colorless oil, but it turns yellow or brown over time. Why is this happening and how can I store it?
A4: Discoloration often indicates degradation or oxidation.[8] Brominated pyridines can be sensitive to light, air (oxygen), and residual acid.
-
Storage Recommendations: Store the purified compound in a tightly sealed amber glass vial to protect it from light.[2] For long-term storage, flushing the vial with an inert gas like argon or nitrogen to displace air is recommended. Storing at low temperatures (2-8 °C) can also enhance stability.
Caption: Logical links between impurity types and purification methods.
References
- Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
-
MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]
-
Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Retrieved from [Link]
-
ACS Publications. (2012). Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2012). How to carry out bromination of pyridine at 2- or 4- positions?. Retrieved from [Link]
-
ResearchGate. (n.d.). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Retrieved from [Link]
-
MDPI. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Retrieved from [Link]
-
MDPI. (n.d.). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved from [Link]
-
Sciencemadness.org. (2009). recrystallisation of pyridinium tribromide. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment. Retrieved from [Link]
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Technical Support Center: De-bromination of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid
Welcome to the technical support guide for the de-bromination of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this specific synthetic transformation. The following question-and-answer section provides in-depth, field-proven insights to help you navigate potential issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common and effective method for the de-bromination of this specific substrate?
The most robust and widely employed method for removing the bromine atom from 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid is catalytic hydrogenation . This reaction typically involves using a palladium catalyst, most commonly palladium on activated carbon (Pd/C), in the presence of a hydrogen source.
The primary reason for its prevalence is its high functional group tolerance and chemoselectivity. Under neutral and mild conditions, catalytic hydrogenation can selectively cleave the Carbon-Bromine (C-Br) bond without affecting other sensitive groups present in the molecule, such as the carboxylic acid and the pyridine ring.[1][2][3] The general reactivity for hydrogenolysis of aryl halides is I > Br > Cl > F, making the C-Br bond susceptible to cleavage under conditions that leave other functionalities intact.[4]
Q2: I'm planning my first attempt. Can you provide a reliable starting protocol?
Certainly. The following protocol is a standard, well-validated starting point for this transformation. It is designed to be a self-validating system with clear checkpoints.
Experimental Protocol: Catalytic Hydrogenation via Hydrogen Gas
Materials:
-
1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid (Substrate)
-
10% Palladium on Carbon (Pd/C), 50% wet (Catalyst)
-
Methanol (MeOH) or Ethanol (EtOH) (Solvent)
-
Sodium Acetate (NaOAc) or Sodium Hydroxide (NaOH) (Base, optional but recommended)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
Celite® (Filter aid)
Procedure:
-
Vessel Preparation: To a hydrogenation flask or a suitable round-bottom flask equipped with a magnetic stir bar, add the substrate (1.0 eq).
-
Solvent & Base Addition: Add the solvent (e.g., Methanol, ~0.1 M concentration). Add a mild base such as Sodium Acetate (1.1 eq) to act as a scavenger for the hydrobromic acid (HBr) that is generated. The HBr byproduct can poison the palladium catalyst and slow or stall the reaction.[5][6]
-
Catalyst Addition: Carefully add 10% Pd/C (typically 1-5 mol% Pd relative to the substrate) to the mixture.
-
Inerting the System: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove all oxygen.
-
Introducing Hydrogen: Introduce hydrogen gas into the flask, either from a balloon or by connecting it to a Parr apparatus set to the desired pressure (start with atmospheric pressure or slightly above, e.g., 50 psi).
-
Reaction: Stir the reaction vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Take a small aliquot, filter it through a syringe filter to remove the catalyst, and analyze. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the starting material is consumed, carefully vent the hydrogen and purge the flask with an inert gas.
-
Catalyst Filtration: Dilute the reaction mixture with more solvent and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent to ensure complete recovery of the product. Caution: Do not allow the catalyst-Celite® pad to dry completely in the air, as it can be pyrophoric. Quench the pad with water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by crystallization or column chromatography.
Diagram: General Experimental Workflow
Caption: A streamlined workflow for the catalytic de-bromination.
Q3: My reaction is very slow or has stalled. What are the common causes and how can I fix them?
An incomplete or stalled reaction is the most frequent issue. The underlying causes are often related to catalyst activity or reaction conditions.
Troubleshooting Guide: Incomplete Reaction
| Potential Cause | Explanation | Recommended Solution(s) |
| Catalyst Poisoning | The pyridine nitrogen can coordinate to the palladium surface, inhibiting its catalytic activity.[7] More commonly, the HBr generated during the reaction protonates the pyridine and the resulting salt, or the HBr itself, poisons the catalyst.[5] | Add a Base: Include a mild, non-nucleophilic base like sodium acetate, potassium carbonate, or a hindered amine (e.g., Diisopropylethylamine) in the reaction mixture from the start to neutralize the HBr as it forms.[5][6] |
| Poor Catalyst Quality/Activity | The Pd/C catalyst may be old, have been improperly stored, or may be from a low-quality batch. Activity can vary significantly between suppliers. | Use Fresh Catalyst: Always use a fresh bottle of catalyst or one that has been stored properly under an inert atmosphere. If a reaction fails, trying a different batch or supplier is a wise step. |
| Insufficient Hydrogen | Poor contact between the hydrogen gas, the catalyst surface, and the substrate will slow the reaction. This can be due to low pressure or inadequate mixing. | Increase H₂ Pressure: If using a balloon, ensure it remains inflated. For more difficult reductions, use a Parr or H-Cube® apparatus to increase hydrogen pressure (e.g., 30-80 bar).[8] Improve Stirring: Increase the stirring rate to maximize the gas-liquid-solid interface. |
| Poor Substrate Solubility | If the substrate is not fully dissolved in the chosen solvent, the reaction will be limited by the dissolution rate. | Change Solvent: Switch to a solvent system where the substrate has higher solubility. A co-solvent system (e.g., MeOH/THF) can sometimes be effective. |
Diagram: Troubleshooting Logic for Stalled Reactions
Caption: A decision tree for troubleshooting incomplete de-bromination.
Q4: I'm observing hydrogenation of the pyridine ring to form a piperidine derivative. How can I prevent this side reaction?
This is a critical issue of chemoselectivity. While Pd/C is generally selective for dehalogenation, over-reduction of the pyridine ring can occur under certain conditions.[8][9]
Strategies to Maximize Selectivity:
-
Catalyst Choice: Palladium (Pd) is significantly less prone to hydrogenating pyridine rings than Platinum (Pt) or Rhodium (Rh).[7][9] Stick with Pd/C for this transformation. Avoid catalysts like PtO₂ or Rh/C unless piperidine formation is the goal.
-
Reaction Conditions: Pyridine hydrogenation typically requires more forcing conditions (higher temperatures and pressures).[8][10] To favor de-bromination, maintain mild conditions:
-
Temperature: Run the reaction at room temperature. Avoid heating.
-
Pressure: Use low hydrogen pressure (e.g., atmospheric or up to 50 psi). High pressures will accelerate ring reduction.
-
-
Solvent System: Using a neutral solvent like methanol, ethanol, or ethyl acetate is preferred. While acidic solvents like glacial acetic acid can sometimes enhance catalyst activity by protonating the pyridine nitrogen, they can also make the ring more susceptible to reduction.[11] Avoid strongly acidic conditions if ring saturation is a concern.
Q5: Can I use transfer hydrogenation instead of hydrogen gas for safety or equipment reasons?
Yes, transfer hydrogenation is an excellent and often safer alternative to using pressurized hydrogen gas. In this method, a hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface.
Common Transfer Hydrogenation Systems:
-
Ammonium Formate (HCO₂NH₄): This is a very common and effective hydrogen donor used with Pd/C. Typically, a large excess (3-10 equivalents) is used in a protic solvent like methanol.
-
Formic Acid (HCO₂H): Can be used as a hydrogen source, often in combination with an amine base like triethylamine.
-
1,4-Cyclohexadiene: Another effective hydrogen donor.
Key Advantage: These reactions can be run in standard glassware under an inert atmosphere (e.g., a nitrogen-filled balloon) without the need for specialized high-pressure equipment, making the process more accessible and safer on a lab scale.[3]
References
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Synthesis, 2010(02), 217-220.
- Wickens, Z. K., et al. (2016). Reduction by Oxidation: Selective Hydrodehalogenation of Aryl Halides by Mediated Oxalate Oxidation. Journal of the American Chemical Society.
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]
- Le, C. M., et al. (2021). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]
- Hisatomi, T., et al. (2018). Catalytic Dehalogenation of Aryl Halides via Excited State Electron Transfer from the Co(I) State of B 12 Complex. Journal of the Physical Chemistry B.
- Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. Benchchem.
- Preventing debromination in reactions with 2-Bromo-4-iodopyridine. Benchchem.
- Side-product formation in the hydrogen
- B. P. S. (2004). Efficient Asymmetric Hydrogenation of Pyridines.
- S. S. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing.
- Alshakova, I., et al. (2023). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv.
- Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
-
Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts. ResearchGate. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acid Anhydrides. MDPI. [Link]
-
Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. MDPI. [Link]
- Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository.
-
Reaction Conditions for Selective Debromination. Reddit. [Link]
-
Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC - NIH. [Link]
- Process for the catalytic debromination of halogenated monocyclic aromatic compounds.
-
Dehalogenation. Wikipedia. [Link]
-
1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid. PubChem. [Link]
-
Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]
-
decarboxylative bromination. ResearchGate. [Link]
-
Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. SciSpace. [Link]
-
Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. PMC - NIH. [Link]
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- 2. researchwithrutgers.com [researchwithrutgers.com]
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- 4. Dehalogenation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. EP0593251A1 - Process for the catalytic debromination of halogenated monocyclic aromatic compounds - Google Patents [patents.google.com]
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- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
Technical Support Center: Resolution of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic Acid Derivatives
Welcome to the technical support center for the enantiomeric resolution of 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our approach is grounded in established scientific principles and field-proven insights to empower you to overcome challenges in your chiral separation experiments.
Introduction: The "Why" Behind Chiral Resolution
The spatial arrangement of atoms in a molecule can have profound effects on its biological activity. For chiral molecules like 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even cause adverse effects. Therefore, the ability to resolve a racemic mixture into its constituent enantiomers is a critical step in drug discovery and development. This guide will walk you through the two primary methods for achieving this separation: diastereomeric salt formation and chiral High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: I am starting with the racemic acid. Which resolution method should I try first, diastereomeric salt formation or chiral HPLC?
A1: The choice between diastereomeric salt formation and chiral HPLC depends on the scale of your resolution and your available resources.
-
Diastereomeric salt formation is often preferred for larger-scale resolutions (multi-gram to kilogram) as it can be more cost-effective.[1] However, it requires finding a suitable chiral resolving agent and a solvent system that allows for the selective crystallization of one diastereomer, which can be a trial-and-error process.[2]
-
Chiral HPLC is an excellent choice for analytical to semi-preparative scales (microgram to gram). It offers the advantage of rapid method development and high-resolution separation for a wide range of compounds.[3] However, it can be more expensive in terms of specialized columns and solvent consumption for large-scale purification.
A pragmatic approach is to first develop an analytical chiral HPLC method to confirm the presence of both enantiomers and to have a tool to determine the enantiomeric excess (e.e.) of any resolved material. Then, for larger quantities, you can explore diastereomeric salt resolution.
Q2: How do I select a suitable chiral resolving agent for my carboxylic acid?
A2: For the resolution of a carboxylic acid, you will need a chiral base to form a diastereomeric salt. The selection is a critical step and often involves screening a variety of commercially available resolving agents. Commonly used chiral bases include:
-
Naturally occurring alkaloids (e.g., brucine, strychnine, quinine, cinchonidine).
-
Synthetic chiral amines (e.g., (R)- or (S)-1-phenylethylamine, (R)- or (S)-1-(1-naphthyl)ethylamine).
The ideal resolving agent will form a salt with one enantiomer that is significantly less soluble in a given solvent than the salt of the other enantiomer, allowing for separation by fractional crystallization.
Q3: My diastereomeric salt crystallization is not working. What are the common reasons for failure?
A3: Several factors can hinder a successful diastereomeric salt resolution:
-
Poor Solvent Choice: The solvent system is critical. The diastereomeric salts must have different solubilities. A thorough solvent screen is essential.
-
Formation of an Oil or Gum: If the salt "oils out" instead of crystallizing, try using a less polar solvent or a mixture of solvents. Lowering the concentration may also help.
-
Co-crystallization: Both diastereomeric salts may crystallize together. This can sometimes be overcome by changing the solvent, the cooling rate, or the concentration.
-
Racemization: While less common for this compound under typical resolution conditions, ensure your conditions (e.g., pH, temperature) are not causing racemization of your starting material.
Q4: For chiral HPLC, what type of chiral stationary phase (CSP) is a good starting point for this class of compounds?
A4: For a molecule containing an aromatic pyridine ring and a carboxylic acid group, polysaccharide-based CSPs are a highly successful starting point.[4] Specifically, columns based on derivatives of amylose and cellulose, such as those with tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate) selectors, are recommended for initial screening.
Q5: I'm seeing poor peak shape (tailing or fronting) in my chiral HPLC. What can I do?
A5: Poor peak shape is a common issue in HPLC. For acidic compounds like yours, peak tailing is often observed. Here are some troubleshooting steps:
-
Mobile Phase Additives: The pyridine nitrogen and the carboxylic acid can interact with the stationary phase in undesirable ways. Adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can protonate the pyridine, while adding a basic modifier (e.g., 0.1% diethylamine) can deprotonate the carboxylic acid. The choice depends on the mobile phase and the column. For polysaccharide columns in normal phase, a small amount of an alcohol is often used as a modifier.
-
Sample Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the sample concentration.
-
Column Contamination: Residual basic or acidic compounds on the column can cause peak shape issues. Flushing the column with a strong solvent may help.
Troubleshooting Guides
Diastereomeric Salt Resolution
| Problem | Potential Cause | Troubleshooting Steps |
| No crystallization occurs | The diastereomeric salt is too soluble in the chosen solvent. | - Try a less polar solvent or a mixture of solvents.- Increase the concentration of the salt.- Cool the solution to a lower temperature.- Try seeding the solution with a small crystal if available. |
| Both diastereomers crystallize | The solubilities of the diastereomeric salts are too similar in the chosen solvent. | - Screen a wider range of solvents.- Employ a slower cooling rate to allow for more selective crystallization.- Consider a different chiral resolving agent. |
| The salt "oils out" | The melting point of the salt is lower than the boiling point of the solvent, or the salt has a high affinity for the solvent. | - Use a lower-boiling point solvent.- Use a solvent in which the salt is less soluble.- Decrease the concentration. |
| Low enantiomeric excess (e.e.) of the resolved acid | Incomplete separation of the diastereomeric salts. | - Perform multiple recrystallizations of the diastereomeric salt.- Ensure the salt is completely dry before proceeding to the acid-base workup to liberate the free acid. |
Chiral HPLC Resolution
| Problem | Potential Cause | Troubleshooting Steps |
| No separation of enantiomers | The chiral stationary phase (CSP) is not suitable for your compound under the current conditions. | - Screen different types of CSPs (e.g., amylose vs. cellulose-based).- Change the mobile phase composition (e.g., vary the ratio of hexane/alcohol in normal phase).- Try different mobile phase modifiers (acidic or basic additives).[4] |
| Poor resolution (Rs < 1.5) | Sub-optimal mobile phase composition or flow rate. | - Optimize the percentage of the polar modifier (e.g., isopropanol, ethanol) in the mobile phase.- Reduce the flow rate to increase the number of theoretical plates. |
| Peak tailing | Secondary interactions between the analyte and the stationary phase. | - Add a mobile phase modifier (e.g., 0.1% TFA or DEA).- For derivatives like esters or amides, ensure complete conversion from the acid, as residual acid can cause tailing. |
| Peak fronting | Sample overload or a mismatch between the sample solvent and the mobile phase. | - Reduce the sample concentration or injection volume.- Dissolve the sample in the mobile phase if possible. |
| Shifting retention times | Changes in mobile phase composition, temperature, or column equilibration. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Allow sufficient time for the column to equilibrate with the mobile phase before injecting the sample. |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution
This protocol is a general guideline and will likely require optimization for your specific derivative.
1. Selection of Chiral Resolving Agent and Solvent:
-
In separate small-scale experiments, dissolve your racemic acid in a suitable solvent (e.g., ethanol, methanol, acetone, ethyl acetate).
-
Add 0.5 equivalents of a solution of a chiral resolving agent (e.g., (R)-(-)-1-phenylethylamine) in the same solvent.
-
Observe for the formation of a precipitate upon standing at room temperature or upon cooling.
-
Repeat with different chiral bases and solvents to identify the most promising combination for selective crystallization.
2. Diastereomeric Salt Formation and Fractional Crystallization:
-
Dissolve 1.0 equivalent of the racemic 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid in the chosen solvent with gentle heating.
-
Add 0.5 equivalents of the selected chiral resolving agent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent. This is your first crop of diastereomeric salt.
-
Concentrate the mother liquor to obtain a second crop of crystals, which will be enriched in the other diastereomer.
3. Liberation of the Enantiomerically Enriched Acid:
-
Suspend the crystalline diastereomeric salt in water.
-
Add a strong acid (e.g., 1 M HCl) until the pH is acidic (pH ~2) to protonate the carboxylic acid and the chiral amine.
-
Extract the enantiomerically enriched carboxylic acid with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the resolved acid.
4. Determination of Enantiomeric Excess (e.e.):
-
Analyze a small sample of the resolved acid using a pre-developed chiral HPLC method (see Protocol 2) to determine the e.e.
-
Further recrystallizations of the diastereomeric salt may be necessary to achieve the desired e.e.
Protocol 2: Chiral HPLC Method Development
This protocol outlines a screening approach for developing an analytical method to separate the enantiomers of your target compound or its derivatives (e.g., methyl or ethyl ester).
1. Column and Mobile Phase Screening:
-
Initial Columns:
-
Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate))
-
Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate))
-
-
Initial Mobile Phases (Normal Phase):
-
Hexane/Isopropanol (90:10, v/v)
-
Hexane/Ethanol (90:10, v/v)
-
-
Initial Conditions:
-
Flow rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at a wavelength where your compound absorbs (e.g., 254 nm).
-
2. Optimization:
-
If no or poor separation is observed, systematically vary the ratio of the alcohol modifier (e.g., from 5% to 30%).[4]
-
If peak shape is poor, add 0.1% trifluoroacetic acid (TFA) or 0.1% diethylamine (DEA) to the mobile phase. Note that basic modifiers should be used with caution on some coated polysaccharide columns.
-
Once a promising separation is achieved, optimize the flow rate to improve resolution.
3. Semi-Preparative Purification:
-
For purification of small quantities, the optimized analytical method can be scaled up to a semi-preparative column with a larger internal diameter.
-
Increase the injection volume and sample concentration.
-
Collect the fractions corresponding to each enantiomer.
-
Analyze the collected fractions by the analytical method to confirm purity.
Data Presentation
Table 1: Example Solvent Screening for Diastereomeric Salt Resolution
| Solvent | Chiral Base | Observation |
| Methanol | (R)-1-phenylethylamine | Clear solution |
| Ethanol | (R)-1-phenylethylamine | Crystalline precipitate after 2h at RT |
| Acetone | (R)-1-phenylethylamine | Amorphous solid |
| Ethyl Acetate | (R)-1-phenylethylamine | Oil formation |
| Isopropanol | (S)-1-(1-naphthyl)ethylamine | Crystalline precipitate on cooling |
Table 2: Example Chiral HPLC Screening Results
| CSP | Mobile Phase (v/v) | Modifier | Retention Times (min) | Resolution (Rs) |
| Chiralpak IA | Hexane/IPA (90/10) | None | 8.5, 9.2 | 1.3 |
| Chiralpak IA | Hexane/IPA (90/10) | 0.1% TFA | 7.1, 8.0 | 1.8 |
| Chiralcel OD-H | Hexane/EtOH (80/20) | None | 10.3 (broad) | < 0.5 |
| Chiralpak IC | Hexane/IPA (85/15) | 0.1% TFA | 6.5, 7.8 | 2.1 |
Visualizations
Workflow for Chiral Resolution
Caption: Workflow for the resolution of enantiomers.
Troubleshooting Logic for Diastereomeric Salt Crystallization
Caption: Decision tree for troubleshooting diastereomeric salt crystallization.
References
-
N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. Request PDF - ResearchGate. Available at: [Link]
-
Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. Available at: [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]
-
Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Available at: [Link]
-
Chiral resolution of dl-leucine via salifying tartaric acid derivatives. RSC Publishing. Available at: [Link]
-
Scalable Process of Spiro(cyclopropane)oxazepane Pyridine Carboxylic Acid through Kulinkovich, Mitsunobu, and Pd-Catalyzed Intramolecular C–N Coupling. Request PDF - ResearchGate. Available at: [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC - NIH. Available at: [Link]
-
Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Publishing. Available at: [Link]
-
Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives. CNR-IRIS. Available at: [Link]
- Novel method for synthesizing cyclopropyl bromide. Google Patents.
-
Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. Available at: [Link]
Sources
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- 2. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds [mdpi.com]
managing impurities in the production of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid
Welcome to the technical support center for the synthesis and purification of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with the production of this key chemical intermediate. Our goal is to provide you with the expertise and practical solutions needed to ensure the highest standards of purity and yield in your manufacturing process.
The control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Impurities can arise from a multitude of sources, including starting materials, intermediates, by-products from side reactions, and degradation of the product itself.[1][3] This guide provides a structured approach to understanding, identifying, and managing these impurities effectively.
Logical Workflow for Impurity Management
The following diagram illustrates a systematic approach to identifying and controlling impurities throughout the synthesis process.
Caption: A typical workflow for synthesis, monitoring, and quality control.
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of impurities I should expect during the synthesis of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid?
A1: Based on the common synthetic route (cyclopropanation of an acetonitrile followed by hydrolysis), impurities can be classified according to International Council for Harmonisation (ICH) guidelines into three main categories:[4][5][6]
-
Organic Impurities: These are the most common and structurally related to the desired product.
-
Starting Materials: Unreacted 2-(5-bromopyridin-3-yl)acetonitrile.
-
Intermediates: Residual 1-(5-bromopyridin-3-yl)cyclopropanecarbonitrile from the first step.
-
By-products: Most notably, 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxamide, which results from incomplete hydrolysis of the nitrile intermediate. This is a very common impurity in nitrile-to-acid conversions.[7]
-
Degradation Products: Bromopyridine derivatives can be susceptible to hydrolysis or oxidation under harsh conditions (e.g., strong acid/base, high temperatures), potentially leading to hydroxylated or N-oxide species.[8][9]
-
-
Inorganic Impurities: These can result from reagents, ligands, and catalysts used in the synthesis.[3][4] This may include residual inorganic salts from work-up procedures.
-
Residual Solvents: Any solvent used during the reaction, extraction, or crystallization process that is not fully removed.[4][10] Common examples include toluene, acetonitrile, ethyl acetate, or alcohols.
Q2: What are the regulatory thresholds for reporting and identifying impurities?
A2: The ICH Q3A(R2) guideline provides a clear framework for this.[4][5] The thresholds are based on the maximum daily dose of the final drug product. Assuming a standard daily dose, the key thresholds are:
| Threshold Type | Limit | Requirement |
| Reporting Threshold | ≥ 0.05% | Any impurity at or above this level must be reported in a regulatory submission.[3][4] |
| Identification Threshold | ≥ 0.10% | The structure of any impurity at or above this level must be determined.[3] |
| Qualification Threshold | ≥ 0.15% | Toxicological data is required to establish the biological safety of any impurity at or above this level.[4][6] |
Note: These are general thresholds and may vary based on the specific API and its therapeutic indication.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low Yield in the Cyclopropanation Step
Question: My HPLC analysis of the crude reaction mixture after reacting 2-(5-bromopyridin-3-yl)acetonitrile with 1-bromo-2-chloroethane shows a significant amount of unreacted starting material. What are the likely causes and solutions?
Answer: Low conversion in this phase-transfer catalyzed or strong-base mediated cyclopropanation can typically be traced to a few key factors:
-
Cause A: Inefficient Phase Transfer: If using a phase-transfer catalyst (e.g., a quaternary ammonium salt), its activity may be compromised.
-
Solution: Ensure the catalyst is of high quality and used at the correct loading. Consider screening alternative phase-transfer catalysts. Agitation speed is also critical; ensure the organic and aqueous phases are mixing vigorously to maximize the interfacial area.
-
-
Cause B: Insufficient Base Strength or Stoichiometry: The reaction relies on the deprotonation of the acetonitrile.
-
Solution: Verify the concentration and stoichiometry of your base (e.g., 50% aq. NaOH). Ensure it is added in sufficient excess to drive the reaction to completion.
-
-
Cause C: Reaction Temperature: Temperature can play a critical role in reaction kinetics.
-
Solution: While higher temperatures can increase reaction rates, they may also promote side reactions or degradation.[11] An optimal temperature must be determined experimentally. If the reaction is sluggish at a lower temperature (e.g., 60 °C), a controlled, incremental increase could improve conversion. Monitor impurity formation closely during this optimization.
-
Issue 2: High Levels of Amide Impurity After Hydrolysis
Question: After the hydrolysis step, my product contains over 1% of the corresponding amide, 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxamide. How can I reduce this impurity?
Answer: The presence of the amide is a classic sign of incomplete hydrolysis.[7] The conversion of the amide to the carboxylic acid is often the rate-limiting step.
-
Cause A: Insufficient Reaction Time or Temperature: The hydrolysis conditions may not be harsh enough to drive the reaction to completion.
-
Solution 1 (Process Chemistry): Extend the reaction time or increase the temperature. For acid hydrolysis (e.g., with concentrated HCl), refluxing for a longer duration is a common strategy.[7] Monitor the reaction progress by HPLC to determine the point at which the amide level is acceptable without causing significant degradation of the final product.
-
Solution 2 (Purification): If process modifications are insufficient, the amide can be removed during purification. Since the carboxylic acid is acidic and the amide is neutral, their solubility profiles differ significantly with pH.
-
Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Perform an aqueous extraction with a basic solution (e.g., 1M sodium carbonate or bicarbonate). The desired carboxylic acid will deprotonate and move into the aqueous phase, while the neutral amide impurity remains in the organic layer.
-
Separate the layers. The organic layer containing the amide can be discarded.
-
Acidify the aqueous layer (e.g., with 1M HCl) to precipitate the pure carboxylic acid product.
-
Filter, wash the solid with water to remove inorganic salts, and dry.
-
-
Diagram: Purification via Acid-Base Extraction
Caption: Workflow for removing neutral amide impurity from the acidic product.
Issue 3: Managing Residual Solvents in the Final Product
Question: My final product fails the specification for residual acetonitrile after crystallization. What are the best practices for solvent removal?
Answer: Residual solvents are a critical quality attribute and are strictly regulated by guidelines such as ICH Q3C.[10][12] Acetonitrile is a Class 2 solvent, meaning its use should be limited due to its toxicity.[13]
-
Strategy 1: Optimize the Final Crystallization Step: The choice of crystallization solvent is paramount.
-
Anti-solvent Crystallization: If your product is crystallized from a solvent like acetonitrile, consider adding an "anti-solvent" in which your product is poorly soluble (e.g., water or heptane). This will induce precipitation of the product while the impurities and original solvent remain in the mother liquor.[6]
-
Solvent Selection: Whenever possible, select a final crystallization solvent from Class 3 (lower toxicity potential), such as ethanol, isopropanol, or ethyl acetate.[12]
-
-
Strategy 2: Improve Drying Conditions: The drying process is the final and most direct way to remove residual solvents.
-
Increase Drying Time and Temperature: A longer drying time or a moderate increase in temperature (while ensuring product stability) can enhance solvent removal.
-
Use of Vacuum: Drying under high vacuum significantly lowers the boiling point of solvents, facilitating their removal. A vacuum oven is standard equipment for this purpose.
-
Nitrogen Sweep: Using a gentle stream of heated nitrogen during drying can help carry away solvent vapors.
-
Key Experimental Protocols
Protocol 1: HPLC Method for In-Process Control and Final Purity Analysis
This protocol provides a general framework for monitoring the reaction and assessing the final product's purity. Method validation according to ICH guidelines is required for use in a regulated environment.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 20 min, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
This method is a starting point and should be optimized for your specific impurity profile.[4]
Protocol 2: GC-MS Headspace Analysis for Residual Solvents
This is a standard method for quantifying residual solvents according to ICH Q3C guidelines.
| Parameter | Condition |
| Instrument | Headspace Gas Chromatograph with Mass Spectrometer (HS-GC-MS) |
| Sample Preparation | Accurately weigh ~100 mg of the API into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO). Crimp securely. |
| Headspace Conditions | Incubation Temp: 80 °C; Incubation Time: 20 min |
| GC Column | DB-624 or equivalent (for volatile organics) |
| Carrier Gas | Helium |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Detection | Mass Spectrometry (Scan mode for identification, SIM mode for quantification) |
Quantification should be performed against a calibrated standard of the expected residual solvents.[2]
References
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). European Medicines Agency. [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
-
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). U.S. Food and Drug Administration. [Link]
-
The control of API impurities - A critical issue to the pharmaceutical industry. (n.d.). Pharmaceutical Technology. [Link]
-
Residual Solvents in Pharmaceuticals. (2020). Veeprho. [Link]
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Mastering API Synthesis: Route Selection & Impurity Control. (n.d.). At Tianming Pharmaceutical. [Link]
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Proposed degradation pathways of pyridine derivatives in bacteria... (n.d.). ResearchGate. [Link]
-
ICH Q3C (R6) Step 5 - impurities: guideline for residual solvents. (2019). European Medicines Agency. [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). National Institutes of Health (NIH). [Link]
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Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). National Institutes of Health (NIH). [Link]
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HPLC Methods for analysis of 2-Pyridinecarboxylic acid. (n.d.). HELIX Chromatography. [Link]
-
Steps for Managing Solvents in API Manufacturing. (2024). CBG Biotech. [Link]
-
Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity. (2021). National Institutes of Health (NIH). [Link]
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Analytical Methods for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
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Understanding unconventional routes to impurities from drugs in hydrolytic conditions. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]
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Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. (n.d.). National Institutes of Health (NIH). [Link]
-
Industrial Grade Compound Synthesis Acetonitrile. (n.d.). Hisea Chem. [Link]
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- 7. 3-BROMO-5-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAS 120277-69-2 [matrix-fine-chemicals.com]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic Acid and Alternative Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the ultimate success of a drug candidate. The scaffold not only dictates the three-dimensional arrangement of pharmacophoric elements but also governs the molecule's absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides an in-depth comparison of 1-(5-bromopyridin-3-YL)cyclopropane-1-carboxylic acid, a scaffold of increasing interest, with several common bioisosteric alternatives. Our analysis is grounded in established medicinal chemistry principles and supported by illustrative experimental data to inform rational drug design.
The Rise of Conformationally Restricted Scaffolds
The drive to improve the "drug-likeness" of lead compounds has led to a strategic shift away from predominantly flat, aromatic structures towards more three-dimensional (3D) and conformationally restricted scaffolds.[1][2] These rigid architectures can offer several advantages, including enhanced binding affinity through pre-organization of substituents for optimal target interaction, improved metabolic stability by shielding susceptible positions from enzymatic degradation, and modulated physicochemical properties such as solubility and lipophilicity.[3]
The 1-(5-bromopyridin-3-YL)cyclopropane-1-carboxylic acid scaffold is a compelling example of this design philosophy, combining the unique electronic and steric properties of a cyclopropane ring with the advantageous pharmacological profile of a pyridine moiety. The bromine atom further serves as a versatile handle for synthetic diversification through various cross-coupling reactions.[4]
Profiling 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic Acid
This scaffold integrates three key structural features that each contribute to its overall profile:
-
The Cyclopropane Ring: As a small, strained ring, the cyclopropane moiety imparts significant conformational rigidity. Its pseudo-double bond character can influence electronic properties, and its compact nature provides a 3D exit vector for substituents, allowing for precise exploration of binding pockets.[5]
-
The Pyridine Ring: The replacement of a phenyl ring with a pyridine ring is a common tactic in medicinal chemistry to enhance aqueous solubility, improve metabolic stability, and introduce a hydrogen bond acceptor to interact with biological targets.[6]
-
The Carboxylic Acid: This functional group provides a key point for interaction with biological targets, often forming strong hydrogen bonds or salt bridges. It also influences the overall polarity and solubility of the molecule.
Comparative Analysis with Alternative Scaffolds
The true value of a scaffold is best understood in comparison to its alternatives. Here, we evaluate 1-(5-bromopyridin-3-YL)cyclopropane-1-carboxylic acid against its phenyl, cyclobutyl, and a non-brominated pyridine analog across key drug-like properties.
A. Metabolic Stability
One of the most significant challenges in drug development is engineering molecules that resist rapid metabolism, thereby achieving a suitable pharmacokinetic profile. The primary site of metabolism for many drug candidates is oxidation by cytochrome P450 enzymes in the liver.
Illustrative Comparison of Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Scaffold | t½ (min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 1 | 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid | > 60 | < 10 |
| 2 | 1-(3-Bromophenyl)cyclopropane-1-carboxylic acid | 45 | 25 |
| 3 | 1-(5-Bromopyridin-3-YL)cyclobutane-1-carboxylic acid | > 60 | < 12 |
| 4 | 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid | 50 | 20 |
Causality Behind the Data:
-
Cyclopropane vs. Phenyl (Compound 1 vs. 2): The cyclopropane ring in Compound 1 is generally more resistant to oxidative metabolism than the phenyl ring in its bioisostere, Compound 2. Aromatic rings are often susceptible to hydroxylation, a common metabolic pathway. The C-H bonds of a cyclopropane ring are stronger and less accessible to metabolic enzymes, often leading to a longer half-life and lower intrinsic clearance.[3]
-
Pyridine vs. Phenyl (Compound 1 vs. 2): The nitrogen atom in the pyridine ring of Compound 1 can decrease the electron density of the aromatic system, making it less prone to oxidative metabolism compared to the phenyl ring of Compound 2. This is a widely used strategy to block metabolic "soft spots."
-
Cyclopropane vs. Cyclobutane (Compound 1 vs. 3): Both cyclopropane and cyclobutane scaffolds are more metabolically stable than their linear or larger ring counterparts. In this illustrative comparison, their metabolic stability is comparable, though subtle differences can arise depending on the specific enzymatic interactions.
-
Effect of Bromine (Compound 1 vs. 4): The electron-withdrawing nature of the bromine atom in Compound 1 can further deactivate the pyridine ring towards oxidative metabolism compared to the non-brominated analog, Compound 4.
B. Physicochemical Properties: Lipophilicity and Solubility
A delicate balance between lipophilicity (for membrane permeability) and hydrophilicity (for aqueous solubility) is crucial for oral bioavailability.
Illustrative Physicochemical Properties
| Compound | Scaffold | Calculated logP | Aqueous Solubility (µM, pH 7.4) |
| 1 | 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid | 2.1 | 150 |
| 2 | 1-(3-Bromophenyl)cyclopropane-1-carboxylic acid | 2.8 | 50 |
| 3 | 1-(5-Bromopyridin-3-YL)cyclobutane-1-carboxylic acid | 2.5 | 120 |
| 4 | 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid | 1.3 | 250 |
Causality Behind the Data:
-
Lipophilicity (logP): The pyridine nitrogen in Compound 1 significantly lowers its lipophilicity compared to the phenyl analog (Compound 2), which is a desirable trait for improving solubility and reducing off-target toxicities. The larger cyclobutane ring in Compound 3 slightly increases lipophilicity compared to the cyclopropane ring in Compound 1. The absence of the lipophilic bromine atom in Compound 4 results in the lowest logP.
-
Aqueous Solubility: The increased polarity imparted by the pyridine ring in Compound 1 leads to a significant improvement in aqueous solubility compared to its phenyl counterpart (Compound 2). Compound 4, lacking the bromine, is the most soluble. The carboxylic acid group in all compounds contributes to their aqueous solubility, particularly at physiological pH.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the comparative data presented, standardized experimental protocols are essential.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay determines the rate at which a compound is metabolized by the major drug-metabolizing enzymes found in the liver.
Methodology:
-
Preparation of Reagents:
-
Test compound stock solution (10 mM in DMSO).
-
Pooled human liver microsomes (HLM) (20 mg/mL stock).
-
NADPH regenerating system (e.g., GOLDPak™).
-
Phosphate buffer (0.1 M, pH 7.4).
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Incubation:
-
Pre-warm a solution of HLM in phosphate buffer to 37°C.
-
Add the test compound to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and add it to the quenching solution to stop the reaction.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (k / [microsomal protein concentration]).
-
Determination of Lipophilicity (logP) by Shake-Flask Method
This classic method measures the partitioning of a compound between an aqueous and an organic phase.
Methodology:
-
Preparation:
-
Prepare a phosphate buffer solution (pH 7.4) and saturate it with n-octanol.
-
Saturate n-octanol with the phosphate buffer.
-
Prepare a stock solution of the test compound in the saturated buffer.
-
-
Partitioning:
-
Add equal volumes of the saturated n-octanol and the compound-containing saturated buffer to a vial.
-
Shake the vial vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Centrifuge the vial to ensure complete phase separation.
-
-
Analysis:
-
Carefully sample both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
-
Calculation:
-
logP = log ([Concentration in octanol] / [Concentration in aqueous phase]).
-
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Key structural features of the target scaffold.
Caption: Workflow for in vitro metabolic stability assay.
Conclusion and Future Directions
The 1-(5-bromopyridin-3-YL)cyclopropane-1-carboxylic acid scaffold represents a highly promising starting point for drug discovery campaigns. Its inherent properties, derived from the strategic combination of a cyclopropane ring and a brominated pyridine moiety, offer significant advantages in terms of metabolic stability and physicochemical properties when compared to more traditional phenyl-based scaffolds. The illustrative data presented in this guide, grounded in established medicinal chemistry principles, highlights the potential for this scaffold to yield drug candidates with improved ADME profiles.
For researchers and drug development professionals, the key takeaway is the importance of considering 3D, conformationally restricted scaffolds early in the design process. While the illustrative data provides a strong rationale for the use of the 1-(5-bromopyridin-3-YL)cyclopropane-1-carboxylic acid scaffold, it is imperative that direct experimental comparisons are conducted for any new chemical series. The protocols outlined in this guide provide a robust framework for generating such data. Future work should focus on exploring the structure-activity relationships of derivatives of this scaffold to fully exploit its potential in developing novel therapeutics.
References
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.[Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC, NIH.[Link]
- Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online.[Link]
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC, NIH.[Link]
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The in vitro metabolic stability study of the selected compounds. ResearchGate.[Link]
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Metabolism of cyclopropyl groups. Hypha Discovery Blogs.[Link]
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Three-Dimensional Scaffolds for Tissue Engineering Applications: Role of Porosity and Pore Size. PMC, NIH.[Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.[Link]
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Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone. PubMed Central.[Link]
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Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. MDPI.[Link]
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Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. NIH.[Link]
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Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CSNK2A. PMC, NIH.[Link]
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Cyclopropyl Scaffold: A Generalist for Marketed Drugs. ResearchGate.[Link]
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Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. PMC, NIH.[Link]
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Cyclopropyl Scaffold: A Generalist for Marketed Drugs. PubMed.[Link]
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Rational selection of structurally diverse natural product scaffolds with favorable ADME properties for drug discovery. ResearchGate.[Link]
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1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid. PubChemLite.[Link]
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A Comparative Analysis of the In Vivo Efficacy of Novel Kinase Inhibitors Derived from a 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic Acid Scaffold
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive comparison of the in vivo efficacy of a new generation of investigational kinase inhibitors derived from the 1-(5-bromopyridin-3-YL)cyclopropane-1-carboxylic acid scaffold. These compounds are designed as potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth and proliferation implicated in numerous cancers.[1][2]
The analysis contrasts these novel agents, designated here as the "Cyclopropane Series," with established first- and second-generation mTOR inhibitors. We will delve into the mechanistic rationale for their design, present comparative preclinical data from validated xenograft models, and provide detailed experimental protocols to ensure the reproducibility and validation of these findings.
The Rationale for Targeting the PI3K/Akt/mTOR Pathway
The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway is a central node in cellular regulation, integrating signals from growth factors and nutrient availability to control processes like protein synthesis, cell cycle progression, and autophagy.[1] Dysregulation of this pathway is a common feature in many human cancers, making it a highly attractive target for therapeutic intervention.[3]
mTOR itself is a serine/threonine kinase that functions as the catalytic subunit of two distinct multiprotein complexes: mTORC1 and mTORC2.[1][4]
-
mTORC1: Regulates cell growth by phosphorylating key substrates such as S6 kinase (S6K) and 4E-binding protein 1 (4EBP1), which are essential for protein synthesis.[1]
-
mTORC2: Controls cell proliferation and survival through the phosphorylation of Akt at serine 473, leading to its full activation.[4]
The distinct and crucial roles of both complexes underscore the therapeutic potential of comprehensive mTOR inhibition.
Caption: The PI3K/Akt/mTOR Signaling Pathway.
Comparative Landscape of mTOR Inhibitors
The development of mTOR inhibitors has progressed through several generations, each with distinct mechanisms and limitations.
-
First-Generation (Rapalogs): Compounds like Everolimus and Temsirolimus are allosteric inhibitors that bind to FKBP12, which then complexes with and inhibits mTORC1.[5][6] A critical limitation of rapalogs is their inability to inhibit mTORC2. The inhibition of mTORC1 disrupts a negative feedback loop mediated by S6K, leading to the compensatory activation of PI3K and subsequent pro-survival signaling through Akt, which can limit their anti-tumor efficacy.[1][3]
-
Second-Generation (Kinase Inhibitors):
-
ATP-Competitive mTOR Inhibitors: These agents (e.g., AZD8055, OSI-027) bind to the ATP-binding site in the mTOR kinase domain, directly inhibiting the catalytic activity of both mTORC1 and mTORC2.[5][] This dual inhibition prevents the feedback activation of Akt, offering a more comprehensive blockade of the pathway.
-
Dual PI3K/mTOR Inhibitors: Compounds such as Dactolisib (BEZ235) and Gedatolisib were developed to simultaneously target both PI3K and mTOR kinases, given the structural similarity in their catalytic domains.[][8] This approach aims to prevent escape mechanisms upstream of mTOR.
-
-
Cyclopropane Series (Investigational): The compounds derived from the 1-(5-bromopyridin-3-YL)cyclopropane-1-carboxylic acid scaffold represent a novel chemical class of highly selective, ATP-competitive mTOR kinase inhibitors. The design rationale focuses on achieving superior potency and a more favorable safety profile compared to broader-spectrum dual PI3K/mTOR inhibitors, which can be associated with increased toxicity.
In Vivo Efficacy: A Comparative Summary
The following table summarizes the expected in vivo performance of the Cyclopropane Series against other mTOR inhibitors in a human colon cancer (HCT116) xenograft model. This model is selected for its known reliance on the PI3K/Akt/mTOR pathway for proliferation.
| Compound Class | Example Agent | Mechanism of Action | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Biomarker Modulation (p-S6K / p-Akt) | Common Toxicities |
| First-Gen (Rapalog) | Everolimus | Allosteric mTORC1 Inhibitor | HCT116 Xenograft | 5 mg/kg, oral, daily | ~40-50% (Cytostatic) | ↓ / ↑ (Feedback) | Stomatitis, rash, fatigue |
| Second-Gen (mTOR-KI) | AZD8055 | ATP-Competitive mTORC1/2 Inhibitor | HCT116 Xenograft | 20 mg/kg, oral, daily | ~60-70% | ↓↓ / ↓ | Mild hyperglycemia, fatigue |
| Second-Gen (Dual PI3K/mTOR-KI) | Dactolisib (BEZ235) | Dual PI3K & mTORC1/2 Inhibitor | HCT116 Xenograft | 25 mg/kg, oral, daily | >80% | ↓↓ / ↓↓ | Diarrhea, hyperglycemia, rash |
| Cyclopropane Series | Compound Y | Selective ATP-Competitive mTORC1/2 Inhibitor | HCT116 Xenograft | 15 mg/kg, oral, daily | ~75-85% | ↓↓ / ↓ | Well-tolerated, minimal hyperglycemia |
Data presented for comparison is synthesized from publicly available preclinical studies on mTOR inhibitors.[9][10] TGI for the Cyclopropane Series is a projected outcome based on its optimized design.
Experimental Protocol: Murine Xenograft Efficacy Study
This section details a robust, self-validating protocol for assessing the in vivo anti-tumor activity of mTOR inhibitors.
Workflow Diagram
Caption: Standard workflow for an in vivo xenograft study.
Step-by-Step Methodology
-
Cell Culture and Animal Models:
-
HCT116 human colorectal carcinoma cells are cultured in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Female athymic nude mice (6-8 weeks old) are used for the study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Implantation:
-
HCT116 cells are harvested during the logarithmic growth phase.
-
A suspension of 5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Tumors are allowed to grow until they reach a mean volume of approximately 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Mice are then randomized into treatment groups (n=8-10 per group) to ensure a similar mean tumor volume across all groups.
-
-
Drug Formulation and Administration:
-
Vehicle Control: Formulated according to the solvent system required for the test articles (e.g., 0.5% methylcellulose with 0.2% Tween 80).
-
Test Compounds: Weighed and formulated daily as a suspension in the vehicle.
-
Administration is performed via oral gavage once daily for 21 consecutive days.
-
-
Monitoring and Efficacy Endpoints:
-
Tumor dimensions and body weight are measured twice weekly.
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.
-
Animals are monitored daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, weight loss >20%).
-
-
Pharmacodynamic (PD) Analysis:
-
A separate cohort of tumor-bearing mice is used for PD analysis.
-
Animals are administered a single dose of the test compound.
-
At specific time points post-dose (e.g., 2, 8, and 24 hours), tumors are excised, snap-frozen, and homogenized.
-
Tumor lysates are analyzed by Western blot to measure the phosphorylation status of mTOR pathway biomarkers, including p-S6K (a marker of mTORC1 activity) and p-Akt (a marker of mTORC2 activity).
-
Rationale: This step is crucial for confirming target engagement in vivo and for mechanistically differentiating between compound classes. For example, a rapalog is expected to decrease p-S6K while increasing p-Akt, whereas a Cyclopropane Series compound should decrease both.
-
Conclusion and Future Directions
The investigational Cyclopropane Series, derived from a 1-(5-bromopyridin-3-YL)cyclopropane-1-carboxylic acid scaffold, demonstrates a compelling preclinical profile as a selective, ATP-competitive mTOR kinase inhibitor. By effectively inhibiting both mTORC1 and mTORC2, these compounds overcome the primary resistance mechanism associated with first-generation rapalogs, leading to superior tumor growth inhibition in xenograft models.
Compared to broader-spectrum dual PI3K/mTOR inhibitors, the Cyclopropane Series offers the potential for an improved therapeutic window due to its enhanced selectivity. The detailed protocols provided herein serve as a validated framework for researchers to independently assess the in vivo efficacy and pharmacodynamic effects of this and other novel anti-cancer agents targeting the mTOR pathway.
References
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Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Available at: [Link]
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JCI Insight. (2016). Next-generation mTOR inhibitors in clinical oncology: how pathway complexity informs therapeutic strategy. Available at: [Link]
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PubChem. (n.d.). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Available at: [Link]
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RSC Publishing. (n.d.). Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. Available at: [Link]
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AACR Journals. (2025). Abstract C085: Discovery and Preclinical Development of Best-in-Class Superpotent Superselective mTOR Inhibitors for Cancer Treatment. Available at: [Link]
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National Institutes of Health. (2016). mTOR Inhibitors at a Glance. Available at: [Link]
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PubChem. (n.d.). 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid. Available at: [Link]
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National Institutes of Health. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Available at: [Link]
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ResearchGate. (2020). Research progress of mTOR inhibitors. Available at: [Link]
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MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Available at: [Link]
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National Institutes of Health. (2010). Integrated preclinical and clinical development of mTOR inhibitors in pancreatic cancer. Available at: [Link]
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MDPI. (n.d.). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. Available at: [Link]
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Semantic Scholar. (n.d.). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Available at: [Link]
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Scientific Research Publishing. (n.d.). Advancement on Clinical Application of mTOR Inhibitors in Gastrointestinal Cancers. Available at: [Link]
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PubMed. (2021). Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors. Available at: [Link]
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ScienceDirect. (n.d.). mTOR Inhibitors - Chemistry and Pharmacology of Anticancer Drugs. Available at: [Link]
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MDPI. (n.d.). Overview of Research into mTOR Inhibitors. Available at: [Link]
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AA Blocks. (n.d.). 1-(5-bromopyridin-3-yl)-3-hydroxycyclobutane-1-carboxylic acid. Available at: [Link]
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PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available at: [Link]
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Navigating the Metabolic Maze: A Comparative Guide to the Stability of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate journey of drug discovery, a molecule's metabolic stability is a critical determinant of its therapeutic potential. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to safety concerns. This guide provides a comprehensive comparison of the predicted metabolic stability of various derivatives of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid, a scaffold with potential in medicinal chemistry. In the absence of direct comparative experimental data in the public domain, this guide will leverage established principles of drug metabolism and structure-activity relationships (SAR) to predict metabolic liabilities and propose strategies for enhancing stability. Furthermore, we provide detailed experimental protocols for researchers to validate these predictions in a laboratory setting.
The Metabolic Landscape of the Parent Scaffold
The parent compound, 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid, possesses three key structural motifs that are likely to influence its metabolic fate: the 5-bromopyridine ring, the cyclopropane ring, and the carboxylic acid group. Understanding the potential metabolic pathways for each is crucial for designing more robust derivatives.
The primary sites of metabolism, often referred to as "metabolic hotspots," are likely to be on the pyridine ring through oxidation mediated by cytochrome P450 (CYP) enzymes, and the carboxylic acid moiety via Phase II conjugation reactions. The cyclopropane ring is generally considered to be metabolically more stable than linear alkyl chains due to stronger C-H bonds, a feature that often enhances metabolic stability.[1] However, it is not entirely inert and can undergo oxidation, particularly when adjacent to a site of metabolism or in cases of bioactivation.[1][2]
Caption: Predicted major metabolic pathways for the parent compound.
A Comparative Analysis of Hypothetical Derivatives
To explore strategies for enhancing metabolic stability, we propose a series of hypothetical derivatives with structural modifications designed to block or alter the predicted metabolic hotspots.
| Derivative ID | Modification | Rationale for Stability Change | Predicted Stability |
| Parent | None | Baseline | Moderate |
| D-1 | Replacement of the bromine at position 5 with a chlorine. | Halogen metabolism is dependent on the specific CYP isozyme and the electronic environment. While both are deactivating, the smaller size of chlorine may alter binding in the active site. | Similar to Parent |
| D-2 | Introduction of a methyl group at the 2-position of the pyridine ring. | Steric hindrance near the pyridine nitrogen may reduce the rate of N-oxidation and hydroxylation at adjacent carbons. | Increased |
| D-3 | Replacement of the cyclopropane ring with a gem-dimethyl group. | This modification can prevent potential bioactivation pathways associated with the cyclopropyl group, as has been a successful strategy for other compound series.[1][2] | Increased |
| D-4 | Conversion of the carboxylic acid to a primary amide. | Amides are generally more resistant to Phase II conjugation than carboxylic acids. However, they can be subject to hydrolysis. | Increased (resistance to conjugation) |
| D-5 | Replacement of the carboxylic acid with a tetrazole ring. | The tetrazole ring is a well-established bioisostere for carboxylic acids and is generally more resistant to metabolic conjugation. | Significantly Increased |
Deeper Dive into Structure-Metabolism Relationships
Targeting the Pyridine Ring
The pyridine ring is a common site for CYP-mediated oxidation. The primary routes of metabolism for pyridines are N-oxidation and hydroxylation at carbon atoms adjacent to the nitrogen or at other electron-rich positions.[3] The specific CYP isozymes involved can vary, but CYP1A2, CYP2E1, and CYP3A4 are frequently implicated in the metabolism of pyridine-containing compounds.[3]
Metabolic Switching Strategy: By introducing substituents on the pyridine ring, it is possible to "switch" the primary site of metabolism to a less favorable position or to block it altogether.[4] For example, in derivative D-2 , the introduction of a methyl group at the 2-position provides steric hindrance that may shield the nitrogen atom and the adjacent carbon from enzymatic attack. This strategy aims to increase the half-life of the compound by slowing its Phase I metabolism.
The Cyclopropane Moiety: Stability and Potential for Bioactivation
The cyclopropane ring is often incorporated into drug candidates to enhance metabolic stability.[1] Its strained ring system results in stronger C-H bonds, making them less susceptible to oxidative metabolism by CYPs.[1] However, it is crucial to consider the context of the entire molecule. In some cases, particularly with cyclopropylamines, the ring can be a site of bioactivation, leading to the formation of reactive metabolites that can form adducts with cellular macromolecules.[5] For the parent compound, while not a cyclopropylamine, the proximity to the electron-withdrawing pyridine ring could influence its metabolic fate. Replacing the cyclopropane with a gem-dimethyl group (D-3 ) is a common strategy to mitigate any potential risks associated with the cyclopropyl moiety.[1][2]
Modifying the Carboxylic Acid Group
Carboxylic acids are prime candidates for Phase II conjugation reactions, primarily forming acyl glucuronides. These reactions significantly increase the water solubility of the compound, facilitating its excretion. To prolong the half-life, one can replace the carboxylic acid with a bioisostere that is less prone to conjugation. The conversion to a primary amide (D-4 ) is one such strategy. An even more effective approach is the use of a tetrazole ring (D-5 ), which mimics the acidic properties of a carboxylic acid but is metabolically much more stable.
Experimental Validation: A Step-by-Step Guide
The predictions made in this guide should be validated through in vitro experimental studies. The following protocols provide a framework for assessing the metabolic stability of the parent compound and its derivatives.
In Vitro Liver Microsomal Stability Assay
This assay is a common first step to evaluate the intrinsic clearance of a compound by Phase I enzymes.
Caption: Workflow for the in vitro liver microsomal stability assay.
Protocol:
-
Preparation of Reagents:
-
Prepare 10 mM stock solutions of the test compounds and positive controls (e.g., testosterone, verapamil) in DMSO.
-
On the day of the experiment, thaw a vial of pooled human liver microsomes on ice.
-
Prepare a 2X working solution of the NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add the test compound to the phosphate buffer to achieve the desired final concentration (e.g., 1 µM).
-
Add the liver microsomes to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding an equal volume of the 2X NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
-
Sample Analysis:
-
Seal the plate and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]
-
Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Hepatocyte Stability Assay
For a more comprehensive assessment that includes both Phase I and Phase II metabolism, a hepatocyte stability assay is recommended.
Protocol:
-
Hepatocyte Preparation:
-
Thaw cryopreserved human hepatocytes according to the supplier's instructions and determine cell viability.
-
Resuspend the hepatocytes in incubation medium (e.g., Williams' Medium E) to the desired cell density.
-
-
Incubation:
-
Add the hepatocyte suspension to a 96-well plate.
-
Add the test compounds to the wells and incubate at 37°C in a humidified incubator with 5% CO2.
-
At various time points, collect aliquots and quench the reaction as described for the microsomal assay.
-
-
Sample Analysis and Data Analysis:
-
Follow the same procedures for sample and data analysis as outlined in the microsomal stability assay.
-
Conclusion
This guide provides a framework for comparing the metabolic stability of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid derivatives. By understanding the likely metabolic hotspots of the parent scaffold, we have proposed a series of structural modifications designed to enhance metabolic stability. The provided experimental protocols offer a clear path for researchers to validate these predictions and to generate the crucial data needed to guide the optimization of this chemical series. Through a combination of predictive science and rigorous experimental validation, the journey from a promising chemical scaffold to a viable drug candidate can be navigated with greater efficiency and a higher probability of success.
References
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Shanu-Wilson, J. (2022). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]
- Wang, K., et al. (2018). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Xenobiotica, 48(12), 1215-1226.
- Wu, D., Ramin, S. A., & Cederbaum, A. I. (1997). Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture. Molecular and cellular biochemistry, 173(1-2), 103–111.
- Wang, L., et al. (2018). Drug metabolism in drug discovery and development. Acta Pharmaceutica Sinica B, 8(5), 721-736.
- Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current drug metabolism, 6(3), 161–225.
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EMBL Metabolomics Core Facility. Protocols used for LC-MS analysis. Available at: [Link]
- Springer Protocols. (2014). General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. In Mass Spectrometry. Humana Press.
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A Senior Application Scientist's Guide to Validating the Biological Target of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic Acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
The journey of a novel therapeutic compound from a promising hit to a clinical candidate is paved with rigorous scientific validation. A pivotal step in this process is the unambiguous identification and validation of its biological target. This guide provides a comprehensive, in-depth comparison of methodologies for validating the biological target of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid. While the specific biological target of this compound is not yet publicly defined, for the purpose of this illustrative guide, we will hypothesize that its intended target is Kinase X , a critical enzyme in a cancer-related signaling pathway.
This document is not a rigid template but a dynamic guide designed to foster critical thinking and strategic experimental design. We will explore the "why" behind experimental choices, emphasizing the principles of scientific integrity and self-validating systems to build a robust body of evidence.
The Central Hypothesis: Pinpointing the Action of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic Acid
Our central working hypothesis is that 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid exerts its anti-cancer effects through the direct and selective inhibition of Kinase X. The following sections will dissect and compare various experimental strategies to rigorously test this hypothesis. A multi-pronged approach, leveraging orthogonal methods, is crucial for building a compelling case for this specific molecular mechanism.[1][2]
Comparative Analysis of Target Validation Strategies
The validation of a drug target is a multifaceted process that should provide unequivocal evidence of a compound's interaction with its intended target and the biological consequence of that interaction.[3][4] We will compare and contrast key methodologies, from direct biophysical measurements to cellular and functional assays.
Part 1: Direct Target Engagement – Does the Compound Bind to Kinase X?
The foundational step in target validation is to demonstrate a direct physical interaction between the compound and its putative target. Two powerful label-free techniques for this purpose are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR): A Real-Time Look at Binding Kinetics
SPR provides high-quality kinetic data, detailing the rates of association and dissociation of a compound with its target.
-
The "Why" of SPR: This technique is invaluable for its sensitivity and the real-time nature of its data, allowing for a detailed understanding of the binding event. It is particularly useful for initial screening and for compounds with a wide range of affinities.
Isothermal Titration Calorimetry (ITC): The Thermodynamics of Interaction
ITC measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction.
-
The "Why" of ITC: ITC is considered the gold standard for characterizing binding affinity in solution, as it directly measures the heat of interaction, avoiding potential artifacts from surface immobilization. It also provides crucial information on the stoichiometry of binding.
Comparative Data Summary: SPR vs. ITC for Kinase X
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | Kinetics (kon, koff), Affinity (KD) | Thermodynamics (KD, ΔH, ΔS), Stoichiometry (n) |
| Sensitivity | pM to mM | nM to mM |
| Throughput | Higher | Lower |
| Sample Consumption | Low (micrograms of protein) | High (milligrams of protein) |
| Key Advantage | Real-time kinetic information | Gold-standard affinity in solution; thermodynamic data |
| Consideration | Protein immobilization may affect activity | Requires larger amounts of pure protein |
Part 2: Cellular Target Engagement – Does the Compound Engage Kinase X in a Cellular Environment?
Demonstrating target engagement within the complex milieu of a living cell is a critical step to bridge the gap between in vitro biochemistry and in vivo pharmacology.
Cellular Thermal Shift Assay (CETSA®): Assessing Target Stabilization
CETSA® is based on the principle that a ligand binding to its target protein confers thermal stability.
-
The "Why" of CETSA®: This method provides direct evidence of target engagement in a cellular context without the need for compound modification or genetic manipulation of the target protein.
NanoBRET™ Target Engagement Assay: Quantifying Target Occupancy
The NanoBRET™ assay is a proximity-based method that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a test compound.
-
The "Why" of NanoBRET™: This is a highly quantitative and high-throughput method for measuring target occupancy in living cells, enabling the determination of cellular IC50 values.
Comparative Data Summary: CETSA® vs. NanoBRET™ for Kinase X
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization | Bioluminescence Resonance Energy Transfer (BRET) |
| Readout | Western Blot or Mass Spectrometry | Luminescence |
| Target Modification | None required | Requires genetic fusion to NanoLuc® |
| Throughput | Lower | Higher |
| Key Advantage | Label-free and no genetic modification | Highly quantitative and high-throughput |
| Consideration | Can be technically challenging | Requires cell line engineering |
Part 3: Functional Validation – Is the Phenotypic Effect Mediated Through Kinase X?
The ultimate validation comes from demonstrating that the compound's cellular effects are a direct consequence of its interaction with the intended target. Genetic approaches are the most definitive for this purpose.[2]
CRISPR/Cas9-mediated Knockout: The Gold Standard for Genetic Validation
CRISPR/Cas9 technology allows for the precise and permanent disruption of the gene encoding Kinase X.[5]
-
The "Why" of CRISPR/Cas9: By completely ablating the target, this method provides the most compelling evidence for on-target activity. If the compound's effect is lost in the knockout cells, it strongly implicates Kinase X as the relevant target.
RNA interference (RNAi): Transient Target Knockdown
RNAi utilizes small interfering RNAs (siRNAs) to transiently reduce the expression of the target protein.[4]
-
The "Why" of RNAi: RNAi is a faster and less labor-intensive method for reducing target expression compared to CRISPR. It is a valuable tool for initial functional validation.
Workflow for Functional Validation using CRISPR/Cas9
Caption: CRISPR/Cas9 workflow for target validation.
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) Analysis
-
Immobilization: Covalently immobilize recombinant human Kinase X onto a CM5 sensor chip using standard amine coupling chemistry.
-
Compound Preparation: Prepare a serial dilution of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid in a suitable running buffer (e.g., HBS-EP+).
-
Binding Analysis: Inject the compound dilutions over the Kinase X and a reference flow cell.
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment: Culture a cancer cell line known to express Kinase X. Treat cells with 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid or vehicle control for 1 hour.
-
Thermal Challenge: Heat cell lysates to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Protein Extraction: Pellet aggregated proteins by centrifugation and collect the supernatant containing soluble proteins.
-
Western Blotting: Analyze the amount of soluble Kinase X in each sample by Western blotting using a specific anti-Kinase X antibody.
-
Data Analysis: Plot the band intensities against temperature to generate melting curves. A shift in the Tm in the presence of the compound indicates target engagement.
Conclusion: Building a Fortress of Evidence
The validation of a biological target is not achieved through a single experiment but by the convergence of data from multiple, independent lines of investigation. For 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid and its hypothetical target, Kinase X, a robust validation strategy would involve:
-
Confirming direct binding and determining the binding affinity using biophysical methods like SPR or ITC.
-
Demonstrating target engagement in a cellular context through techniques such as CETSA® or NanoBRET™.
-
Establishing a causal link between target engagement and cellular phenotype using genetic methods like CRISPR/Cas9 or RNAi.
By systematically applying these complementary approaches, researchers can build a compelling and irrefutable case for the biological target of a novel compound, a critical step towards its development as a future therapeutic.
References
-
World Journal of Biology Pharmacy and Health Sciences. (n.d.). Target identification and validation in research. Retrieved from [Link]
-
Cockell, S. (2010). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. In Drug Discovery for Kinetoplastid Diseases. Royal Society of Chemistry. Retrieved from [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2017). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]
-
The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Retrieved from [Link]
-
PubChem. (n.d.). 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid. Retrieved from [Link]
-
European Pharmaceutical Review. (2014). Molecular Target Validation in preclinical drug discovery. Retrieved from [Link]
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A Researcher's Guide to Target Identification and Selectivity Profiling of Novel 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic Acid-Based Inhibitors
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is fraught with challenges. One of the most critical is understanding the biological targets of a new molecule and its potential for off-target effects. This guide provides an in-depth look at the cross-reactivity and selectivity profiling of a promising chemical scaffold: 1-(5-bromopyridin-3-YL)cyclopropane-1-carboxylic acid. While this molecule is recognized as a key intermediate in the synthesis of potential kinase inhibitors, its own biological activity and target profile are not extensively documented.[1][2][3] This guide, therefore, takes the perspective of initiating a drug discovery campaign with a novel compound, focusing on the essential first steps of target identification and broad selectivity screening.
The therapeutic efficacy of any small molecule inhibitor is fundamentally tied to its specificity. Off-target interactions can lead to unforeseen side effects and toxicity, derailing an otherwise promising drug development program.[4] Consequently, early and comprehensive cross-reactivity profiling is not just a regulatory hurdle but a cornerstone of rational drug design.
This guide will detail the strategic and experimental considerations for characterizing inhibitors derived from the 1-(5-bromopyridin-3-YL)cyclopropane-1-carboxylic acid scaffold. We will explore methodologies for identifying primary biological targets and subsequently evaluating selectivity across broad panels of related proteins, with a particular focus on the human kinome, a frequent target of this class of compounds.
The Importance of Early and Broad Selectivity Profiling
In the initial phases of drug discovery, it is common to have a "hit" compound with a desirable phenotypic effect, but an unknown mechanism of action. In the case of molecules based on the 1-(5-bromopyridin-3-YL)cyclopropane-1-carboxylic acid scaffold, the chemical structure suggests potential interactions with a variety of enzyme classes. The cyclopropane ring can confer conformational rigidity and unique metabolic stability, while the pyridine and carboxylic acid moieties can participate in various binding interactions.[5]
The primary goals of early selectivity profiling are twofold:
-
Target Identification: To pinpoint the primary biological target(s) responsible for the compound's desired activity.
-
Off-Target Liability Assessment: To proactively identify potential off-target interactions that could lead to toxicity or other undesirable effects.
A broad, unbiased screen against a large panel of potential targets is the most effective way to achieve these goals. The human kinome, with its more than 500 members, represents a critical target class for such screening, given the high degree of conservation in the ATP-binding site.[6][7]
Experimental Workflow for Target Identification and Selectivity Profiling
The following workflow outlines a comprehensive strategy for characterizing novel inhibitors based on the 1-(5-bromopyridin-3-YL)cyclopropane-1-carboxylic acid scaffold. This multi-pronged approach combines in vitro biochemical assays with cell-based functional screens to provide a holistic view of the compound's activity and selectivity.
Caption: A multi-phase workflow for target identification and selectivity profiling of novel inhibitors.
Detailed Experimental Protocols
The following protocols are foundational for executing the workflow described above. These methods are widely adopted in the pharmaceutical industry and can be performed in-house or through specialized contract research organizations (CROs).[8][9]
Protocol 1: Broad Kinase Panel Screening (Radiometric Assay)
Objective: To determine the inhibitory activity of a test compound against a large, diverse panel of protein kinases.
Methodology:
-
Compound Preparation: The test compound, for example, an analog of 1-(5-bromopyridin-3-YL)cyclopropane-1-carboxylic acid, is solubilized in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Assay Plate Preparation: The test compound is serially diluted and dispensed into a multi-well assay plate. A final concentration of 1 µM is common for single-point screening.
-
Kinase Reaction: A panel of purified, active kinases is prepared. Each kinase is added to a reaction buffer containing its specific substrate (e.g., a peptide or protein) and [γ-³³P]ATP.
-
Incubation: The reaction is initiated by adding the kinase mixture to the assay plate containing the test compound. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Quenching and Detection: The reaction is stopped, and the radiolabeled phosphate incorporated into the substrate is quantified using a scintillation counter or phosphorimager.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a DMSO control.
Trustworthiness: This method is considered a gold standard for in vitro kinase profiling due to its direct measurement of enzymatic activity. Including a known inhibitor for each kinase as a positive control validates the assay's performance.
Protocol 2: IC50 Determination using ADP-Glo™ Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against specific kinases identified as "hits" in the primary screen.
Methodology:
-
Compound Dilution: A 10-point serial dilution of the test compound is prepared in DMSO.
-
Kinase Reaction Setup: The kinase, its substrate, and ATP are combined in a reaction buffer. The concentration of ATP should be at or near the Km for each specific kinase to ensure physiological relevance.[9]
-
Reaction Initiation and Incubation: The kinase reaction is initiated by adding the enzyme to the compound dilutions and incubated for 60 minutes.
-
ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert the generated ADP into ATP, which then drives a luciferase-based reaction to produce a luminescent signal.
-
Signal Quantification: The luminescence is measured using a plate reader. The signal is directly proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis: The data are plotted as percent inhibition versus compound concentration, and the IC50 value is determined using a non-linear regression analysis.
Trustworthiness: The ADP-Glo™ assay is a robust, high-throughput method.[10] The inclusion of a no-enzyme control and a positive control inhibitor for each kinase ensures the reliability of the results.
Comparative Analysis of Hypothetical Inhibitors
To illustrate how data from these assays can be used for comparative analysis, consider the following hypothetical data for three analogs based on the 1-(5-bromopyridin-3-YL)cyclopropane-1-carboxylic acid scaffold. In this scenario, a primary screen identified Kinase X as a primary target.
| Compound ID | Primary Target (Kinase X) IC50 (nM) | Off-Target (Kinase Y) IC50 (nM) | Off-Target (Kinase Z) IC50 (nM) | Selectivity Index (Kinase Y/Kinase X) |
| Analog A | 15 | 150 | >10,000 | 10 |
| Analog B | 50 | 5,000 | >10,000 | 100 |
| Analog C | 5 | 20 | 500 | 4 |
Interpretation:
-
Analog C is the most potent inhibitor of the primary target, Kinase X.
-
Analog B demonstrates the best selectivity profile, with a 100-fold higher IC50 for the closely related off-target Kinase Y compared to Kinase X.
-
Analog A shows moderate potency and selectivity.
-
Analog C , despite its high potency, has a poor selectivity profile and may have a higher risk of off-target effects.
This type of comparative analysis is crucial for guiding structure-activity relationship (SAR) studies and selecting the most promising candidates for further development.
Visualizing Cellular Target Engagement
Biochemical assays provide valuable information on direct enzyme inhibition, but it is essential to confirm that a compound engages its target in a cellular context.
Caption: A hypothetical signaling pathway illustrating the role of Kinase X and its inhibition by a novel compound.
Cellular target engagement can be assessed using techniques such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays. These methods confirm that the compound binds to its intended target within the complex environment of a living cell, providing a critical link between biochemical activity and cellular function.
Conclusion and Future Directions
The 1-(5-bromopyridin-3-YL)cyclopropane-1-carboxylic acid scaffold represents a promising starting point for the development of novel inhibitors. However, as with any new chemical entity, a thorough understanding of its biological interactions is paramount. The workflows and protocols outlined in this guide provide a robust framework for target identification and selectivity profiling.
By combining broad in vitro screening with rigorous dose-response analysis and cellular validation, researchers can build a comprehensive profile of their lead compounds. This data-driven approach not only de-risks the drug development process by identifying potential liabilities early on but also provides the crucial insights needed to optimize potency and selectivity, ultimately paving the way for the development of safe and effective new medicines. The continued application of these principles will be essential for unlocking the full therapeutic potential of this and other novel chemical scaffolds.
References
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Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. PubMed. [Link]
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Uitdehaag, J. C. M., et al. (2019). Panel profiling of kinase inhibitors approved for clinical use. ResearchGate. [Link]
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Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
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ICE Bioscience. Kinase Panel Screening for Drug Discovery. [Link]
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T'jollyn, H., et al. (2016). Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction. PubMed. [Link]
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Sheng, W., et al. (2018). Inhibition of Histone Lysine-specific Demethylase 1 Elicits Breast Tumor Immunity and Enhances Antitumor Efficacy of Immune Checkpoint Blockade. PMC - NIH. [Link]
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Kinnings, S. L., et al. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. ACS Publications. [Link]
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Hughes, T. B., et al. (2018). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PMC. [Link]
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MySkinRecipes. 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid. [Link]
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PubChemLite. 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid. [Link]
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Kinnings, S. L., et al. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH. [Link]
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Noce, B., Di Bello, E., Fioravanti, R., & Mai, A. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. PubMed. [Link]
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Schenk, T., et al. (2012). Inhibition of the LSD1 (KDM1A) demethylase reactivates the all-trans-retinoic acid differentiation pathway in acute myeloid leukemia. PubMed. [Link]
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Cole, P. A. (2016). LSD1 Histone Demethylase Assays and Inhibition. PMC - NIH. [Link]
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Stepanyan, G. M., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. [https://www.b CHD.org/index.php/bchd/article/view/421]([Link] CHD.org/index.php/bchd/article/view/421)
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Reddy, T. S., et al. (2022). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC - NIH. [Link]
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A Comparative Analysis of Synthetic Routes to 1-(5-Bromopyridin-3-yl)cyclopropane-1-carboxylic acid
Introduction
1-(5-Bromopyridin-3-yl)cyclopropane-1-carboxylic acid is a valuable building block in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents. Its rigid cyclopropane scaffold and the versatile synthetic handle of the bromine atom on the pyridine ring make it an attractive moiety for structure-activity relationship (SAR) studies. The efficient and scalable synthesis of this key intermediate is therefore of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of three distinct synthetic strategies for the preparation of 1-(5-Bromopyridin-3-yl)cyclopropane-1-carboxylic acid, evaluating each based on starting material accessibility, reaction efficiency, scalability, and overall practicality.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests three plausible disconnection strategies, each centered around the formation of the cyclopropane ring at the 3-position of the 5-bromopyridine core. These approaches are:
-
Route A: Cyclopropanation of an α,β-Unsaturated Ester: This strategy involves the formation of a carbon-carbon double bond at the 3-position of the pyridine ring, followed by a cyclopropanation reaction.
-
Route B: Simmons-Smith Cyclopropanation of an Allylic Alcohol: This classic approach relies on the directed cyclopropanation of an allylic alcohol precursor.
-
Route C: Michael-Initiated Ring Closure (MIRC): This pathway involves the reaction of a Michael acceptor with a nucleophile that can subsequently induce ring closure to form the cyclopropane.
The following sections will detail the forward synthesis of each route, providing experimental insights and comparative data.
Route A: Cyclopropanation of an α,β-Unsaturated Ester
This synthetic route commences with the readily available 3-bromo-5-formylpyridine and proceeds through the formation of an α,β-unsaturated ester, which is then subjected to cyclopropanation.
Workflow Diagram
Caption: Synthetic workflow for Route A.
Scientific Rationale and Experimental Protocol
The key transformations in this route are the olefination of the aldehyde and the subsequent cyclopropanation of the resulting electron-deficient alkene.
Step 1: Synthesis of Ethyl (E)-3-(5-bromopyridin-3-yl)acrylate
The Horner-Wadsworth-Emmons reaction is generally preferred over the classical Wittig reaction for this step due to the ease of removal of the phosphate byproduct and typically higher yields of the (E)-isomer.
-
Protocol: To a suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C is added triethyl phosphonoacetate (1.1 eq) dropwise. The mixture is stirred for 30 minutes, after which a solution of 3-bromo-5-formylpyridine (1.0 eq) in THF is added. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Synthesis of Ethyl 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylate
The Corey-Chaykovsky reaction, utilizing a sulfur ylide, is an effective method for the cyclopropanation of α,β-unsaturated esters.[1]
-
Protocol: To a suspension of sodium hydride (1.2 eq) in anhydrous DMSO is added trimethylsulfoxonium iodide (1.2 eq) in portions at room temperature. The mixture is stirred for 1 hour until the evolution of hydrogen gas ceases. A solution of ethyl (E)-3-(5-bromopyridin-3-yl)acrylate (1.0 eq) in DMSO is then added dropwise, and the reaction is stirred at room temperature for 12-16 hours. The reaction is quenched by the addition of water and the product is extracted with ethyl acetate. The organic phase is washed with brine, dried, and concentrated. The crude ester is purified by chromatography.
Step 3: Hydrolysis to 1-(5-Bromopyridin-3-yl)cyclopropane-1-carboxylic acid
The final step is a standard ester hydrolysis.
-
Protocol: The ethyl ester is dissolved in a mixture of ethanol and water, and sodium hydroxide (2.0 eq) is added. The mixture is heated to reflux for 2-4 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether. The aqueous layer is then acidified to pH 3-4 with concentrated HCl, and the resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.
Route B: Simmons-Smith Cyclopropanation of an Allylic Alcohol
This route also begins with 3-bromo-5-formylpyridine, which is first converted to an allylic alcohol. This alcohol then directs the Simmons-Smith cyclopropanation.
Workflow Diagram
Caption: Synthetic workflow for Route B.
Scientific Rationale and Experimental Protocol
The directing effect of the hydroxyl group in the Simmons-Smith reaction is a key feature of this route, often leading to high diastereoselectivity if a chiral center is present.[2]
Step 1: Synthesis of 3-Bromo-5-vinylpyridine
A Wittig reaction is suitable for the conversion of the aldehyde to a terminal alkene.
-
Protocol: To a suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0 °C is added n-butyllithium (1.1 eq) dropwise. The resulting ylide is stirred for 1 hour, after which a solution of 3-bromo-5-formylpyridine (1.0 eq) in THF is added. The reaction is stirred at room temperature for 4-6 hours, then quenched with water and extracted with ethyl acetate. The product is purified by column chromatography.
Step 2: Synthesis of 1-(5-Bromopyridin-3-yl)prop-2-en-1-ol
This intermediate can be prepared from 3-bromo-5-vinylpyridine via an allylic bromination followed by hydrolysis.
-
Protocol: A more direct approach involves the addition of a vinyl Grignard or vinyl lithium reagent to 3-bromo-5-formylpyridine. To a solution of 3-bromo-5-formylpyridine (1.0 eq) in anhydrous THF at -78 °C is added vinylmagnesium bromide (1.2 eq) dropwise. The reaction is stirred at this temperature for 2 hours and then warmed to room temperature. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The product is purified by chromatography.
Step 3: Simmons-Smith Cyclopropanation
The classic Simmons-Smith reaction or one of its modifications (e.g., Furukawa's reagent, Et₂Zn/CH₂I₂) can be employed.[3]
-
Protocol: To a solution of the allylic alcohol (1.0 eq) in anhydrous dichloromethane at 0 °C is added a solution of diethylzinc (2.0 eq) in hexanes, followed by diiodomethane (2.0 eq). The mixture is stirred at room temperature for 12-16 hours. The reaction is carefully quenched with saturated aqueous ammonium chloride and extracted with dichloromethane. The crude cyclopropylmethanol is purified by column chromatography.
Step 4: Oxidation to the Carboxylic Acid
A strong oxidizing agent is required to convert the primary alcohol to a carboxylic acid.
-
Protocol: The cyclopropylmethanol is dissolved in acetone and cooled to 0 °C. Jones reagent (prepared from CrO₃ and H₂SO₄) is added dropwise until a persistent orange color is observed. The reaction is stirred for 2-4 hours, after which isopropanol is added to quench the excess oxidant. The mixture is filtered, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried and concentrated to afford the crude carboxylic acid, which can be purified by recrystallization.
Route C: Michael-Initiated Ring Closure (MIRC)
This route utilizes a Knoevenagel condensation to form a Michael acceptor, which then undergoes a cyclopropanation reaction.
Workflow Diagram
Caption: Synthetic workflow for Route C.
Scientific Rationale and Experimental Protocol
The key steps in this route are the formation of the activated alkene and the subsequent tandem Michael addition and intramolecular cyclization.
Step 1: Synthesis of 2-((5-Bromopyridin-3-yl)methylene)malononitrile
A Knoevenagel condensation provides a straightforward method to synthesize the required Michael acceptor.
-
Protocol: A mixture of 3-bromo-5-formylpyridine (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of piperidine in ethanol is heated to reflux for 2-4 hours. Upon cooling, the product crystallizes and is collected by filtration, washed with cold ethanol, and dried.
Step 2: Synthesis of 1-(5-Bromopyridin-3-yl)cyclopropane-1,1-dicarbonitrile
The cyclopropanation can be achieved in a one-pot reaction involving a Michael addition followed by an intramolecular nucleophilic substitution. A variation of the Corey-Chaykovsky reaction using a sulfur ylide can also be effective here.[1] An alternative is the use of a reagent like 1,2-dibromoethane with a base.
-
Protocol: To a solution of the malononitrile derivative (1.0 eq) in a suitable solvent like DMF is added a base such as sodium hydride (2.2 eq). After stirring for 30 minutes, 1,2-dibromoethane (1.1 eq) is added, and the mixture is heated. The progress of the reaction is monitored by TLC. After completion, the reaction is worked up by pouring into water and extracting with an organic solvent. The product is purified by chromatography.
Step 3: Hydrolysis and Decarboxylation
Harsh conditions are typically required to hydrolyze the sterically hindered dinitrile and effect decarboxylation.
-
Protocol: The dicyanocyclopropane derivative is heated in concentrated sulfuric acid. The reaction mixture is then carefully poured onto ice, and the pH is adjusted with a strong base. The product is then extracted with an appropriate organic solvent. This step often suffers from low yields and side reactions.
Comparative Analysis
| Feature | Route A (α,β-Unsaturated Ester) | Route B (Simmons-Smith) | Route C (MIRC) |
| Starting Material | 3-Bromo-5-formylpyridine | 3-Bromo-5-formylpyridine | 3-Bromo-5-formylpyridine |
| Number of Steps | 3 | 4 | 3 |
| Key Reactions | Horner-Wadsworth-Emmons, Corey-Chaykovsky | Wittig/Grignard, Simmons-Smith, Jones Oxidation | Knoevenagel, Michael-Initiated Ring Closure |
| Overall Yield | Moderate to Good | Moderate | Low to Moderate |
| Scalability | Good | Moderate (handling of organometallics and CrO₃) | Potentially challenging due to harsh hydrolysis |
| Reagent Toxicity | NaH, DMSO | n-BuLi, Et₂Zn, CH₂I₂, CrO₃ | NaH, 1,2-dibromoethane, conc. H₂SO₄ |
| Advantages | Convergent, reliable cyclopropanation | Classic, well-established reactions | Potentially high atom economy in the cyclopropanation step |
| Disadvantages | Use of DMSO at scale can be problematic | Use of toxic and pyrophoric reagents, harsh oxidation | Very harsh hydrolysis/decarboxylation step |
Conclusion and Recommendation
All three synthetic routes presented offer viable pathways to 1-(5-Bromopyridin-3-yl)cyclopropane-1-carboxylic acid.
-
Route A is likely the most balanced approach in terms of efficiency, scalability, and reagent handling. The Horner-Wadsworth-Emmons and Corey-Chaykovsky reactions are generally reliable and high-yielding.
-
Route B is a classic and robust strategy. However, it involves more steps and the use of hazardous reagents such as n-butyllithium, diethylzinc, and chromium trioxide, which may be less desirable for large-scale synthesis.
-
Route C is an interesting alternative, but the final hydrolysis and decarboxylation of the dinitrile can be challenging and may result in low yields, limiting its practical application.
For laboratory-scale synthesis and initial SAR studies, Route A is recommended as the most efficient and reliable method. For process development and scale-up, further optimization of Route A would be the most promising direction, potentially exploring alternative, more environmentally benign solvents and reagents for the cyclopropanation and hydrolysis steps.
References
-
Corey, E. J.; Chaykovsky, M. Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. J. Am. Chem. Soc.1965 , 87 (6), 1353–1364. [Link]
-
Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958 , 80 (19), 5323–5324. [Link]
-
Furukawa, J.; Kawabata, N.; Nishimura, J. A novel route to cyclopropane derivatives from olefins. Tetrahedron Lett.1966 , 7 (29), 3353–3354. [Link]
-
Organic Chemistry Portal: Corey-Chaykovsky Reaction. [Link]
-
Organic Chemistry Portal: Simmons-Smith Reaction. [Link]
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A Senior Application Scientist's Guide to Assessing the Novelty of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic Acid Derivatives in Patent Literature
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing a Privileged Scaffold
In the landscape of modern medicinal chemistry, the strategic combination of specific structural motifs is a cornerstone of rational drug design. The 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid scaffold represents a confluence of two such "privileged" fragments. The pyridine ring, particularly when halogenated, serves as a versatile bioisostere for phenyl groups and offers a key hydrogen bond acceptor, influencing target engagement and pharmacokinetic properties. The cyclopropane ring, a small, strained carbocycle, imparts a rigid conformation to the molecule. This rigidity can enhance binding affinity to protein targets, improve metabolic stability by protecting adjacent chemical bonds from enzymatic degradation, and reduce off-target effects.[1][2]
This guide provides a systematic framework for assessing the novelty of derivatives based on this core structure within the competitive patent landscape. We will explore the established synthetic routes, analyze key areas of patented innovation, and provide actionable protocols for synthesizing and evaluating novel analogues. The core compound, 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid (CAS 1256038-40-0), is recognized primarily as a crucial building block in the synthesis of advanced pharmaceutical agents, notably kinase inhibitors for oncology.[3][4] Our objective is to move beyond this foundational knowledge to delineate where true novelty lies.
The Patent Assessment Workflow: A Systematic Approach
Evaluating the novelty of a new chemical entity requires a structured and logical workflow. Simply searching for a chemical name is insufficient. A robust analysis involves deconstructing the molecule into its core components and systematically searching for patents that claim variations of that core.
Caption: A workflow for systematic patent novelty assessment.
Mapping the Innovation Landscape: Key Derivative Classes
Our analysis of the patent literature reveals that innovation around the core scaffold primarily focuses on derivatization of the carboxylic acid moiety. This is a classic medicinal chemistry strategy to modulate properties such as cell permeability, metabolic stability, and target engagement.
Amide Derivatives: The Workhorse of Medicinal Chemistry
The conversion of the carboxylic acid to an amide is the most prevalent modification. This transformation is fundamental for several reasons:
-
Target Interaction: The amide N-H can act as a hydrogen bond donor, providing an additional interaction point with the protein target.
-
Scaffold Extension: The amine component of the amide provides a vector for introducing new pharmacophoric features.
-
Physicochemical Properties: Amides are generally more stable and less acidic than carboxylic acids, which can improve oral bioavailability.
Patents in this space often claim large Markush structures, covering a wide range of amine coupling partners. Novelty in this area is typically asserted based on the specific nature of the amine fragment and the resulting biological activity against a specific target.
Ester Derivatives: Prodrug and Bioisostere Strategies
Esterification of the carboxylic acid is another common strategy, often employed to create prodrugs.[5] These compounds are designed to be inactive until they are hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid parent. This approach can enhance bioavailability and mitigate issues like poor solubility or gastrointestinal irritation.
Comparative Analysis of Patented Structural Motifs
To objectively assess novelty, it is crucial to compare new derivatives against those already disclosed in the prior art. While a comprehensive list is beyond the scope of this guide, the table below illustrates how to structure such a comparison using representative examples of broad patent classes.
| Patent Class | Core Scaffold Modification | Claimed Therapeutic Use | Rationale & Supporting Evidence |
| General Cyclopropane Carboxylic Acids (e.g., US3857880A) | Phenylcyclopropane carboxylic acids (not pyridine-based) | Anti-inflammatory, Analgesic | The patent describes the synthesis and use of cyclopropane derivatives with biphenyl groups, establishing early art for the general class.[6] |
| Leukotriene C4 Synthase Inhibitors (WO2016177845A1) | Complex amide derivatives of a cyclopropane carboxylic acid | Respiratory diseases, Inflammation | This patent discloses complex heterocyclic amides for inhibiting a specific enzyme, showcasing the use of the cyclopropane core to create highly specific inhibitors.[7] |
| Insecticides/Acaricides (US4547522A) | Ester derivatives with specific side chains (e.g., pyrethroid-like) | Agriculture, Pest Control | Demonstrates that the utility of cyclopropane carboxylic acid derivatives extends beyond pharmaceuticals, with novelty defined by the ester and specific stereochemistry.[8] |
| Prodrugs (WO1988001615A1) | Acyloxyalkyl ester derivatives | General (improving drug delivery) | Claims novel ester forms that are stable in aqueous solution but are readily hydrolyzed in vivo, a key strategy for improving drug performance.[5] |
This structured comparison reveals that while the general concept of cyclopropane carboxylic acid derivatives is well-established, novelty for new compounds will hinge on the unique combination of the 5-bromopyridin-3-yl headgroup with a specific, non-obvious derivative at the carboxylic acid position, coupled with unexpected biological activity.
Experimental Protocols
A critical component of demonstrating novelty is the ability to synthesize and test new chemical entities. The following protocols provide a reliable foundation for this work.
Protocol 1: Synthesis of 1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile
This procedure is adapted from established methods for α-alkylation of arylacetonitriles.[1] The causality behind this choice is its high efficiency and use of readily available starting materials.
Materials:
-
3-(Cyanomethyl)-5-bromopyridine
-
1,2-Dibromoethane
-
Sodium Hydroxide (50% w/v aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized Water
Procedure:
-
To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-(cyanomethyl)-5-bromopyridine (1 eq.), toluene (5 volumes), and TBAB (0.1 eq.).
-
Begin vigorous stirring and add the 50% NaOH solution (5 eq.) dropwise over 15 minutes.
-
Add 1,2-dibromoethane (1.5 eq.) dropwise, maintaining the internal temperature below 40 °C.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Cool the mixture to room temperature and carefully add deionized water (10 volumes).
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x 3 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the title compound.
Protocol 2: Hydrolysis to 1-(5-Bromopyridin-3-yl)cyclopropane-1-carboxylic Acid
This step converts the nitrile intermediate to the final carboxylic acid core scaffold. Concentrated acid is used to ensure complete hydrolysis of both the nitrile and any potential primary amide intermediate.
Materials:
-
1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile
-
Concentrated Hydrochloric Acid (37%)
-
Deionized Water
-
Sodium Hydroxide (for pH adjustment)
Procedure:
-
In a round-bottom flask, suspend the starting nitrile (1 eq.) in concentrated HCl (10 volumes).
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction by LC-MS.
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly and carefully adjust the pH to ~3-4 with a concentrated NaOH solution. The product will precipitate.
-
Filter the solid precipitate, wash thoroughly with cold deionized water, and dry under vacuum to yield the pure carboxylic acid.
Caption: Synthetic pathway to the core acid scaffold.
Conclusion and Future Directions
The 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid scaffold is a valuable starting point for the development of novel therapeutics. While the core itself is known, significant opportunities for innovation exist in its derivatization. A thorough patent analysis reveals that novelty is not merely about creating a new molecule, but about demonstrating that the new molecule has a unique and non-obvious utility, often supported by compelling biological data.
Future research should focus on "white space" areas. For example, exploring isosteres for the carboxylic acid (such as tetrazoles), investigating substitutions on the cyclopropane ring itself, or developing derivatives that target novel biological pathways beyond kinase inhibition could lead to the discovery of patentable new chemical entities. A rigorous, systematic approach to both intellectual property analysis and experimental validation, as outlined in this guide, will be paramount to success.
References
- Source: Google Patents (US3857880A)
- Source: Google Patents (US4683089A)
-
Title: 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid Source: MySkinRecipes URL: [Link]
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Title: Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives Source: National Institutes of Health (PMC) URL: [Link]
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Title: 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid Source: PubChem URL: [Link]
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Title: Selected examples of biologically active compounds and drugs having an annulated cyclopropane ring. Source: ResearchGate URL: [Link]
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benchmarking the performance of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid against known inhibitors
A Senior Application Scientist's In-Depth Technical Guide to Benchmarking 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid Against Known Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors.
Introduction: The Critical Role of NAMPT in Cancer Metabolism and the Emergence of a Novel Inhibitor
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical cofactor in redox reactions essential for energy production and as a substrate for enzymes that regulate genomic stability, DNA repair, and cell survival, such as sirtuins and poly(ADP-ribose) polymerases (PARPs).[1] Many malignancies exhibit a heightened dependence on the NAD+ salvage pathway to meet their high metabolic demands, making the rate-limiting enzyme in this pathway, Nicotinamide Phosphoribosyltransferase (NAMPT), a compelling therapeutic target.[1][2] Inhibition of NAMPT leads to NAD+ depletion, metabolic collapse, and ultimately, cancer cell death.[1]
This guide introduces a novel investigational compound, 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid (hereafter referred to as Cpd-X), as a putative potent and selective inhibitor of NAMPT. To rigorously evaluate its potential, we present a comprehensive benchmarking study comparing its performance against a panel of well-characterized NAMPT inhibitors: FK866, GNE-617, OT-82, and KPT-9274. This guide provides detailed experimental protocols, comparative data analysis, and expert insights to enable researchers to objectively assess the preclinical potential of Cpd-X.
The NAD+ Salvage Pathway: The Target of a New Generation of Cancer Therapeutics
The NAD+ salvage pathway recycles nicotinamide (NAM), a product of NAD+-consuming enzymes, back into NAD+. NAMPT catalyzes the first and rate-limiting step, the conversion of NAM to nicotinamide mononucleotide (NMN). NMN is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). By inhibiting NAMPT, the cellular pool of NAD+ is depleted, leading to catastrophic metabolic failure in cancer cells that are highly dependent on this pathway.
Caption: The NAMPT-mediated NAD+ salvage pathway and the point of inhibition.
Comparative Analysis of NAMPT Inhibitors
To provide a clear and objective comparison, the following tables summarize the key performance indicators of Cpd-X (hypothetical data) alongside the established NAMPT inhibitors.
Table 1: In Vitro Biochemical and Cellular Potency
| Inhibitor | Biochemical IC50 (nM) | Cellular IC50 (nM) (A2780 Ovarian Cancer) | Cellular IC50 (nM) (HCT116 Colorectal Cancer) |
| Cpd-X (Hypothetical) | 2.5 | 4.8 | 6.2 |
| FK866 | ~0.3 - 10[3][4] | ~1[2] | 3.0[3] |
| GNE-617 | 5[5][6] | 2.16 - 9.35[7] | 2[6] |
| OT-82 | Not Reported | 2.89 (average, hematopoietic malignancies)[8] | 13.03 (average, non-hematopoietic)[8] |
| KPT-9274 | ~120[9] | Varies by cell line (e.g., 85 nM in HL-60)[10] | Not specified |
Expert Interpretation: The hypothetical biochemical IC50 of Cpd-X places it among the highly potent NAMPT inhibitors, comparable to GNE-617. Its projected low nanomolar cellular IC50 values in both A2780 and HCT116 cell lines suggest excellent cell permeability and on-target engagement in a cellular context.
Table 2: In Vivo Pharmacokinetic Parameters (Rodent Models)
| Inhibitor | Oral Bioavailability (%) | Plasma Clearance (mL/min/kg) | Half-life (T1/2) (hours) |
| Cpd-X (Hypothetical) | ~45% | ~15 | ~3 |
| FK866 | Poor (typically administered IV) | Dose-dependent[1][11] | ~0.83 (IV in mice)[12] |
| GNE-617 | 29.7 (mouse), 33.9 (rat)[13] | 36.4 (mouse), 19.3 (rat)[13] | Not explicitly stated |
Expert Interpretation: The hypothetical pharmacokinetic profile of Cpd-X suggests good oral bioavailability, a key advantage for clinical development. Its moderate clearance and reasonable half-life indicate the potential for maintaining therapeutic concentrations in vivo with a convenient dosing schedule.
Experimental Protocols for Benchmarking NAMPT Inhibitors
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key assays used in this comparative analysis.
In Vitro NAMPT Enzymatic Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified recombinant NAMPT.
Caption: General workflow for a cell viability MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Add serial dilutions of Cpd-X and benchmark inhibitors to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours. [14]5. Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical evaluation of the novel NAMPT inhibitor, 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid (Cpd-X). Based on our hypothetical data, Cpd-X demonstrates potent in vitro and cellular activity, comparable to or exceeding that of established NAMPT inhibitors like GNE-617. Its favorable hypothetical pharmacokinetic profile suggests its potential as an orally bioavailable therapeutic agent.
The provided detailed protocols for biochemical and cell-based assays offer a robust methodology for validating these findings and further characterizing the mechanism of action of Cpd-X. Future studies should focus on in vivo efficacy in xenograft models, comprehensive toxicology assessments, and the identification of predictive biomarkers to guide its clinical development. The systematic benchmarking approach outlined in this guide is crucial for making informed decisions in the drug discovery and development process.
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A Comprehensive Toxicological Assessment of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic Acid and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Preclinical Safety of a Novel Kinase Inhibitor Intermediate
1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid is a synthetic compound increasingly utilized as a key intermediate in the development of pharmaceutical agents, particularly kinase inhibitors for oncology applications.[1] Its unique structure, combining a brominated pyridine ring with a cyclopropane carboxylic acid moiety, offers a versatile scaffold for designing targeted therapies. However, the introduction of any new chemical entity into the drug development pipeline necessitates a rigorous toxicological evaluation to ensure its safety before it can advance to clinical trials.[2][3][4] The preclinical toxicology journey is a critical phase that aims to identify potential hazards, establish a safety profile, and inform the design of human studies.[3][5]
This guide provides a comprehensive framework for the toxicological assessment of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid and its derivatives. In the absence of specific public toxicological data for this exact molecule, we will establish a robust, tiered testing strategy based on established principles of preclinical safety assessment.[6][7] This guide will compare the potential toxicological profile of the target compound with that of related pyridine and cyclopropane-containing molecules, providing a predictive context for its safety evaluation. The experimental protocols detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for informed decision-making in drug development.[5][8]
Comparative Toxicological Landscape: Pyridine and Cyclopropane Scaffolds
The toxicological profile of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid is likely influenced by its constituent chemical motifs: the pyridine ring and the cyclopropane ring.
Pyridine Derivatives: The pyridine scaffold is a common feature in many pharmaceuticals and bioactive molecules.[9][10] Their biological effects, including toxicity, are highly dependent on the nature and position of substituents on the ring.[11][12] For instance, some pyridine derivatives have shown antimicrobial properties, while others can exhibit cytotoxicity.[11][13] The introduction of a bromine atom, as in our target compound, can modulate the electronic properties of the pyridine ring and potentially influence its metabolic fate and interaction with biological targets.
Cyclopropane-Containing Compounds: The cyclopropane ring is a strained, three-membered carbocycle that can impart unique conformational rigidity and metabolic stability to a molecule.[14][15] Its inclusion in drug candidates is often a strategic choice to enhance potency and reduce off-target effects.[16] While the cyclopropane ring itself is not typically associated with high toxicity, its influence on the overall molecule's properties must be considered.[17][18][19] For example, some cyclopropane derivatives have been investigated for a range of biological activities, including as enzyme inhibitors and antimicrobial agents.[14][20][21]
The combination of these two moieties in 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid suggests a need to investigate potential liabilities associated with both pyridine metabolism and the overall physicochemical properties conferred by the cyclopropane group.
A Tiered Approach to Toxicological Assessment
A systematic and tiered approach to toxicological testing is recommended, starting with in vitro assays to rapidly screen for potential liabilities before moving to more complex in vivo studies.[4][6][8] This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.[22]
Tier 1: In Vitro Toxicity Screening
In vitro toxicology assays are essential for early-stage hazard identification and candidate prioritization.[2][7] They offer high-throughput capabilities and can provide mechanistic insights into a compound's toxicity.[4][8]
Recommended In Vitro Assays:
| Assay Type | Endpoint Measured | Rationale |
| Cytotoxicity | Cell viability, membrane integrity | To determine the general toxicity of the compound to living cells. |
| Genotoxicity | DNA damage, mutations | To assess the potential for the compound to cause genetic damage. |
| Hepatotoxicity | Liver cell viability, enzyme leakage | To evaluate the potential for drug-induced liver injury (DILI), a major cause of drug attrition.[2][8] |
| Cardiotoxicity | hERG channel inhibition | To screen for the risk of cardiac arrhythmias. |
| Metabolic Stability | Rate of compound metabolism | To understand the compound's susceptibility to metabolic breakdown, which can influence its efficacy and potential for producing toxic metabolites. |
Tier 2: In Vivo Safety Pharmacology and Acute Toxicity
Should the in vitro profile be favorable, the next step involves in vivo studies to understand the compound's effects in a whole organism.[5][22][23]
Recommended In Vivo Studies:
| Study Type | Primary Assessment | Rationale |
| Safety Pharmacology | Effects on cardiovascular, respiratory, and central nervous systems | To identify any immediate and life-threatening risks. |
| Acute Toxicity | Maximum Tolerated Dose (MTD) | To determine the dose at which significant adverse effects are observed after a single administration.[5] |
| Preliminary Toxicokinetics | Absorption, Distribution, Metabolism, and Excretion (ADME) | To understand how the compound behaves in the body over time. |
Experimental Protocols
The following protocols provide a detailed methodology for key in vitro and in vivo toxicological assessments.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid that reduces the viability of cultured cells by 50% (IC50).
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver cells, HEK293 for kidney cells) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.
Protocol 2: In Vitro Genotoxicity Assessment using the Ames Test
Objective: To assess the mutagenic potential of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Utilize a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.
-
Metabolic Activation: Conduct the assay with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenicity of both the parent compound and its potential metabolites.
-
Exposure: Mix the bacterial strain, the test compound at various concentrations, and either the S9 mix or a buffer. Pour this mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
Data Analysis: Compare the number of revertant colonies in the treated groups to the vehicle control. A significant, dose-dependent increase in revertants indicates a positive result for mutagenicity.
Protocol 3: In Vivo Acute Toxicity Study in Rodents
Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential target organs of toxicity for 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid following a single administration.
Methodology:
-
Animal Model: Use a standard rodent model, such as Sprague-Dawley rats or CD-1 mice.
-
Dose Administration: Administer the test compound via a clinically relevant route (e.g., oral gavage, intravenous injection) at escalating doses to different groups of animals. Include a control group receiving the vehicle.
-
Clinical Observations: Monitor the animals for signs of toxicity, such as changes in behavior, body weight, and food/water consumption, for a period of 7-14 days.
-
Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs and tissues for histopathological examination to identify any microscopic changes.
-
Data Analysis: Analyze the incidence and severity of clinical signs and pathological findings to determine the MTD.
Visualizing the Toxicological Workflow
A clear understanding of the experimental workflow is essential for a systematic toxicological assessment.
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Safety Operating Guide
Navigating the Disposal of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic Acid: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Compound and Associated Hazards
| Hazard Classification | Description | Recommended Precautions |
| Acute Toxicity (Oral) | May be harmful if swallowed.[1] | Avoid ingestion. Wash hands thoroughly after handling.[1][2] |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear protective gloves and a lab coat.[3] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[3] | Wear safety goggles or a face shield.[3] |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment. | Prevent release into the environment.[2] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid is a multi-step process that ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5]
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is the cornerstone of safe laboratory practice.[4]
-
Identify as Halogenated Organic Waste : Due to the presence of bromine, this compound must be classified as halogenated organic waste.[6]
-
Segregate at the Source : Immediately upon completion of your experiment, segregate the waste containing 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid into a designated, properly labeled waste container. Do not mix it with non-halogenated organic waste, aqueous waste, or solid waste.[6][7]
Step 2: Container Selection and Labeling
The integrity of the waste containment is critical to preventing leaks and ensuring safe transport.
-
Choose a Compatible Container : Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof cap.[5][8] The container must be in good condition, free from cracks or deterioration.[4]
-
Properly Label the Container : The waste container must be clearly labeled with the words "Hazardous Waste" and a detailed description of its contents.[8] Include the full chemical name: "1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid" and its concentration.
Step 3: Accumulation and Storage
Laboratories that generate hazardous waste must adhere to specific accumulation and storage requirements.
-
Satellite Accumulation Areas (SAAs) : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9] This area must be at or near the point of generation and under the control of laboratory personnel.[4][9]
-
Storage Limits : Do not exceed the SAA limit of 55 gallons for hazardous waste.[9] Once the container is full, it must be moved to the central accumulation area within three days.[8]
-
Secondary Containment : Place the waste container in a secondary containment bin to prevent spills from reaching the environment.[5]
Step 4: Disposal and Treatment
The final disposal of hazardous waste must be handled by a licensed waste management company.
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Chemical Destruction : For halogenated pyridines, chemical destruction is a recommended disposal method to ensure complete breakdown of the substance.[10] This is typically achieved through high-temperature incineration at a licensed facility.
The following diagram illustrates the decision-making process for the disposal of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid.
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A Senior Application Scientist's Guide to Handling 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid: From Risk Assessment to Disposal
This document provides essential safety and operational protocols for the handling of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of the why behind each procedural step. This guide is structured to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound safely and effectively. The protocols herein are designed as a self-validating system, grounded in established chemical safety principles and authoritative data.
Hazard Analysis: A Triad of Risk
-
Bromopyridine Moiety : Pyridine and its derivatives are known for their potential toxicity and are often harmful if inhaled, swallowed, or absorbed through the skin.[1] The presence of a bromine atom introduces further hazards. Upon thermal decomposition, organobromine compounds can release highly toxic and corrosive hydrogen bromide gas.[2] Structurally similar compounds like 3-Bromopyridine are classified as harmful if swallowed and cause significant skin and eye irritation.[2]
-
Carboxylic Acid Moiety : The carboxylic acid group imparts acidic properties to the molecule. Depending on the concentration and physical form, it can cause irritation or corrosive damage to the skin, eyes, and respiratory tract.[3] Handling this compound as a solid powder necessitates measures to prevent dust inhalation, which could lead to respiratory irritation.[4][5]
-
General Reactivity : This compound is incompatible with strong oxidizing agents, as well as strong acids and bases.[2] It should be stored away from sources of ignition, heat, and moisture in a tightly sealed container.[2][6]
Personal Protective Equipment (PPE): A Proactive Defense
The selection of PPE is not a passive checklist but an active risk mitigation strategy. The following table summarizes the minimum required PPE for handling 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid.
| Protection Type | Specific Recommendations | Rationale & Causality |
| Eye & Face Protection | Chemical safety goggles with side shields (ANSI Z87.1 or EN166 compliant).[7] A full-face shield must be worn over goggles during procedures with a high risk of splashing or aerosolization.[3] | The carboxylic acid and bromopyridine components pose a significant risk of serious eye irritation.[2][5] A face shield provides a secondary barrier against splashes to the entire face. |
| Hand Protection | Chemically resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility data. For prolonged contact or handling larger quantities, consider double-gloving or using heavier-duty butyl or neoprene gloves.[1][8] | Prevents dermal absorption, a known risk for pyridine derivatives.[1] Gloves must be inspected for tears before each use and changed immediately upon contamination.[9] |
| Body Protection | A flame-retardant laboratory coat, fully fastened.[1] Ensure long pants and closed-toe shoes are worn. | Protects skin from accidental spills and contact. The flame-retardant property is a precaution against the potential flammability of pyridine-based compounds.[2] |
| Respiratory Protection | All handling of the solid or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[8][10] If weighing outside a ventilated enclosure is unavoidable, a NIOSH-approved respirator with N95 cartridges for dusts is the minimum requirement.[3] For spill cleanup or significant aerosol generation, a full-face respirator with organic vapor/acid gas cartridges may be necessary.[3] | Protects against inhalation of fine dust particles, which can cause respiratory tract irritation.[5] The fume hood provides the primary engineering control to capture potentially harmful vapors and dust.[10] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
This section details a standard procedure for weighing the solid compound and preparing a solution. This workflow integrates PPE, engineering controls, and safe work practices.
Preparation & Pre-Handling
-
Designated Area: Cordon off a specific area for handling the compound, preferably within a chemical fume hood.
-
Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware, solvents, labels) and waste containers are inside the fume hood before starting.
-
Don PPE: Put on all required PPE as detailed in the table above.
Weighing & Solution Preparation
-
Tare Balance: Carefully place a weigh boat on the analytical balance inside the fume hood and tare it.
-
Dispense Solid: Slowly and carefully dispense the required amount of 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid onto the weigh boat. Avoid any sudden movements that could create dust.
-
Transfer to Vessel: Gently transfer the weighed solid into the designated reaction vessel or flask.
-
Add Solvent: Slowly add the solvent to the vessel, ensuring the solid is wetted without splashing.
-
Seal and Label: Securely cap the vessel and label it clearly with the compound name, concentration, solvent, date, and your initials.
Post-Handling & Cleanup
-
Decontaminate: Wipe down the spatula, weigh boat, and any affected surfaces within the fume hood with an appropriate solvent (e.g., isopropanol, ethanol) and dispose of the cleaning materials as hazardous waste.
-
Waste Segregation: Dispose of contaminated consumables (gloves, weigh boats, wipes) in a dedicated, sealed hazardous waste bag inside the fume hood.
-
Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then face shield/goggles) to avoid cross-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[2]
Logical Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for safely handling this compound.
Caption: Safe handling workflow for 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid.
Emergency & Disposal Plans
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water.[7] Seek immediate medical attention.[1]
-
Spill: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material into a sealed container for hazardous waste disposal.[2] Ventilate the area thoroughly.
Disposal Plan
The disposal of organobromine compounds is strictly regulated to prevent environmental contamination.[11]
-
Solid Waste: All solid waste, including unused compound and contaminated materials (gloves, paper towels, absorbent), must be collected in a clearly labeled, sealed container.
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a labeled, sealed, and appropriate hazardous waste container.
-
Prohibition: Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1]
-
Final Disposal: All waste must be disposed of through a licensed and certified hazardous waste disposal contractor, following all local, state, and federal regulations.[1][11]
References
- Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Bromopyridine-3-carboxylic acid.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Bromopyridine-3-carboxylic acid.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
- ResearchGate. (2025). Removal of organobromine compounds from the pyrolysis oils of flame retarded plastics using zeolite catalysts.
- LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?.
- Benchchem. (n.d.). Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
- U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
- Australian Government Department of Health. (2015). Pyridine, alkyl derivatives: Human health tier II assessment.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Liverpool University Press. (2012). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds.
- University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Klingsberg, E. (n.d.). PYRIDINE ITS DERIVATIVES.
- MDPI. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method.
- Quicktest. (2022). Safety equipment, PPE, for handling acids.
- Washington State University. (n.d.). Pyridine Safety Data Sheet.
- U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials.
- American Chemistry Council. (n.d.). Protective Equipment.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. leelinework.com [leelinework.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
